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  • Product: Aniline, p-isopropyl-N-methyl-
  • CAS: 6950-79-4

Core Science & Biosynthesis

Foundational

N-Methyl-4-isopropylaniline (CAS 6950-79-4): Chemical Properties, Synthetic Methodologies, and Applications in Drug Development

Executive Summary As secondary aromatic amines continue to serve as privileged scaffolds in both organic synthesis and medicinal chemistry, N-methyl-4-isopropylaniline (also known as p-isopropyl-N-methylaniline or N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As secondary aromatic amines continue to serve as privileged scaffolds in both organic synthesis and medicinal chemistry, N-methyl-4-isopropylaniline (also known as p-isopropyl-N-methylaniline or N-methyl-p-cumidine) has emerged as a highly versatile building block. Structurally characterized by an electron-donating isopropyl group at the para position and a sterically active N-methyl substitution, this compound exhibits unique physicochemical properties that make it highly valuable.

This technical whitepaper provides an in-depth analysis of the chemical and physical properties of N-methyl-4-isopropylaniline, details field-proven synthetic methodologies with self-validating quality control steps, and explores its critical role in modern drug development—specifically in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel inhibitors.

Physicochemical Profiling & Structural Causality

Understanding the foundational properties of a chemical building block is critical for predicting its behavior in complex reaction matrices and biological systems. The table below summarizes the core quantitative data for N-methyl-4-isopropylaniline[1],[2].

PropertyValueSource / Method
IUPAC Name N-methyl-4-(propan-2-yl)anilineComputed
CAS Registry Number 6950-79-4Experimental
Molecular Formula C₁₀H₁₅NComputed
Molecular Weight 149.23 g/mol Computed
Exact Mass 149.120449 g/mol Computed
XLogP3 (Lipophilicity) 2.9Computed
Topological Polar Surface Area 12 ŲComputed
Kovats Retention Index 1286.4Experimental (Non-polar)
Causality Behind the Properties

The specific structural features of N-methyl-4-isopropylaniline dictate its chemical behavior:

  • Lipophilicity and Permeability: The para-isopropyl group significantly enhances the overall lipophilicity of the molecule (XLogP3 = 2.9)[1]. Combined with the N-methyl group—which removes one hydrogen bond donor compared to a primary amine—the Topological Polar Surface Area (TPSA) drops to a mere 12 Ų[1]. This low TPSA is a critical driver for high membrane permeability, making derivatives of this compound exceptionally well-suited for targeting intracellular domains or central nervous system (CNS) receptors.

  • Electronic Effects: The isopropyl moiety donates electron density into the aromatic ring via inductive effects. This subtly increases the nucleophilicity of the secondary amine nitrogen, rendering it highly reactive toward electrophiles in downstream functionalization while maintaining sufficient stability against spontaneous oxidation.

Synthetic Methodologies & Self-Validating Protocols

To synthesize N-methyl-4-isopropylaniline or its derivatives, two primary pathways are utilized depending on the starting materials available: Direct N-Alkylation and Palladium-Catalyzed Cross-Coupling.

Synthesis_Workflow Substrate1 p-Isopropyl-N-boc-aniline Reagent1 1. NaH, MeI 2. Trifluoroacetic acid Substrate1->Reagent1 Direct N-Alkylation Product N-methyl-4-isopropylaniline (Target Compound) Reagent1->Product Direct N-Alkylation Substrate2 4-Iodoisopropylbenzene + N-methylbenzylamine Reagent2 Pd-Catalyst, Ligand Base (e.g., t-BuONa) Substrate2->Reagent2 Buchwald-Hartwig Cross-Coupling Intermediate N-Benzyl-N-methyl- 4-isopropylaniline Reagent2->Intermediate Buchwald-Hartwig Cross-Coupling Reagent3 Hydrogenolysis (Pd/C, H2) Intermediate->Reagent3 Benzyl Deprotection Reagent3->Product Benzyl Deprotection

Figure 1: Synthetic workflows for N-methyl-4-isopropylaniline via direct alkylation and cross-coupling.

Protocol A: Direct N-Alkylation via Boc-Protection

This protocol prevents the common issue of over-alkylation (quaternary ammonium salt formation) by utilizing a tert-butyloxycarbonyl (Boc) protecting group[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve p-isopropyl-N-boc-aniline in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: NaH quantitatively deprotonates the relatively acidic carbamate N-H, forming a highly nucleophilic sodium amide intermediate.

  • Alkylation: Introduce Methyl Iodide (MeI) dropwise. Stir for 4 hours while allowing the mixture to warm to room temperature. The strong nucleophile attacks the electrophilic methyl carbon via an SN2 mechanism.

  • Deprotection: Quench with water, extract the organic layer, and concentrate. Redissolve the intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the Boc group.

  • Isolation: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via vacuum distillation.

Self-Validating QC: The protocol is self-validating through spectroscopic tracking. The disappearance of the broad N-H stretch (~3300 cm⁻¹) and the strong Boc-carbonyl stretch (~1700 cm⁻¹) in FTIR, coupled with the emergence of a distinct N-CH₃ singlet at ~2.8 ppm in ¹H NMR, confirms a successful transformation without over-alkylation.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

For complex library generation, forming the C-N bond directly from an aryl halide is preferred[4].

Step-by-Step Methodology:

  • Catalyst Activation: Charge a Schlenk flask with a Palladium catalyst (e.g., Pd₂(dba)₃), a bidentate phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Coupling: Add 4-iodoisopropylbenzene and N-methylbenzylamine in a degassed 2:1 dioxane/t-BuOH solvent system. Heat to 60 °C under nitrogen for 12 hours. Causality: The Pd(0) species undergoes oxidative addition into the aryl-iodine bond. The amine coordinates to the Pd(II) complex, is deprotonated by the base, and undergoes reductive elimination to form the N-benzyl-N-methyl-4-isopropylaniline intermediate[4].

  • Hydrogenolysis: Subject the intermediate to H₂ gas (1 atm) over a Pd/C catalyst in methanol to selectively cleave the benzyl protecting group, yielding the target secondary amine.

Applications in Drug Development: TRPA1 Modulation

In contemporary medicinal chemistry, N-methyl-4-isopropylaniline is heavily utilized as a precursor for synthesizing antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel[5],[6].

TRPA1 is a non-selective, calcium-permeable cation channel expressed in sensory neurons. It acts as a primary sensor for noxious environmental stimuli (e.g., extreme cold, reactive electrophiles) and is a major target for novel analgesic and anti-inflammatory drugs[6].

TRPA1_Pathway Stimulus Noxious Stimuli (Cold, Irritants) TRPA1 TRPA1 Channel (Sensory Neurons) Stimulus->TRPA1 Channel Activation CaInflux Ca2+ / Na+ Influx TRPA1->CaInflux Pore Opening Depolarization Membrane Depolarization CaInflux->Depolarization Ion Gradient Shift Pain Nociception / Pain Depolarization->Pain Action Potential Firing Inhibitor TRPA1 Antagonist (Aniline-Derived) Inhibitor->TRPA1 Allosteric/Pore Blockade

Figure 2: TRPA1 nociceptive signaling pathway and mechanism of action for aniline-derived inhibitors.

Mechanistic Role of the Scaffold

When N-methyl-4-isopropylaniline is coupled with complex heterocyclic cores (e.g., pyrimidines or purines), the resulting compounds exhibit potent TRPA1 inhibition (IC₅₀ < 10 µM)[5]. The causality of this efficacy lies in the steric and hydrophobic profile of the aniline derivative. The para-isopropyl group anchors the antagonist deep within the hydrophobic allosteric binding pocket of the TRPA1 channel. Meanwhile, the N-methyl group restricts the rotational degrees of freedom of the amide/amine linkage, locking the pharmacophore into a bioactive conformation that effectively blocks the channel pore, preventing Ca²⁺ influx and subsequent nociceptive action potential firing[5],[6].

Historical Context: Aviation Fuel Additive

Beyond modern pharmacology, N-methyl-4-isopropylaniline has a rich industrial history. During the mid-20th century, the National Advisory Committee for Aeronautics (NACA) extensively researched aromatic amines as high-performance aviation fuel additives[7].

Researchers discovered a critical structure-activity relationship: adding a single methyl radical to the nitrogen atom of p-isopropylaniline drastically increased the knock resistance (octane rating) of aviation gasoline while simultaneously decreasing its temperature sensitivity[7],. The tertiary radical formed during combustion was highly stable, effectively quenching pre-ignition radical chain reactions in the engine cylinder.

References

  • National Center for Biotechnology Information (PubChem). "Aniline, p-isopropyl-N-methyl- (Compound Summary)". PubChem.[Link]

  • KingDraw Pedia. "6950-79-4 Aniline, p-isopropyl-N-methyl-". KingDraw. [Link]

  • Carl von Ossietzky Universität Oldenburg. "Titankatalysatoren für die intermolekulare Hydroaminoalkylierung von 1,3-Dienen". UOL. [Link]

  • The Journal of Organic Chemistry (ACS Publications). "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides". ACS. [Link]

  • Google Patents. "TW200800264A - Compounds for modulating TRPA1 function".
  • Google Patents. "JP2019142914A - Trpa1 inhibitors for treating pain".
  • NASA Technical Reports Server. "NACA Fuels Research Summaries 1945-1952". NTRS. [Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Dynamics of p-Isopropyl-N-methylaniline: A Technical Guide

Introduction & Pharmacological Relevance p-Isopropyl-N-methylaniline (also known as 4-isopropyl-N-methylaniline or N-methylcumidine) is a highly valued secondary amine building block in medicinal chemistry. Identified by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

p-Isopropyl-N-methylaniline (also known as 4-isopropyl-N-methylaniline or N-methylcumidine) is a highly valued secondary amine building block in medicinal chemistry. Identified by CAS number 6950-79-4 and the molecular formula C10H15N , this compound features an aniline core with a para-isopropyl group and an N-methyl substitution.

In drug development, p-isopropyl-N-methylaniline is a critical intermediate. Most notably, it is utilized in the synthesis of sulfonamide-based inhibitors targeting aminoglycoside acetyltransferase Eis. These inhibitors are designed to abolish kanamycin resistance in Mycobacterium tuberculosis, making this amine an essential component in the fight against multi-drug resistant tuberculosis [[1]]([Link]).

Synthesis Pathway Architecture

The synthesis of secondary amines via mono-N-methylation presents a classical challenge in organic chemistry. Direct alkylation of p-isopropylaniline with methyl halides (e.g., methyl iodide) follows an SN2 mechanism. However, the resulting secondary amine is more nucleophilic than the primary amine starting material due to the electron-donating effect of the newly added methyl group. This inevitably leads to uncontrollable over-alkylation, yielding undesired tertiary amines and quaternary ammonium salts .

To achieve strict kinetic and thermodynamic control, three primary pathways are utilized:

  • Pathway A (Reductive Amination): The industry standard, utilizing formaldehyde and a mild hydride donor.

  • Pathway B (Catalytic N-Methylation): A green chemistry approach using methanol as the methylating agent over heterogeneous catalysts.

  • Pathway C (Buchwald-Hartwig Amination): A cross-coupling approach starting from an aryl halide.

Synthesis_Pathways Cumidine p-isopropylaniline (Cumidine) PathA Pathway A: Reductive Amination (Formaldehyde, NaBH(OAc)3) Cumidine->PathA PathB Pathway B: Catalytic N-Methylation (Methanol, Ni/ZnAlOx) Cumidine->PathB Bromide 1-bromo-4-isopropylbenzene PathC Pathway C: Buchwald-Hartwig (Methylamine, Pd-cat) Bromide->PathC Target p-isopropyl-N-methylaniline (Target API Intermediate) PathA->Target PathB->Target PathC->Target

Strategic synthesis pathways for p-isopropyl-N-methylaniline.

Mechanistic Deep Dive: Reductive Amination

Reductive amination is the most reliable method for synthesizing p-isopropyl-N-methylaniline. By converting the primary amine into an imine/iminium intermediate before reduction, the reaction pathway is fundamentally altered to prevent multiple alkylations .

The Causality of Reagent Selection
  • Why not NaBH4? Sodium borohydride is a strong reducing agent. If used directly with formaldehyde, it will rapidly reduce the aldehyde to methanol before imine formation can occur .

  • Why not the Eschweiler-Clarke Reaction? The traditional Eschweiler-Clarke reaction uses formic acid as the hydride source. However, because the secondary amine intermediate is highly reactive, this reaction typically drives primary amines irreversibly to tertiary amines (N,N-dimethylation). Therefore, stoichiometric control with NaBH(OAc)3 is mandatory for mono-N-methylation .

Mechanism_Reductive_Amination Reactants Primary Amine + Formaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (pH 4-5) Hemiaminal->Iminium Dehydration (-H2O) Reduction Hydride Transfer [NaBH(OAc)3] Iminium->Reduction Electrophilic Activation Product Secondary Amine Reduction->Product Irreversible Reduction

Reaction mechanism of reductive amination via iminium ion intermediate.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic integrity and high yield.

Protocol 1: Reductive Amination via NaBH(OAc)3
  • Dissolution: Dissolve 1.0 equivalent of p-isopropylaniline in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is a non-coordinating solvent that stabilizes the transition state of the iminium ion.

  • Acidification: Add glacial acetic acid to adjust the solution to pH ~4.5. Causality: This specific pH protonates the hemiaminal hydroxyl group to facilitate dehydration (forming the iminium) without fully protonating the primary amine, which would kill its nucleophilicity [[2]]([Link]).

  • Imine Formation: Add 1.0 equivalent of aqueous formaldehyde (37%). Stir for 30 minutes at room temperature.

    • IPC 1: Monitor via Thin Layer Chromatography (TLC) to confirm the disappearance of the primary amine spot.

  • Selective Reduction: Add 1.5 equivalents of NaBH(OAc)3 in small portions to manage the mild exotherm. Stir for 2-4 hours.

  • Reaction Quench: Quench the reaction with saturated aqueous NaHCO3 until pH ~8 is reached. Causality: Neutralizes the acetic acid and destroys unreacted borohydride complexes.

  • Isolation & Validation: Extract with ethyl acetate, dry over Na2SO4, and concentrate.

    • IPC 2: Analyze crude via GC-MS. The target p-isopropyl-N-methylaniline will present a molecular ion peak at m/z 149 [M]+ .

Experimental_Workflow Step1 1. Dissolution Cumidine in DCE Step2 2. Acidification Add AcOH (pH ~4.5) Step1->Step2 Step3 3. Imine Formation Add Formaldehyde (1.0 eq) Step2->Step3 Step4 4. Selective Reduction Add NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 5. Reaction Quench Sat. NaHCO3 (pH ~8) Step4->Step5 Step6 6. Isolation Extraction & GC-MS Step5->Step6

Self-validating experimental workflow for selective N-methylation.

Protocol 2: Heterogeneous Catalytic N-Methylation (Green Alternative)

Recent literature highlights a highly selective mono-N-methylation utilizing methanol over a heterogeneous Ni/ZnAlOx catalyst.

  • Preparation: Mix p-isopropylaniline and methanol in an autoclave reactor containing the calcined Ni/ZnAlOx catalyst.

  • Reaction: Pressurize with N2 (1 MPa) and heat to 160 °C for 16 hours. Causality: Methanol acts as both the solvent and the methylating agent. The specific architecture of the Ni/ZnAlOx catalyst prevents the secondary methylation of the amine, a major limitation in traditional methanol-based alkylations, .

  • Validation: Centrifuge to remove the catalyst. Analyze via 1H NMR (400 MHz, CDCl3): Target peaks include δ 2.74 (s, 3H) for the N-methyl group and δ 2.51 (q, J = 7.6 Hz, 2H) for the isopropyl methine proton .

Quantitative Data Presentation

The following table summarizes the operational metrics and quantitative data for the primary synthesis pathways of p-isopropyl-N-methylaniline.

Synthesis PathwayPrimary ReagentsCatalyst / ReductantSelectivity (Mono- vs Di-)ScalabilityEnvironmental Impact
Reductive Amination FormaldehydeNaBH(OAc)3 or NaBH3CNModerate (Requires strict 1.0 eq stoichiometry)High (Industry Standard)Moderate (Generates boron/cyanide waste)
Catalytic N-Methylation MethanolHeterogeneous Ni/ZnAlOxHigh (Inhibits secondary methylation)Medium (Requires autoclave)Low (Utilizes green solvent/reagent)
Buchwald-Hartwig Methylamine + Aryl BromidePd(OAc)2 / Phosphine LigandHighLow-MediumHigh (Heavy metal waste generation)

References

  • PubChem: Aniline, p-isopropyl-N-methyl- | C10H15N | CID 138880 National Center for Biotechnology Information (NIH) URL:[Link]

  • Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis PubMed Central (PMC) URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Eschweiler–Clarke reaction Wikipedia URL:[Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts Royal Society of Chemistry (RSC) URL:[Link]

  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts ResearchGate URL:[Link]

Sources

Foundational

A Technical Guide to the Molecular Weight and 3D Structure of N-methyl-p-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the molecular weight and thr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the molecular weight and three-dimensional (3D) structure of N-methyl-p-isopropylaniline, a substituted aniline derivative with potential applications in chemical synthesis and drug development. A thorough understanding of these fundamental molecular properties is paramount for predicting its physicochemical behavior, designing synthetic routes, and elucidating its structure-activity relationships (SAR). This document outlines both the theoretical and practical methodologies for determining these key parameters, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of N-methyl-p-isopropylaniline

N-methyl-p-isopropylaniline, also known by its IUPAC name N-methyl-4-(propan-2-yl)aniline, is an aromatic amine whose structural features—a benzene ring substituted with an isopropyl group and a secondary amine—confer upon it specific chemical properties that are of interest in various scientific domains. The precise molecular weight is a critical identifier and a prerequisite for any quantitative analysis, while its 3D structure governs its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will systematically dissect the approaches to accurately determine these two fundamental characteristics.

Molecular Weight Determination: From Calculation to Experimental Verification

The molecular weight of a compound is a cornerstone of its chemical identity. It can be determined theoretically from its molecular formula and experimentally through mass spectrometry.

Theoretical Molecular Weight

The molecular formula for N-methyl-p-isopropylaniline is C₁₀H₁₅N.[1] The theoretical molecular weight is calculated by summing the atomic weights of its constituent atoms.

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1012.011120.11
Hydrogen (H)151.00815.12
Nitrogen (N)114.00714.007
Total 149.237

Based on these calculations, the molecular weight of N-methyl-p-isopropylaniline is approximately 149.24 g/mol .[1] PubChem lists a computed molecular weight of 149.23 g/mol .[1]

Experimental Verification: Mass Spectrometry

Mass spectrometry is the definitive analytical technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Sample Preparation: A dilute solution of N-methyl-p-isopropylaniline is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.

  • Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z. The peak corresponding to the intact molecular ion will confirm the molecular weight.

The expected molecular ion peak [M]⁺• for N-methyl-p-isopropylaniline would appear at an m/z of approximately 149.

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer Sample Sample Introduction IonSource Ion Source (EI) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System & Spectrum Generation Detector->DataSystem Signal Processing

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Elucidating the 3D Structure: A Multi-faceted Approach

The 3D structure of N-methyl-p-isopropylaniline dictates its steric and electronic properties. Its determination relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods for Structural Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The chemical shifts, splitting patterns, and integration of signals provide a detailed map of the molecular skeleton. For N-methyl-p-isopropylaniline, one would expect to see distinct signals for the aromatic protons, the isopropyl group protons, and the N-methyl protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule.[1]

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-methyl-p-isopropylaniline would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[1]

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained Molecule N-methyl-p-isopropylaniline NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Atomic Connectivity (2D Structure) NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularFormula Molecular Formula & Fragment Patterns MS->MolecularFormula

Caption: Spectroscopic techniques for elucidating the 2D structure.

Computational Chemistry: Predicting the 3D Conformation

While spectroscopic methods provide information about the 2D structure, computational chemistry is essential for predicting the most stable 3D conformation.

  • 2D to 3D Conversion: The 2D structure of N-methyl-p-isopropylaniline is drawn using a chemical drawing software and converted into an initial 3D structure.

  • Conformational Search: A conformational search is performed using molecular mechanics (e.g., with force fields like MMFF94) to explore the different possible spatial arrangements of the atoms, particularly the rotation around the C-N bond and the orientation of the isopropyl group.

  • Geometry Optimization: The lowest energy conformers identified from the conformational search are then subjected to geometry optimization using more accurate quantum mechanics methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process calculates the most stable (lowest energy) 3D arrangement of the atoms.

  • Analysis of the 3D Structure: The optimized 3D structure can be visualized and analyzed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. A 3D conformer of N-methyl-p-isopropylaniline is available in the PubChem database.[1]

Conclusion: An Integrated Understanding for Advancing Research

The precise determination of the molecular weight and 3D structure of N-methyl-p-isopropylaniline is fundamental to its application in research and development. This guide has outlined a synergistic approach that combines theoretical calculations, experimental verification through mass spectrometry, and structural elucidation via spectroscopic methods and computational modeling. By following these robust methodologies, scientists can gain a comprehensive understanding of this molecule's properties, paving the way for its use in the synthesis of novel compounds and the development of new pharmaceuticals.

References

  • PubChem. (n.d.). Aniline, p-isopropyl-N-methyl-. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link][1]

Sources

Exploratory

Toxicological Profiling and Material Safety Data Sheet (MSDS) Guidelines for p-Isopropyl-N-methylaniline

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery and chemical development, I frequently encounter secondary aromatic amines like p-isopropyl-N-methylaniline (CAS: 6950-79-4). This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and chemical development, I frequently encounter secondary aromatic amines like p-isopropyl-N-methylaniline (CAS: 6950-79-4). This compound is a critical synthetic intermediate, notably utilized in the development of 1[1]. However, the structural features that make it a valuable pharmacophore building block—specifically its electron-rich aromatic ring and secondary amine—also impart significant toxicological liabilities. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, hazard classifications, and validated safety protocols.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of p-isopropyl-N-methylaniline is the first step in predicting its pharmacokinetic behavior and occupational hazards. The presence of the isopropyl group increases lipophilicity compared to base aniline, enhancing cellular permeability but also increasing the potential for bioaccumulation and 2[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name p-Isopropyl-N-methylaniline (N-Methyl-4-isopropylaniline)
CAS Number 6950-79-4
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Physical State Liquid (typically pale yellow to orange oil)
SMILES CC(C1=CC=C(C=C1)NC)C

Data sourced from 3[3].

Toxicological Mechanisms & Hazard Classification (MSDS Core)

The toxicity of p-isopropyl-N-methylaniline is classified under the Globally Harmonized System (GHS) as 4[4]. The primary mechanism of toxicity for secondary anilines involves hepatic bioactivation. Cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4) catalyze the N-hydroxylation of the amine. Subsequent phase II conjugation (e.g., sulfation) creates an unstable intermediate that spontaneously dehydrates to form a highly reactive nitrenium ion . This electrophile covalently binds to nucleophilic sites on DNA and proteins, leading to cytotoxicity, oxidative stress, and potential mutagenesis.

Table 2: GHS Hazard Classification & Safety Measures
Hazard CategoryGHS CodeToxicological ImplicationRequired Preventive Measure
Acute Oral Toxicity (Cat 3) H301Rapid gastrointestinal absorption; systemic toxicity.Do not eat, drink, or smoke when using.
Acute Dermal Toxicity (Cat 3) H311High lipophilicity allows rapid transdermal penetration.Wear double nitrile gloves and lab coat.
Acute Inhalation (Cat 3) H331Vapor inhalation leads to rapid alveolar absorption.Handle exclusively in a certified fume hood.
Skin Corrosion (Cat 1B) H314Causes severe skin burns and irreversible eye damage.Wear chemical safety goggles/face shield.
Aquatic Toxicity (Cat 1) H400/H410Highly toxic to aquatic life with long-lasting effects.Avoid release to the environment; collect waste.

Aggregated GHS information based on 4[4].

Pathway A p-Isopropyl-N-methylaniline (Parent Compound) B Cytochrome P450 Enzymes (Hepatic Metabolism) A->B Phase I Oxidation C N-Demethylation (Primary Amine Formation) B->C Minor Pathway D N-Hydroxylation (N-Hydroxy Intermediate) B->D Major Bioactivation G Hepatotoxicity & Oxidative Stress C->G Accumulation E Nitrenium Ion Formation (Reactive Electrophile) D->E Dehydration / Phase II F Macromolecular Adduction (DNA/Protein Binding) E->F Covalent Binding F->G Cellular Damage

Figure 1: Hepatic bioactivation pathway of p-isopropyl-N-methylaniline into reactive nitrenium ions.

Experimental Workflow for Toxicity Validation

Relying solely on predictive toxicology is insufficient when integrating novel anilines into drug discovery pipelines. To empirically validate the safety margins of p-isopropyl-N-methylaniline, I mandate a self-validating in vitro protocol utilizing THLE (Transformed Human Liver Epithelial) cells.

Causality of Experimental Design: We utilize THLE cells because they stably express human CYP450 enzymes, providing a . Furthermore, we employ an ATP-quantification assay (CellTiter-Glo) rather than traditional MTT assays. Anilines and their redox-active metabolites frequently interfere with the tetrazolium reduction process in MTT assays, leading to false-viability artifacts. ATP quantification circumvents this, providing a direct, orthogonal measure of metabolic collapse.

Step-by-Step Methodology: THLE Cytotoxicity & Exposure Monitoring
  • Cell Culture & Seeding: Seed THLE-3 cells in 96-well opaque-walled plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Formulation: Dissolve p-isopropyl-N-methylaniline in anhydrous DMSO to generate a 10 mM stock solution. Perform serial dilutions in culture media to achieve final testing concentrations (0.1 µM to 100 µM). Crucial Step: Ensure final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Exposure & Incubation: Aspirate seeding media and apply the compound-dosed media. Incubate for 48 hours. Include a vehicle control (0.1% DMSO) and a positive hepatotoxic control (e.g., acetaminophen).

  • Viability Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Data Acquisition & LC-MS/MS Validation: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. In parallel, extract the supernatant from companion wells and analyze via LC-MS/MS to quantify the formation of N-hydroxy metabolites, confirming that the observed toxicity correlates with CYP-mediated bioactivation.

Workflow S1 PPE & Engineering Controls S2 Compound Dispensing S1->S2 S3 THLE Cell Exposure S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Chemical Quench & Disposal S4->S5

Figure 2: Self-validating experimental workflow for handling and assessing aniline cytotoxicity.

Safe Handling, Storage, and Emergency Response

Given its 4[4] across all exposure routes, strict adherence to the following protocols is non-negotiable:

  • Engineering Controls: All manipulations of the neat liquid or highly concentrated stock solutions must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Anilines are prone to atmospheric oxidation, which darkens the compound and generates highly toxic degradation products.

  • Spill Mitigation: In the event of a spill, immediately evacuate the area. Do NOT use combustible materials (like paper towels) for absorption. Cover the spill with an inert absorbent such as vermiculite or dry sand. Sweep into a designated hazardous waste container and clean the surface with a 5% acetic acid solution to protonate and solubilize residual amine, followed by a thorough water rinse.

Conclusion

p-Isopropyl-N-methylaniline is a potent chemical building block that demands rigorous respect in the laboratory. By understanding its CYP-mediated bioactivation pathways and implementing self-validating cytotoxicity assays like the THLE/ATP-quantification protocol, researchers can safely harness its synthetic utility while strictly mitigating its occupational hazards.

References

  • Title: Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Covalent Inhibitors of Interleukin‑2 Inducible T Cell Kinase (Itk) (Cell Toxicity Assay Reference) Source: Electronicsandbooks URL: [Link]

  • Title: Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts Source: ResearchGate / Catalysis Science & Technology URL: [Link]

Sources

Foundational

thermodynamic stability of 4-isopropyl-N-methylaniline at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 4-isopropyl-N-methylaniline at Room Temperature Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-isopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-isopropyl-N-methylaniline at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-isopropyl-N-methylaniline at ambient, room temperature conditions. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize substituted anilines and require a deep understanding of their stability profiles. This document synthesizes fundamental principles of aromatic amine chemistry with actionable, field-proven experimental protocols to assess and manage the stability of this compound. We will explore the intrinsic electronic and steric factors governing its reactivity, delineate potential degradation pathways, and provide detailed methodologies for establishing a robust stability-indicating profile.

Introduction: The Dichotomy of Utility and Instability in Substituted Anilines

Substituted anilines, such as 4-isopropyl-N-methylaniline, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their utility is derived from the nucleophilic character of the amino group and the susceptibility of the aromatic ring to electrophilic substitution. However, the very electronic features that make them valuable synthetic intermediates also render them prone to degradation.

Aromatic amines are generally susceptible to oxidation, a process often accelerated by exposure to light, atmospheric oxygen, heat, and non-neutral pH conditions.[1] This inherent instability can lead to the formation of colored impurities, loss of potency, and the generation of potentially toxic degradants, thereby compromising the quality, safety, and shelf-life of both the intermediate and the final product. Understanding the thermodynamic stability of 4-isopropyl-N-methylaniline is therefore not merely an academic exercise but a critical component of process development, formulation, and quality control.

This guide will provide a foundational understanding of the factors influencing the stability of 4-isopropyl-N-methylaniline and present a systematic approach to its experimental evaluation.

Theoretical Assessment of Stability: Electronic and Steric Influences

The stability of 4-isopropyl-N-methylaniline at room temperature is primarily dictated by the interplay of the electronic effects of its substituents and their steric influence on the reactive amino group and aromatic ring.

2.1. The Role of the Aromatic Amine Core

The foundational instability of the aniline structure stems from the lone pair of electrons on the nitrogen atom. These electrons are delocalized into the aromatic π-system, increasing the electron density of the ring and making it susceptible to oxidation.[1] This delocalization also makes the nitrogen atom itself a target for oxidative processes.

2.2. Influence of Substituents

  • N-Methyl Group: The methyl group attached to the nitrogen is an electron-donating group through an inductive effect. This increases the electron density on the nitrogen, potentially making it more susceptible to oxidation compared to a primary amine.

  • 4-Isopropyl Group: The isopropyl group at the para position is also an electron-donating group, both through induction and hyperconjugation. This further increases the electron density of the aromatic ring, activating it towards electrophilic attack and potentially increasing its susceptibility to oxidation.

The combined electron-donating nature of both the N-methyl and 4-isopropyl groups suggests that 4-isopropyl-N-methylaniline may be more prone to oxidation than aniline itself.

Potential Degradation Pathways at Room Temperature

Based on the known chemistry of anilines, several degradation pathways can be postulated for 4-isopropyl-N-methylaniline at room temperature, primarily driven by oxidation.

3.1. Oxidation

This is the most probable degradation pathway. Exposure to atmospheric oxygen can lead to a cascade of reactions:

  • Formation of N-oxides: The nitrogen atom can be oxidized to form the corresponding N-oxide.

  • Dimerization and Polymerization: Oxidative coupling reactions can occur, leading to the formation of colored dimeric and polymeric impurities. This is often the cause of the characteristic darkening of anilines upon storage.[1]

  • Ring Oxidation: The activated aromatic ring may undergo oxidation, potentially leading to the formation of quinone-imine type structures.

3.2. Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy to initiate and accelerate oxidative degradation pathways. Therefore, storage in light-protected containers is crucial.

The following diagram illustrates the primary anticipated degradation pathways:

G cluster_main Potential Degradation Pathways of 4-isopropyl-N-methylaniline Parent 4-isopropyl-N-methylaniline Oxidation Oxidative Stress (Air, Light, Heat) N_Oxide N-Oxide Formation Coupling Dimerization/ Polymerization (Colored Impurities) Ring_Oxidation Ring Oxidation (Quinone-like Structures)

Caption: Potential degradation pathways for 4-isopropyl-N-methylaniline.

Experimental Framework for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 4-isopropyl-N-methylaniline requires a multi-faceted experimental approach, including long-term stability studies and forced degradation studies.

4.1. Long-Term Stability Study Protocol

This study aims to evaluate the stability of the compound under typical storage conditions.

Objective: To determine the rate of degradation and the formation of impurities of 4-isopropyl-N-methylaniline at room temperature over an extended period.

Methodology:

  • Sample Preparation:

    • Use a single, well-characterized batch of high-purity 4-isopropyl-N-methylaniline.

    • Prepare samples in both the solid state and in a relevant solvent (e.g., methanol or acetonitrile at 1 mg/mL).

    • Store samples in clear and amber glass vials to assess photostability.

    • Include a control sample stored at -20°C or -70°C for comparison.[2]

  • Storage Conditions:

    • Store the primary set of samples at controlled room temperature (e.g., 25°C / 60% RH).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analytical Method:

    • Utilize a validated stability-indicating HPLC method, typically with a C18 column and a PDA detector.[1] The mobile phase could consist of a gradient of acetonitrile and a slightly acidic buffer to ensure good peak shape for the amine.[3]

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

4.2. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways under more aggressive conditions.[4] The goal is to achieve 5-20% degradation of the active substance.[4]

Objective: To rapidly identify the likely degradation products and pathways of 4-isopropyl-N-methylaniline.

Methodology:

  • Preparation: Prepare solutions of 4-isopropyl-N-methylaniline (e.g., 1 mg/mL in a suitable solvent).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[3]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose the solution and solid to UV light (e.g., in a photostability chamber).

  • Analysis: Analyze the stressed samples by HPLC-PDA and LC-MS to identify and characterize the degradation products.

The following diagram outlines the workflow for a forced degradation study:

G cluster_workflow Forced Degradation Experimental Workflow Start High-Purity 4-isopropyl-N-methylaniline Prepare Prepare Solutions (e.g., 1 mg/mL) Stress Apply Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (Solid, 80°C) Photo Photolytic (UV Light) Analyze Analyze by HPLC-PDA and LC-MS Identify Identify Degradation Products & Pathways

Caption: Workflow for forced degradation studies.

Data Interpretation and Stability Profile

The data from the long-term and forced degradation studies should be compiled to create a comprehensive stability profile for 4-isopropyl-N-methylaniline.

5.1. Quantitative Data Summary

The results of the stability studies should be presented in a clear, tabular format.

Table 1: Illustrative Long-Term Stability Data at 25°C / 60% RH

Time Point (Months)Assay (% of Initial)Total Impurities (%)Appearance
0100.0<0.1Colorless to pale yellow liquid
399.50.5Pale yellow liquid
698.91.1Yellow liquid
1297.82.2Yellow to light brown liquid

Table 2: Illustrative Forced Degradation Data

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h< 2%Minimal degradation
0.1 M NaOH, 60°C, 24h< 2%Minimal degradation
3% H₂O₂, RT, 24h15%N-oxide, Dimeric species
Thermal (80°C, 48h)5%Dimeric species
Photolytic10%N-oxide, various colored impurities

Note: The data in these tables are illustrative and represent expected outcomes. Actual results will vary.

5.2. Establishing a Stability-Indicating Method

A key outcome of the forced degradation study is the validation of the analytical method as "stability-indicating." This means the method can accurately quantify the parent compound in the presence of its degradation products, ensuring that all degradant peaks are well-resolved from the main peak.

Recommendations for Storage and Handling

Based on the anticipated instability of substituted anilines, the following recommendations are provided for the storage and handling of 4-isopropyl-N-methylaniline to ensure its long-term stability:

  • Storage: Store in tightly sealed, amber glass containers to protect from light and air. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C). An inert atmosphere (e.g., argon or nitrogen) is recommended for bulk quantities.

  • Handling: Handle in a well-ventilated area, avoiding prolonged exposure to air. Prepare solutions fresh for use whenever possible. If solutions are to be stored, they should be protected from light and refrigerated.

Conclusion

While specific thermodynamic data for 4-isopropyl-N-methylaniline is not extensively published, a thorough understanding of the chemistry of substituted anilines allows for a robust assessment of its likely stability profile. The compound is expected to be susceptible to oxidative degradation, particularly when exposed to light and air. The presence of electron-donating N-methyl and 4-isopropyl groups likely enhances this susceptibility.

A rigorous experimental approach, combining long-term stability studies under controlled room temperature conditions with comprehensive forced degradation testing, is essential for definitively characterizing its stability. The protocols outlined in this guide provide a framework for researchers and drug development professionals to establish a complete stability profile, ensuring the quality and reliability of 4-isopropyl-N-methylaniline in its intended applications.

References

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2022, July 21).
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. (2023, December 15).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25). Retrieved from [Link]

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel - JRC Publications Repository. (n.d.). Retrieved from [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002, April 15). Retrieved from [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Retrieved from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2023, March 24). Retrieved from [Link]

  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PMC. (n.d.). Retrieved from [Link]

  • Characterization of Aniline Degradation by A Previously Isolated Molybdenum-reducing Pseudomonas sp - ResearchGate. (n.d.).
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Retrieved from [Link]

  • A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications | ChemRxiv. (n.d.). Retrieved from [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Retrieved from [Link]

  • Selective Electrocatalytic Oxidation of N-Alkyl-N-methylanilines to N-Alkylformanilides Using Nitroxyl Radical. - OA Monitor Ireland. (n.d.). Retrieved from [Link]

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values - The Royal Society of Chemistry. (2017, February 7). Retrieved from [Link]

  • Metabolism of 4-substituted-N-ethyl-N-methylanilines: chromatographic and mass spectrometric identification of N-oxidation metabolic products formed in vitro - PubMed. (1982, June). Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Aniline, N-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Biodegradation of 4-methylaniline in a sequencing batch reactor - PubMed. (n.d.). Retrieved from [Link]

  • Benchmark thermochemistry of N-methylaniline - PubMed. (2015, March 12). Retrieved from [Link]

  • Amines - NCERT. (n.d.). Retrieved from [Link]

  • ICSC 0909 - N-ISOPROPYLANILINE - INCHEM. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of p-isopropyl-N-methylaniline

Introduction p-isopropyl-N-methylaniline, also known as N-methyl-4-isopropylaniline, is an aromatic secondary amine with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-isopropyl-N-methylaniline, also known as N-methyl-4-isopropylaniline, is an aromatic secondary amine with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its precise structural confirmation and purity assessment are critical for quality control and regulatory compliance in these industries. Spectroscopic analysis provides a non-destructive, rapid, and definitive method for elucidating the molecular structure of this compound. This guide offers a detailed examination of the key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize p-isopropyl-N-methylaniline, providing both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The structure of p-isopropyl-N-methylaniline (C₁₀H₁₅N) incorporates several key functional groups that give rise to a unique spectroscopic fingerprint:

  • A p-disubstituted Aromatic Ring: This will produce characteristic signals in the aromatic region of NMR spectra and specific out-of-plane bending vibrations in the IR spectrum.

  • An Isopropyl Group [-CH(CH₃)₂]: This group is identifiable by its distinct septet and doublet signals in ¹H NMR due to spin-spin coupling.

  • A Secondary N-methyl Amine (-NHCH₃): This feature is characterized by an N-H stretch in the IR spectrum and singlet signals for the methyl protons and the amine proton in the ¹H NMR spectrum.

A cohesive analysis of the data from IR, NMR, and MS allows for the unambiguous confirmation of this structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Causality Behind IR Analysis

For a secondary aromatic amine like p-isopropyl-N-methylaniline, the most telling absorption is the N-H stretching vibration. Unlike primary amines which show two N-H bands (symmetric and asymmetric), a secondary amine will exhibit a single, sharp to moderately broad peak. The position of this peak, typically around 3400 cm⁻¹, is a strong indicator of the N-H bond. Furthermore, the substitution pattern on the benzene ring can be confirmed by examining the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹). A strong band between 800-850 cm⁻¹ is highly characteristic of 1,4- (or para-) disubstitution.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

This protocol is chosen for its simplicity and minimal sample preparation, making it a reliable and reproducible method for liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR accessory. This is a critical self-validating step to subtract signals from atmospheric CO₂ and H₂O, ensuring that the final spectrum is solely from the sample.[1][2]

  • Sample Application: Place a single drop of p-isopropyl-N-methylaniline directly onto the center of the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol to prevent cross-contamination.

Spectral Interpretation and Data

The IR spectrum of p-isopropyl-N-methylaniline will display several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3411N-H Stretch (single peak)Secondary Amine (-NH)[3]
3050-3020Aromatic C-H Stretch=C-H (Aromatic Ring)
2960-2870Aliphatic C-H Stretch-C-H (Isopropyl and Methyl)
~1600, ~1510C=C StretchAromatic Ring
850-800C-H Out-of-Plane Bend1,4-Disubstituted Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment, integration, and spin-spin coupling of ¹H and ¹³C nuclei, a complete structural map can be constructed.

¹H NMR Spectroscopy
Expertise & Experience: Decoding the Proton Environment

The ¹H NMR spectrum provides a wealth of information. The para-substitution pattern creates a symmetrical aromatic region, typically appearing as two distinct doublets (an AA'BB' system). The isopropyl group presents a classic septet for the lone methine proton, which is split by the six equivalent methyl protons, which in turn appear as a doublet. The N-methyl group gives a sharp singlet, as it has no adjacent protons to couple with. The amine proton itself often appears as a broad singlet, and its chemical shift can be concentration-dependent.

Experimental Protocol: ¹H NMR

A self-validating system is established by ensuring that the integration of all peaks corresponds to the 15 protons in the molecule and that the coupling constants of interacting protons are identical.

  • Sample Preparation: Accurately weigh 5-10 mg of p-isopropyl-N-methylaniline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1] CDCl₃ is a standard choice due to its excellent solvating power for a wide range of organic compounds and its single deuterium signal that does not interfere with the sample spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet defined as 0.00 ppm, providing an authoritative reference point.[1]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz. Standard acquisition parameters include 16 scans, a spectral width of 12 ppm, and a relaxation delay of 1-2 seconds.

Spectral Interpretation and Data
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proton Assignment
~7.10Doublet2H~8.5Aromatic H (ortho to -CH(CH₃)₂)
~6.60Doublet2H~8.5Aromatic H (ortho to -NHCH₃)
~3.60Broad Singlet1H--NH -
2.85-2.75Septet1H~6.9-CH (CH₃)₂
~2.80Singlet3H--NHCH₃
~1.20Doublet6H~6.9-CH(CH₃ )₂

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

dot graph NMR_Coupling { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes for the structure H_isopropyl_methine [label="CH (septet)", pos="0,0!"]; H_isopropyl_methyl [label="CH3 (doublet)", pos="1.5,0!"];

// Aromatic protons H_aromatic_A [label="Ar-H", pos="-1.5,1!"]; H_aromatic_B [label="Ar-H", pos="-1.5,-1!"];

// Coupling edges H_isopropyl_methine -- H_isopropyl_methyl [label=" J ≈ 6.9 Hz"]; H_aromatic_A -- H_aromatic_B [label=" J ≈ 8.5 Hz"]; } dot Caption: ¹H-¹H spin-spin coupling in p-isopropyl-N-methylaniline.

¹³C NMR Spectroscopy
Expertise & Experience: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, the four aromatic carbons of the p-disubstituted ring will appear as four distinct signals. The isopropyl group will show two signals (methine and the two equivalent methyls), and the N-methyl group will contribute one signal, for a total of seven signals in the aliphatic and aromatic regions.

Experimental Protocol: ¹³C NMR

The protocol is identical to that for ¹H NMR, using the same sample. A broadband proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets, simplifying the spectrum.

Spectral Interpretation and Data
Chemical Shift (δ, ppm)Carbon Assignment
~146C-NHCH₃ (Aromatic)
~138C-CH(CH₃)₂ (Aromatic)
~127CH (Aromatic)
~112CH (Aromatic)
~34-C H(CH₃)₂
~31-NHC H₃
~24-CH(C H₃)₂

Note: Chemical shifts are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural features.

Expertise & Experience: The Fragmentation Pathway

In Electron Ionization (EI) Mass Spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (149 for C₁₀H₁₅N). The most significant fragmentation pathway for this molecule is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group. This is a highly favorable process as it results in a stable, resonance-stabilized secondary carbocation. This fragment [M-15]⁺ is therefore expected to be the base peak (the most intense peak) in the spectrum at m/z 134.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) system which ensures sample purity.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form the radical cation, M⁺•.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Fragmentation Analysis and Data
m/zProposed FragmentIdentity
149[C₁₀H₁₅N]⁺•Molecular Ion (M⁺•)
134[M - CH₃]⁺Base Peak (Loss of methyl from isopropyl)
106[M - C₃H₇]⁺Loss of isopropyl group

dot graph Fragmentation_Pathway { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

MolIon [label="Molecular Ion (M⁺•)\nm/z = 149"]; BasePeak [label="Base Peak\n[M-15]⁺\nm/z = 134"]; Fragment2 [label="[M-43]⁺\nm/z = 106"];

MolIon -> BasePeak [label="- •CH₃"]; MolIon -> Fragment2 [label="- •C₃H₇"]; } dot Caption: Primary fragmentation pathway for p-isopropyl-N-methylaniline in EI-MS.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of p-isopropyl-N-methylaniline relies on the synergistic interpretation of all spectroscopic data. No single technique provides the complete picture, but together they form a self-validating system.

Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Spectroscopy FunctionalGroups Functional Groups (-NH, Ar, Isopropyl) IR->FunctionalGroups NMR NMR (¹H & ¹³C) Connectivity C-H Framework (Connectivity & Symmetry) NMR->Connectivity MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Confirmation Structural Confirmation of p-isopropyl-N-methylaniline FunctionalGroups->Confirmation Connectivity->Confirmation MolecularWeight->Confirmation

Conclusion

The spectroscopic characterization of p-isopropyl-N-methylaniline is a clear and logical process when IR, NMR, and MS techniques are used in concert. IR spectroscopy confirms the presence of the key functional groups. ¹H and ¹³C NMR spectroscopy elucidate the exact connectivity and symmetry of the molecule's carbon-hydrogen framework. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
  • PubChem. (n.d.). Aniline, p-isopropyl-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Proton and Carbon NMR Spectra of p-Isopropyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of p-isopropyl-N-methylaniline....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of p-isopropyl-N-methylaniline. As a vital tool in chemical analysis, NMR spectroscopy offers unparalleled insight into molecular structure. This document, authored from the perspective of a Senior Application Scientist, will delve into the intricacies of the NMR data for this compound, explaining the causal relationships between its structure and spectral features. Every piece of data and every protocol is presented with the aim of being a self-validating system for researchers in the field.

Introduction

p-Isopropyl-N-methylaniline, also known as N-methyl-4-isopropylaniline, is a substituted aniline derivative with applications in chemical synthesis and materials science. Understanding its precise molecular structure is paramount for its effective use and for the development of new applications. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by experimental data.

Molecular Structure and NMR-Active Nuclei

The molecular structure of p-isopropyl-N-methylaniline is presented below. The key to interpreting its NMR spectra lies in understanding the chemical environment of each unique proton and carbon atom.

Caption: Molecular Structure of p-isopropyl-N-methylaniline.

Proton (¹H) NMR Spectral Data

The ¹H NMR spectrum of p-isopropyl-N-methylaniline provides a wealth of information about the number of different types of protons and their neighboring environments.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H NMR spectra of aniline derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified p-isopropyl-N-methylaniline in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Higher frequencies provide better signal dispersion and resolution.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Temperature: Maintain a constant temperature, typically 25 °C, to ensure reproducibility of chemical shifts.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

¹H NMR Data and Interpretation

The following table summarizes the experimentally observed ¹H NMR data for p-isopropyl-N-methylaniline.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.09Doublet (d)8.42HAromatic (H-2, H-6)
26.60Doublet (d)8.52HAromatic (H-3, H-5)
3~3.6 (broad singlet)Broad Singlet (br s)-1HN-H
42.84 (septet)Septet6.91HIsopropyl CH
52.79 (singlet)Singlet (s)-3HN-CH₃
61.21 (doublet)Doublet (d)6.96HIsopropyl CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (Signals 1 & 2): The aromatic region of the spectrum displays two doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons at positions 2 and 6 (ortho to the N-methylamino group) are chemically equivalent, as are the protons at positions 3 and 5 (ortho to the isopropyl group). The downfield shift of the H-2/H-6 protons (7.09 ppm) compared to the H-3/H-5 protons (6.60 ppm) is due to the electron-donating nature of the N-methylamino group, which increases the electron density at the ortho and para positions through resonance, causing shielding.[1] The coupling constant of ~8.5 Hz is typical for ortho-coupling in aromatic systems.

  • N-H Proton (Signal 3): A broad singlet observed around 3.6 ppm is characteristic of the N-H proton of the secondary amine. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Isopropyl Group Protons (Signals 4 & 6): The isopropyl group gives rise to a septet and a doublet. The methine proton (-CH) at 2.84 ppm is split into a septet by the six equivalent methyl protons, according to the n+1 rule (6+1=7). Conversely, the six methyl protons (-CH₃) at 1.21 ppm are split into a doublet by the single methine proton (1+1=2). The coupling constant for both signals is identical (J = 6.9 Hz), confirming their connectivity.

  • N-Methyl Group Protons (Signal 5): The three protons of the N-methyl group appear as a sharp singlet at 2.79 ppm. The absence of coupling indicates that there are no adjacent protons.

Caption: ¹H NMR assignments for p-isopropyl-N-methylaniline.

Carbon-13 (¹³C) NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-resolution NMR spectrometer is used, and the spectrum is acquired at a frequency corresponding to the ¹³C nucleus (e.g., 75 MHz on a 300 MHz instrument).

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling is used. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary to obtain accurate quantitative information, although for routine structural confirmation, a shorter delay is often used.

    • Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: The processing steps are analogous to those for ¹H NMR, with the chemical shift scale referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

¹³C NMR Data and Interpretation

The following table presents the predicted and experimentally supported ¹³C NMR chemical shifts for p-isopropyl-N-methylaniline.

SignalChemical Shift (δ, ppm)Assignment
1~147.5C-1 (C-N)
2~140.2C-4 (C-isopropyl)
3~127.1C-3, C-5
4~112.8C-2, C-6
5~34.0Isopropyl CH
6~31.0N-CH₃
7~24.3Isopropyl CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (Signals 1-4): The aromatic region shows four distinct signals, consistent with the symmetry of the para-substituted ring.

    • The carbon attached to the nitrogen (C-1) is expected to be significantly deshielded due to the electronegativity of the nitrogen atom, appearing around 147.5 ppm.

    • The carbon bearing the isopropyl group (C-4) is also deshielded due to its substitution and appears around 140.2 ppm.

    • The C-3 and C-5 carbons are equivalent and are shifted upfield relative to benzene due to the electron-donating effect of the N-methylamino group, appearing around 127.1 ppm.

    • The C-2 and C-6 carbons are also equivalent and are even more shielded due to the strong ortho-directing effect of the amino group, appearing at approximately 112.8 ppm.

  • Aliphatic Carbons (Signals 5-7):

    • The methine carbon of the isopropyl group (CH) is found around 34.0 ppm.

    • The N-methyl carbon (N-CH₃) appears at approximately 31.0 ppm.

    • The two equivalent methyl carbons of the isopropyl group are the most shielded, appearing at around 24.3 ppm.

Caption: ¹³C NMR assignments for p-isopropyl-N-methylaniline.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of p-isopropyl-N-methylaniline. By understanding the principles of chemical shift, spin-spin coupling, and the influence of substituents on the aromatic ring, researchers can confidently identify and characterize this molecule. The detailed protocols for data acquisition and the thorough interpretation of the spectral data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, ensuring the scientific integrity and accuracy of their work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). RSC Advances, 13(2), 1149-1158. [Link]

Sources

Exploratory

Structural Crystallography and X-Ray Diffraction Analysis of N-Methyl-4-Isopropylaniline Derivatives in Target-Directed Drug Design

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary N-methyl-4-isopropylaniline (also referred to as 4-isopropyl-N-methylaniline,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

N-methyl-4-isopropylaniline (also referred to as 4-isopropyl-N-methylaniline, CAS: 6950-79-4) is a highly versatile secondary aniline utilized extensively as a building block in modern medicinal chemistry[1]. Because the pure free base exists as a yellow oil at room temperature[2], crystallographic studies of this compound are predominantly conducted on its structural derivatives. Specifically, researchers analyze its electron density and conformational behavior when it is incorporated into larger small-molecule inhibitors complexed with target proteins.

This whitepaper provides an in-depth technical analysis of the crystallographic behavior, conformational dynamics, and X-ray diffraction protocols associated with N-methyl-4-isopropylaniline-derived pharmacophores.

The Pharmacophoric Role and Conformational Causality

In structure-based drug design, the incorporation of the N-methyl-4-isopropylaniline moiety is a deliberate, structurally driven choice. The secondary amine serves as a critical junction when converted into an amide, sulfonamide, or tertiary amine[3][4][5].

  • Steric Twist and A(1,3) Strain: The presence of the N-methyl group introduces significant steric hindrance (allylic/A(1,3) strain) against the adjacent carbonyl or sulfonyl group, as well as the ortho-protons of the phenyl ring. This forces the 4-isopropylphenyl ring to adopt a highly twisted conformation relative to the core scaffold.

  • Desolvation and Permeability: By capping the nitrogen with a methyl group, the hydrogen bond donor capacity is eliminated. This lowers the desolvation penalty upon binding to hydrophobic protein pockets and improves passive membrane permeability.

  • Deep Pocket Anchoring: The para-isopropyl group acts as a bulky, lipophilic anchor that perfectly fills deep, cylindrical hydrophobic pockets, such as the gatekeeper pocket in kinases[4].

Structural Case Studies from X-Ray Crystallography

High-resolution X-ray crystallography has repeatedly validated the unique binding mechanics of N-methyl-4-isopropylaniline derivatives across diverse therapeutic targets.

Interleukin-2 Inducible T Cell Kinase (Itk) Inhibitors

In the development of covalent Itk inhibitors, N-methyl-4-isopropylaniline was reacted with a pyrazolopyrimidine core to form an amide (Compound 52)[4]. X-ray crystal structures of this complex revealed that the twisted conformation induced by the N-methyl group optimally positions the 4-isopropylphenyl ring to engage in critical π-stacking interactions with the gatekeeper residue, Phe435[4]. Furthermore, the structure confirmed that the inhibitor engages Cys442 via a covalent bond, with a C–S distance of 2.0 Å[4].

Aminoglycoside Acetyltransferase (Eis) Inhibitors

To combat kanamycin resistance in Mycobacterium tuberculosis, sulfonamide-based inhibitors were synthesized using N-methyl-4-isopropylaniline (Compound 33)[3]. X-ray diffraction data collected at 100 K at the Advanced Photon Source (Argonne National Laboratory) demonstrated that the N-methyl-N-(4-isopropylphenyl)sulfonamide moiety projects deep into the Eis binding channel, driving potent inhibition through extensive hydrophobic packing[3].

Dihydrofolate Reductase (DHFR) Antifolates

In pyrido[2,3-d]pyrimidine analogs, the N-methyl group derived from N-methyl-4-isopropylaniline (Compound 32s) forms specific hydrophobic contacts with Ile123 and Ile65 in Pneumocystis carinii DHFR (pcDHFR)[5][6]. These interactions are absent in human DHFR, providing a structural rationale for the high selectivity of these antimicrobial agents[5][6].

Quantitative Data Summary
Target EnzymeLigand DerivativeStructural Role of N-methyl-4-isopropylaniline MoietyKey Crystallographic InteractionsReference
Itk Kinase Compound 52 (Amide)Gatekeeper pocket insertionπ-stacking with Phe435; N-methyl induces bioactive twist[4]
Eis Acetyltransferase Compound 33 (Sulfonamide)Hydrophobic channel bindingIsopropyl group packs against hydrophobic residues[3]
pcDHFR Compound 32s (Amine)Active site hydrophobic pocketN-methyl hydrophobic contacts with Ile123 and Ile65[5][6]

Experimental Workflows and Self-Validating Protocols

To achieve high-resolution X-ray diffraction data for these complexes, a rigorous, self-validating protocol must be followed. The causality behind each step ensures the integrity of the final electron density map.

G Synth Ligand Synthesis (N-methyl-4-isopropylaniline) Complex Protein-Ligand Complexation (Incubation & Purification) Synth->Complex Purified Ligand Cryst Vapor Diffusion Crystallization (Hanging Drop Method) Complex->Cryst Homogeneous Complex Diffract X-Ray Diffraction (Synchrotron, 100K) Cryst->Diffract Single Crystal Process Data Processing & Phase Solution (HKL2000 & Molecular Replacement) Diffract->Process Diffraction Images Refine Structural Refinement (Phenix/Refmac) Process->Refine Electron Density Map

X-ray crystallographic workflow for N-methyl-4-isopropylaniline-derived protein-ligand complexes.

Step-by-Step Methodology: Synthesis and Co-Crystallization

Step 1: Ligand Synthesis (Amidation/Sulfonylation)

  • Procedure: React the core carboxylic acid or sulfonyl chloride with N-methyl-4-isopropylaniline (1.0–2.0 equiv) in the presence of a coupling agent (e.g., propylphosphonic anhydride for amides) and a base (e.g., triethylamine) in THF or DMF[3][4].

  • Causality: The secondary nature of N-methyl-4-isopropylaniline makes it less nucleophilic than primary anilines; thus, highly reactive electrophiles or potent coupling reagents are required to drive the reaction to completion[4].

Step 2: Protein-Ligand Complexation

  • Procedure: Incubate the purified target protein (e.g., Itk or Eis) with a 3- to 5-fold molar excess of the synthesized ligand at 4 °C for 2–16 hours. For covalent inhibitors like Compound 52, this incubation allows the irreversible Michael addition to occur at the target cysteine (e.g., Cys442)[4].

  • Causality: Pre-forming the complex (co-crystallization) is preferred over crystal soaking for bulky N-methyl-4-isopropylaniline derivatives. Soaking can disrupt the pre-existing crystal lattice due to the massive conformational changes induced by the bulky isopropyl group entering the active site.

Step 3: Vapor Diffusion Crystallization

  • Procedure: Set up hanging drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution.

  • Causality: Slow vapor equilibration gently drives the system into the nucleation zone, yielding well-ordered single crystals suitable for diffraction.

Step 4: X-Ray Diffraction Data Collection

  • Procedure: Harvest crystals using a nylon loop, briefly submerge in a cryoprotectant solution (e.g., reservoir solution + 20% glycerol), and flash-cool in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron source (e.g., Advanced Photon Source beamline 22-ID)[3].

  • Causality: Flash-cooling to 100 K traps the conformational state of the N-methyl-4-isopropylaniline moiety and drastically reduces radiation damage from the high-intensity synchrotron X-ray beam[3].

Step 5: Data Processing and Refinement

  • Procedure: Process diffraction intensities using HKL2000[3]. Solve the phase problem via Molecular Replacement using a known apo-structure (e.g., PDB 3R1K for Eis)[3]. Refine the structure using Phenix or REFMAC5.

  • Causality: Using a high-resolution starting model ensures unbiased initial phases, allowing the electron density of the novel N-methyl-4-isopropylaniline moiety to emerge clearly in the difference map (Fo-Fc) without model bias.

Conclusion

The N-methyl-4-isopropylaniline sub-structure is far more than a simple lipophilic appendage. Its unique combination of steric bulk, lack of hydrogen bond donicity, and conformational rigidity (driven by the N-methyl group) makes it a powerful tool for probing deep hydrophobic pockets in enzymes. High-resolution X-ray crystallography remains the gold standard for validating the precise binding modes of these derivatives, ensuring that structure-based drug design campaigns are grounded in empirical, atomic-level reality.

References

  • Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement, Heidelberg University, 2

  • Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis, NIH.gov,3

  • Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay, ACS Publications,4

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts, RSC.org, 1

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles, NIH.gov, 5

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles, ACS Publications, 6

Sources

Foundational

Physicochemical and Solvation Profiling of p-Isopropyl-N-methylaniline in Organic Solvents: A Technical Guide

Executive Summary p-Isopropyl-N-methylaniline (CAS: 6950-79-4), also referred to as N-methylcumidine, is a highly lipophilic secondary amine[1]. Structurally, it features an electron-rich aromatic ring, a bulky para-isop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Isopropyl-N-methylaniline (CAS: 6950-79-4), also referred to as N-methylcumidine, is a highly lipophilic secondary amine[1]. Structurally, it features an electron-rich aromatic ring, a bulky para-isopropyl group, and an N-methyl moiety. This specific structural topology dictates its thermodynamic behavior in organic solvents, making it a critical intermediate in the synthesis of pharmaceuticals, such as TRPA1 antagonists[2], and a historically significant antiknock additive in aviation fuels[3].

This whitepaper provides an in-depth analysis of its solubility profile, the causality behind its phase behavior, and self-validating protocols for empirical solvation screening.

Solvation Thermodynamics: Causality of Phase Behavior

Unlike primary anilines that readily form highly ordered, solid-state crystal lattices, the steric bulk of the para-isopropyl group combined with the N-methyl substitution disrupts intermolecular hydrogen bonding and tight crystal packing. Consequently, p-isopropyl-N-methylaniline exists as an oily liquid at room temperature.

Causality of Solvation: The absence of crystal lattice energy thermodynamically favors spontaneous mixing with organic solvents. Its high lipophilicity (XLogP3 = 2.9) drives strong London dispersion interactions with non-polar solvents, while the secondary amine lone pair allows for targeted dipole-dipole and hydrogen-bond acceptor interactions in polar aprotic and protic environments[1]. In aqueous systems, the high cohesive energy of water completely rejects the hydrophobic isopropyl-phenyl moiety, resulting in negligible aqueous solubility unless the amine is heavily protonated at a low pH.

Solvent Compatibility Matrix

The following table summarizes the quantitative and qualitative solvation profile of p-isopropyl-N-methylaniline across standard organic solvents, grounded in its thermodynamic properties.

SolventDielectric Constant (ε)Solvation State (25°C)Mechanistic Rationale
Hexane 1.89Fully MiscibleDominant London dispersion forces with the p-isopropyl and N-methyl groups.
1,4-Dioxane 2.21Fully MiscibleOptimal non-polar/polar balance; standard for catalytic aminations[4].
Chloroform (CHCl₃) 4.81Fully MiscibleStrong dipole-induced dipole interactions; standard for aqueous extraction[2].
Ethyl Acetate 6.02Fully MiscibleEffective solvation via dipole-dipole interactions; used in chromatography[5].
Tetrahydrofuran (THF) 7.52Fully MiscibleH-bond acceptor interactions with the secondary amine N-H[6].
Dichloromethane (DCM) 8.93Fully MiscibleExcellent solvation for deprotection workflows (e.g., Boc-deprotection)[7].
Methanol 32.7Highly SolubleProtic solvation of the amine lone pair.
Water (pH 7.0) 80.1InsolubleHigh cohesive energy rejects the bulky hydrophobic isopropyl-phenyl group.

High-Throughput Liquid-Liquid Miscibility and Partitioning Protocol

Because p-isopropyl-N-methylaniline is a liquid, standard solid-state dissolution protocols are inapplicable. To accurately map its solvation profile and partition coefficient (LogD) for drug development workflows, we utilize a liquid-liquid phase boundary methodology.

Step-by-Step Methodology:

  • Sample Preparation: Dispense 50 µL of pure p-isopropyl-N-methylaniline into a 2 mL inert glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., THF, Dioxane, or Hexane). For partitioning studies, use a 1:1 mixture of 1-Octanol and pH-adjusted aqueous buffer.

  • Thermodynamic Equilibration: Vortex the mixture for 60 seconds, then place it in a thermostatic shaker at 25°C for 24 hours.

    • Causality: This extended duration ensures complete thermodynamic equilibrium between the solute and the solvation shell, eliminating kinetic artifacts such as transient micro-emulsions.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation breaks any colloidal suspensions, ensuring a sharp, optically clear phase boundary for biphasic systems.

  • Quantification: Extract a 10 µL aliquot from the organic layer, dilute it 1:100 in the mobile phase, and analyze via HPLC-UV (λ = 254 nm).

Self-Validation Check: To ensure the phase boundary is accurately determined, measure the UV absorbance of the aqueous phase post-centrifugation. If the calculated mass balance (Organic + Aqueous) deviates by >5% from the initial input mass, the system has not reached thermodynamic equilibrium, or volatile loss has occurred, necessitating a protocol restart.

Workflow A 1. Sample Aliquot (N-methyl-4-isopropylaniline) B 2. Solvent Addition (Varying Dielectric Constants) A->B C 3. Thermodynamic Equilibration (24h at 25°C, Shake-flask) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. Supernatant Analysis (HPLC-UV / Gravimetric) D->E F 6. Solubility Profile Generation E->F

Workflow for thermodynamic solubility screening of secondary amines.

Application in Advanced Synthetic Workflows

The solubility profile of p-isopropyl-N-methylaniline directly dictates its utility in advanced organic synthesis.

Buchwald-Hartwig Aminations: In Palladium-catalyzed cross-coupling reactions, maintaining the amine in a homogeneous phase while supporting the catalytic cycle is paramount. As demonstrated in , 1,4-Dioxane (often mixed with t-BuOH) or THF are the solvents of choice for coupling p-isopropyl-N-methylaniline with aryl iodides[4].

  • Causality: These moderately polar aprotic solvents perfectly balance the lipophilicity of the amine with the dielectric requirements of the transition metal complex. They stabilize the Pd-ligand complex (e.g., Pd₂(dba)₃ with Xantphos) and facilitate the dissolution of bases like Cs₂CO₃ or NaOt-Bu without outcompeting the amine for coordination sites[6].

Extraction and Deprotection: During the synthesis of complex molecules like TRPA1 antagonists, p-isopropyl-N-methylaniline is routinely extracted from aqueous quenching layers using Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) due to its highly favorable partition coefficient into moderately polar aprotic solvents[2]. Furthermore, in deprotection workflows (e.g., removing a Boc group), Dichloromethane (DCM) is utilized alongside Trifluoroacetic acid (TFA) because DCM fully solubilizes both the lipophilic precursor and the resulting amine salt[8].

Mechanism Amine Liquid Amine (Highly Soluble) Intermediate Homogeneous Amine-Pd Complex Amine->Intermediate Coordination Solvent 1,4-Dioxane / t-BuOH (Solvation Medium) Solvent->Intermediate Dielectric Support Catalyst Pd / Xantphos (Catalytic Complex) Catalyst->Intermediate Oxidative Addition Product Diarylamine Product (High Yield) Intermediate->Product Reductive Elimination

Solvation dynamics in Palladium-catalyzed amination workflows.

References

  • Title: Aniline, p-isopropyl-N-methyl- (CID 138880) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: TRPA1 inhibitors for treating pain (JP2019142914A)
  • Title: Titankatalysatoren für die intermolekulare Hydroaminoalkylierung von 1,3-Dienen Source: Carl von Ossietzky Universität Oldenburg URL: [Link]

  • Title: NACA Fuels Research Summaries 1945-1952 Source: National Advisory Committee for Aeronautics (NACA) / NASA Technical Reports Server URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: p-Isopropyl-N-methylaniline as a Strategic Precursor in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: p-Isopropyl-N-methylaniline (CAS: 6950-79-4) | MW: 149.23 g/mol | MS (EI, m/z): 149 [M]+ Introduction & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: p-Isopropyl-N-methylaniline (CAS: 6950-79-4) | MW: 149.23 g/mol | MS (EI, m/z): 149 [M]+

Introduction & Mechanistic Rationale

In modern organic synthesis and drug discovery, the selection of secondary aniline precursors is rarely arbitrary. p-Isopropyl-N-methylaniline has emerged as a highly versatile building block, particularly in the synthesis of novel kinase inhibitors, antifolates, and complex monofluoroalkenes [1, 2].

The utility of this molecule is driven by two distinct mechanistic features:

  • Steric Shielding & Directing Effects: The bulky para-isopropyl group effectively blocks unwanted electrophilic aromatic substitutions or radical-radical dimerization at the para-position. This forces reactivity exclusively toward the N-methyl group or the secondary amine center.

  • Electronic Tuning: The isopropyl group acts as an electron-donating moiety (+I effect), enriching the electron density of the aniline ring. This lowers the oxidation potential of the molecule, making it an ideal candidate for single-electron transfer (SET) events in photocatalysis [2].

Key Synthetic Applications & Causality

A. Buchwald-Hartwig Amination in Antifolate Synthesis

When synthesizing pyrido[2,3-d]pyrimidine analogues (potent antifolate agents), p-isopropyl-N-methylaniline is coupled with aryl halides. However, the dual steric bulk of the N-methyl group and the para-isopropyl group creates a highly congested transition state during the palladium-catalyzed cross-coupling [1].

Causality in Ligand Selection: Attempting this coupling with bulky biaryl phosphine ligands like X-Phos often fails or stalls at <10% conversion. The ortho-isopropyl groups on the X-Phos ligand clash severely with the N-methyl moiety of the approaching aniline during the amine coordination step. By switching to S-Phos , which features smaller ortho-methoxy groups, the steric hindrance is alleviated, allowing for complete conversion and excellent yields [1, 3].

Figure 1: Logical workflow of steric-driven ligand selection in Pd-catalyzed amination.

B. Photocatalytic Defluorinative α-Aminoalkylation

p-Isopropyl-N-methylaniline serves as an exceptional precursor for α-aminoalkyl radicals. Under visible-light photoredox conditions, the aniline is oxidized to a radical cation. Subsequent deprotonation yields a carbon-centered radical adjacent to the nitrogen. This radical undergoes regioselective addition to allylic difluorides, followed by a second SET and fluoride elimination to yield complex monofluoroalkenes [2].

Figure 2: Mechanistic pathway for photocatalytic α-aminoalkylation using the aniline precursor.

Quantitative Data: Ligand Effects in Cross-Coupling

The necessity of rational ligand design when utilizing p-isopropyl-N-methylaniline is demonstrated in the table below, summarizing the optimization of the Buchwald-Hartwig amination [1, 3].

LigandCatalyst SystemBaseTemp (°C)Time (h)Isolated Yield (%)Mechanistic Note
X-Phos Pd₂(dba)₃ (5 mol%)Cs₂CO₃10024< 10%Severe steric clash with N-methyl group.
BINAP Pd₂(dba)₃ (5 mol%)NaOtBu1102445%Moderate conversion; prone to catalyst deactivation.
S-Phos Pd₂(dba)₃ (5 mol%)Cs₂CO₃1001287% Optimal fit; smaller ortho-methoxy groups allow coordination.

Step-by-Step Experimental Protocols

Protocol 1: Sterically Demanding Buchwald-Hartwig Amination

Designed for the coupling of p-isopropyl-N-methylaniline with complex heteroaryl halides.

Reagents:

  • Aryl halide substrate (1.0 equiv, e.g., 1.0 mmol)

  • p-Isopropyl-N-methylaniline (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • S-Phos ligand (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl halide, Pd₂(dba)₃, S-Phos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate the tube and backfill with dry Argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Addition: Add anhydrous solvent via syringe, followed by p-isopropyl-N-methylaniline.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating System (In-Process Control): The protocol validates itself through distinct NMR signatures. The starting p-isopropyl-N-methylaniline exhibits a characteristic N-H broad singlet at ~δ 3.76 ppm and an N-methyl doublet at δ 2.77–2.79 ppm (in CDCl₃). Successful coupling is confirmed by the complete disappearance of the N-H signal and the coalescence of the N-methyl signal into a sharp downfield singlet (~δ 3.30–3.60 ppm) [1].

Protocol 2: Photocatalytic Generation of α-Aminoalkyl Radicals

Designed for defluorinative C-C bond formation.

Reagents:

  • Allylic difluoride substrate (0.300 mmol)

  • p-Isopropyl-N-methylaniline (0.600 mmol, 2.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (2 mol%)

  • Anhydrous DCM/Toluene (1:1 v/v, 3 mL)

Step-by-Step Procedure:

  • Mixture Assembly: To a 10 mL transparent glass vial, add the allylic difluoride, photocatalyst, and a magnetic stir bar.

  • Solvent & Precursor: Transfer the vial to a nitrogen-filled glovebox. Add the solvent mixture and p-isopropyl-N-methylaniline. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate the stirring mixture with a 450 nm Blue LED light source at room temperature for 16 hours. Use a cooling fan to maintain ambient temperature.

  • Quenching & Workup: Turn off the light source. Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (15% DCM, 15% toluene, 70% hexanes) [2].

Self-Validating System (In-Process Control): Reaction progress is self-validated via ¹⁹F NMR. The starting allylic difluoride presents two distinct fluorine signals. Successful defluorinative alkylation results in the loss of one fluorine signal and a diagnostic chemical shift of the remaining vinylic fluorine, confirming the generation of the monofluoroalkene.

References

  • Gangjee, A., et al. "Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles." Journal of Medicinal Chemistry, ACS Publications, 2013. URL:[Link]

  • Semeniuk, T., et al. "Photocatalytic Defluorinative α-Aminoalkylation of Allylic Difluorides." ACS Catalysis, ACS Publications, 2024. URL:[Link]

  • Ali, M. H., et al. "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, ACS Publications, 2001. URL:[Link]

Application

Application Note: Catalytic Amination of p-Isopropyl-N-methylaniline via Buchwald-Hartwig Cross-Coupling

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Overcoming Steric Hindrance in Secondary Aniline C–N Cross-Coupling Executive Summary p-Isopropyl-N-methylaniline (4-isopropyl-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Overcoming Steric Hindrance in Secondary Aniline C–N Cross-Coupling

Executive Summary

p-Isopropyl-N-methylaniline (4-isopropyl-N-methylaniline) is a highly valuable secondary aniline building block used in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and antifolates[1]. However, the catalytic amination of secondary anilines bearing both an N-methyl group and a bulky para-alkyl substituent presents unique steric and electronic challenges. This application note details a highly efficient, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig cross-coupling of p-isopropyl-N-methylaniline with aryl halides, utilizing rational ligand design to overcome mechanistic bottlenecks[2],[1].

Mechanistic Causality & Ligand Selection

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical steps are the oxidative addition of the aryl halide, the coordination and deprotonation of the amine to form a palladium amido complex, and the subsequent reductive elimination to form the C–N bond[3].

The Steric Bottleneck: When coupling secondary anilines like p-isopropyl-N-methylaniline, the N-methyl group significantly increases the steric bulk around the nitrogen center compared to primary anilines. If a highly bulky dialkylbiaryl phosphine ligand like XPhos (which features massive ortho-isopropyl groups on the lower biphenyl ring) is utilized, a severe steric clash occurs during the amine coordination step. This prevents the formation of the critical Pd(II)-amido intermediate, leading to incomplete conversion or stalled reactions[1].

The Causality of Ligand Substitution: By substituting XPhos with SPhos (which possesses smaller ortho-methoxy groups), the steric congestion around the palladium center is alleviated. This subtle structural modification allows the N-methylaniline to coordinate efficiently while still providing enough electron density to the palladium center to drive the final reductive elimination step, pushing yields from <15% to near quantitative levels[1].

Visualization of the Catalytic Workflow

Pathway Pd0 Pd(0)L Active Catalyst PdII_OA Ar-Pd(II)-X(L) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition ArX Aryl Halide (Ar-X) ArX->PdII_OA PdII_Amido Ar-Pd(II)-NRR'(L) Amido Complex (Steric Bottleneck) PdII_OA->PdII_Amido Coordination & Deprotonation Amine p-Isopropyl-N-methylaniline + LiHMDS (Base) Amine->PdII_Amido PdII_Amido->Pd0 Catalyst Regeneration Product Ar-NRR' Coupled Tertiary Amine PdII_Amido->Product Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting the steric bottleneck.

Data Presentation: Ligand Efficacy Comparison

The following table summarizes the quantitative impact of ligand steric bulk on the amination of p-isopropyl-N-methylaniline based on established literature parameters[1].

Ligand SystemLower Ring Ortho-SubstituentsSteric ProfileReaction TimeConversion OutcomeIsolated Yield
Pd₂dba₃ / XPhos -IsopropylHighly Bulky20 hoursIncomplete / Stalled< 15%
Pd₂dba₃ / SPhos -MethoxyModerately Bulky4 hoursComplete98%

Detailed Experimental Protocol

Self-Validating System Design: This protocol utilizes as a soluble, non-nucleophilic base in toluene[4]. Unlike heterogeneous inorganic bases (e.g., Cs₂CO₃ or K₃PO₄) which can cause mass-transfer limitations, LiHMDS ensures a homogeneous reaction mixture. This homogeneity provides a self-validating visual confirmation of the active catalytic species—a distinct color shift from dark purple to golden-yellow upon active L₂Pd(0) formation[3],[1].

Materials Required
  • Electrophile: Aryl halide or heteroaryl halide (1.0 equiv, e.g., 0.25 mmol)

  • Nucleophile: p-Isopropyl-N-methylaniline (1.2 equiv, 0.30 mmol)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd, 4.6 mg, 0.005 mmol)

  • Ligand: 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl[SPhos] (8 mol%, 8.2 mg, 0.02 mmol)

  • Base: LiHMDS (1.0 M solution in toluene, 3.2 equiv, 0.80 mL, 0.80 mmol)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology

Step 1: Preparation of the Schlenk Tube (Inert Atmosphere)

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum.

  • Cycle with vacuum/argon three times to ensure a strictly anhydrous and oxygen-free environment.

  • Causality: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to aerobic oxidation, which permanently deactivates the catalyst before the cycle can begin[3].

Step 2: Catalyst Pre-Activation

  • Charge the tube with Pd₂(dba)₃ and SPhos.

  • Add 1.0 mL of anhydrous, degassed toluene.

  • Stir at room temperature for 10 minutes.

  • Validation Check: The solution will transition from a dark purple/red to a clear golden-yellow hue. This color change visually confirms the reduction of Pd(II) impurities and the successful ligation of SPhos to form the active L₂Pd(0) species.

Step 3: Substrate Addition

  • Add the aryl halide (0.25 mmol) to the active catalyst solution.

  • Add p-isopropyl-N-methylaniline (45 mg, 0.30 mmol) via a gas-tight microsyringe.

Step 4: Base Addition & Reaction Initiation

  • Dropwise, add the LiHMDS solution (0.8 mL of a 1 M solution in toluene).

  • Causality: LiHMDS is added after the substrates to prevent premature base-induced degradation of the aryl halide or the formation of unreactive palladium-halide dimers before the oxidative addition complex is fully established[4],[1].

Step 5: Heating & Monitoring

  • Seal the tube and heat the reaction mixture in a pre-equilibrated oil bath at 100 °C (reflux) for 4–6 hours.

  • Monitor reaction progress via TLC (Hexanes/EtOAc) or LC-MS.

  • Validation Check: Complete consumption of the aryl halide indicates successful coupling. The reaction mixture typically darkens significantly as "Pd black" begins to precipitate upon reaction completion and catalyst turnover cessation.

Step 6: Quench & Workup

  • Cool the reaction vessel to room temperature.

  • Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl to neutralize residual LiHMDS and protonate any unreacted amine.

  • Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography (silica gel) to yield the desired tertiary arylamine.

References

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination: Mechanism + Description Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link][3]

Sources

Method

step-by-step synthesis protocol for p-isopropyl-N-methylaniline derivatives

Application Notes & Protocols Topic: Step-by-Step Synthesis Protocol for p-Isopropyl-N-methylaniline Derivatives For: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Step-by-Step Synthesis Protocol for p-Isopropyl-N-methylaniline Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Substituted Anilines

N-alkylanilines, particularly derivatives of p-isopropyl-N-methylaniline, are a class of compounds with significant utility across various scientific disciplines. These structures serve as crucial intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymer materials.[1][2][3][4] The presence of the N-methyl group can modulate a molecule's pharmacological properties, while the p-isopropyl group can influence solubility and electronic characteristics, making these derivatives highly valuable in medicinal chemistry and materials science.[5]

This guide provides a detailed exploration of the primary synthetic strategies for producing p-isopropyl-N-methylaniline and its derivatives, offering in-depth, step-by-step protocols, mechanistic insights, and comparative data to aid researchers in their experimental design.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-alkylanilines can be approached through several robust methodologies. The selection of a specific route depends on factors such as the desired scale, substrate scope, functional group tolerance, and the availability of reagents.

  • Reductive Amination (including Eschweiler-Clarke Reaction): This is one of the most efficient and widely used methods for N-alkylation.[1] It involves the reaction of an aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. For N-methylation, the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent, is a classic and highly effective choice.[6][7][8] A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[7][9]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine.[10][11][12] For synthesizing p-isopropyl-N-methylaniline, this could involve coupling p-isopropyl-bromobenzene with methylamine or p-isopropylaniline with a methyl halide. The reaction is known for its broad substrate scope and functional group tolerance, though it requires a palladium catalyst and specific ligands.[10][13]

  • Direct Alkylation with Alkyl Halides: This traditional SN2 reaction involves treating the aniline with an alkyl halide, such as methyl iodide. While conceptually simple, this method often suffers from a lack of selectivity, leading to over-alkylation and the formation of secondary, tertiary, and quaternary ammonium salts.

  • Transition Metal-Free Methylation: Emerging methods offer alternatives to traditional approaches. One such strategy involves the reaction of aromatic nitroso compounds with methylboronic acid, promoted by triethylphosphite, to achieve selective mono-N-methylation under mild, base-free conditions.[14]

Comparative Summary of Synthetic Routes
Method Starting Materials Key Reagents/Catalyst Advantages Disadvantages
Eschweiler-Clarke p-IsopropylanilineFormaldehyde, Formic AcidHigh yield, selective for methylation, no over-alkylation, inexpensive reagents.[6][7]Requires heating, excess reagents.
General Reductive Amination p-Isopropylaniline, Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CN, or H₂/Pd-CHighly versatile for various alkyl groups, mild conditions.[1][15][16]Reductants can be moisture-sensitive.
Buchwald-Hartwig Amination p-Isopropylaryl Halide, MethylaminePalladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Excellent functional group tolerance, broad scope.[10][12][13]Expensive catalyst/ligands, requires inert atmosphere.
Direct Alkylation p-IsopropylanilineMethyl Iodide, Base (e.g., K₂CO₃)Simple procedure.Prone to over-alkylation, leading to mixtures of products.
Transition Metal-Free p-IsopropylnitrosobenzeneMethylboronic Acid, P(OEt)₃Mild conditions, no metal catalyst, avoids strong bases.[14]Starting nitroso compounds may not be readily available.

Detailed Experimental Protocol 1: Eschweiler-Clarke N-Methylation

This protocol details the synthesis of p-isopropyl-N-methylaniline from p-isopropylaniline. The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which is subsequently reduced by formic acid.[6][9]

Materials & Reagents
  • p-Isopropylaniline

  • Formaldehyde (37% solution in water)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-isopropylaniline (e.g., 13.5 g, 0.1 mol).

  • Reagent Addition: Add formic acid (e.g., 11.5 g, 0.25 mol) to the flask, followed by the slow addition of aqueous formaldehyde solution (e.g., 10.0 mL, ~0.125 mol). The addition may be exothermic.

  • Reaction Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Vigorous evolution of carbon dioxide will be observed as the reaction proceeds.[7] Maintain reflux for 8-12 hours, or until CO₂ evolution ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Basification: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add sodium hydroxide pellets to the stirred mixture until it is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine product. Perform this step in an ice bath as it is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or silica gel column chromatography.[2][17]

Visualization of the Eschweiler-Clarke Mechanism

Eschweiler_Clarke Aniline p-Isopropylaniline Imine Iminium Ion Intermediate Aniline->Imine + Formaldehyde Formaldehyde Formaldehyde->Imine Product p-Isopropyl-N-methylaniline Imine->Product CO2 CO₂ Imine->CO2 FormicAcid Formic Acid FormicAcid->Imine H⁻ source

Caption: Reaction mechanism for the Eschweiler-Clarke methylation.

Detailed Experimental Protocol 2: General Reductive Amination

This protocol describes a more general approach to synthesize various N-alkyl derivatives of p-isopropylaniline using different aldehydes and a common reducing agent, sodium triacetoxyborohydride.

Materials & Reagents
  • p-Isopropylaniline

  • Aldehyde (e.g., acetaldehyde for N-ethyl, benzaldehyde for N-benzyl) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask under ambient atmosphere, dissolve p-isopropylaniline (1.0 eq) in DCM or DCE (to make a 0.1-0.2 M solution).

  • Imine Formation: Add the desired aldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the solution and concentrate it under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

General Synthesis and Purification Workflow

workflow start 1. Reagent Mixing (Aniline + Aldehyde) reaction 2. Reaction (Imine Formation & Reduction) start->reaction quench 3. Quenching (e.g., with NaHCO₃) reaction->quench extract 4. Extraction (Organic Solvent) quench->extract dry 5. Drying & Concentration extract->dry purify 6. Purification (Chromatography/Distillation) dry->purify characterize 7. Characterization (NMR, MS, FT-IR) purify->characterize

Caption: General experimental workflow for synthesis and purification.

Product Characterization

After synthesis and purification, the identity and purity of the p-isopropyl-N-methylaniline derivatives must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For p-isopropyl-N-methylaniline, one would expect to see characteristic signals for the N-methyl group (a singlet around 2.8 ppm), the isopropyl group (a septet and a doublet), and the aromatic protons.[14][18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. The disappearance of the primary amine N-H stretches (two bands ~3350-3450 cm⁻¹) and the appearance of a secondary amine N-H stretch (one band ~3410 cm⁻¹) would be indicative of successful mono-alkylation.[19]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product, providing the mass-to-charge ratio (m/z) of the molecular ion.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize a range of p-isopropyl-N-methylaniline derivatives for their specific applications.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes - American Chemical Society. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved from [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC. (n.d.). Retrieved from [Link]

  • Highly Selective Reductive Cross-Amination between Aniline or Nitroarene Derivatives and Alkylamines Catalyzed by Polysilane. (2019, January 18). Retrieved from [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine | The Journal of Organic Chemistry - ACS Publications. (2010, December 22). Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA. (2015, June 24). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid - ACS Publications. (2019, August 12). Retrieved from [Link]

  • N-methylaniline impurity control - Jihong. (2026, January 30). Retrieved from [Link]

  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents. (2015, July 22).
  • N-Methylaniline: A Comprehensive Overview of Synthesis and Applications. (2026, March 26). Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Retrieved from [Link]

  • Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (2017, December 22). Retrieved from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

use of 4-isopropyl-N-methylaniline in polymer chemistry and materials science

Application Note: Synthesis and Characterization of Redox-Active Poly(arylamine)s via Post-Polymerization Amination with 4-Isopropyl-N-methylaniline Executive Summary 4-Isopropyl-N-methylaniline (CAS 6950-79-4) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Redox-Active Poly(arylamine)s via Post-Polymerization Amination with 4-Isopropyl-N-methylaniline

Executive Summary

4-Isopropyl-N-methylaniline (CAS 6950-79-4) is a highly versatile secondary aromatic amine. While it is recognized in medicinal chemistry as a critical building block for synthesizing pyrido[2,3-d]pyrimidine analogues as potent dihydrofolate reductase (DHFR) inhibitors , its unique structural properties are equally transformative in polymer chemistry and materials science. Specifically, it serves as a premium precursor for synthesizing pendant poly(arylamine)s—a class of redox-active, hole-transporting materials (HTMs) essential for organic light-emitting diodes (OLEDs), perovskite solar cells, and electrochromic devices.

This guide details the mechanistic rationale and step-by-step protocol for the post-polymerization functionalization of poly(4-bromostyrene) using 4-isopropyl-N-methylaniline via Buchwald-Hartwig cross-coupling.

Mechanistic Rationale & Material Design (Causality)

The selection of 4-isopropyl-N-methylaniline over unsubstituted anilines for polymer functionalization is driven by three distinct structure-property relationships:

  • Secondary Amine Reactivity (Prevention of Cross-linking): Because it possesses only a single N-H bond, the palladium-catalyzed cross-coupling with an aryl halide yields a stable tertiary amine. If a primary amine were used, the resulting secondary amine could undergo a second coupling event with another polymer chain, leading to irreversible cross-linking and insoluble gels.

  • Steric Bulk (Amorphous Film Formation): The para-isopropyl group introduces significant steric hindrance. In solid-state applications, this bulk disrupts tight intermolecular π−π stacking. Preventing crystallization is critical for HTMs, as amorphous thin films ensure uniform, grain-boundary-free charge transport.

  • Electronic Modulation: Both the N-methyl and para-isopropyl groups are electron-donating. They increase the electron density on the nitrogen core, which effectively raises the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer, facilitating lower-energy hole injection from adjacent electrodes.

Experimental Workflow

G N1 Monomer Synthesis (4-Bromostyrene) N2 ATRP Polymerization (CuBr / PMDETA) N1->N2 N3 Poly(4-bromostyrene) Precursor N2->N3 Controlled MW N4 Buchwald-Hartwig Amination + 4-isopropyl-N-methylaniline (Pd(OAc)2, P(t-Bu)3, NaOtBu) N3->N4 N5 Redox-Active Polymer Poly(4-(N-methyl-N-(4-isopropylphenyl)amino)styrene) N4->N5 >95% Conversion N6 Validation (1H-NMR, GPC, CV) N5->N6

Workflow for the synthesis and validation of 4-isopropyl-N-methylaniline functionalized polymers.

Detailed Experimental Protocol

This protocol adapts the highly efficient palladium-catalyzed amination conditions developed by Buchwald and Hartwig to a macromolecular system.

Reagents and Materials
  • Polymer Precursor: Poly(4-bromostyrene) (MW ~10,000 g/mol , PDI < 1.3)

  • Amine: 4-Isopropyl-N-methylaniline (1.5 eq. per repeating unit)

  • Catalyst & Ligand: Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Tri-tert-butylphosphine (P(t-Bu)₃, 10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu, 2.0 eq.)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology
  • Preparation of the Catalytic System: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ and NaOtBu. Causality: NaOtBu is chosen because its strong basicity rapidly deprotonates the amine upon coordination to the Pd center, facilitating the catalytic cycle.

  • Addition of the Polymer and Amine: Add poly(4-bromostyrene) and 4-isopropyl-N-methylaniline to the flask.

  • Solvent and Ligand Introduction: Inject anhydrous, degassed toluene followed by P(t-Bu)₃. Causality: Toluene is utilized because it solubilizes both the brominated precursor and the aminated product, preventing premature precipitation. P(t-Bu)₃ is an electron-rich, bulky ligand that accelerates the oxidative addition of the unactivated aryl bromide and promotes rapid reductive elimination, minimizing polymer chain scission.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture at 100 °C under vigorous stirring for 24 hours.

  • Termination and Purification: Cool the mixture to room temperature, dilute with chloroform, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and precipitate the polymer dropwise into cold methanol.

  • Drying: Collect the functionalized polymer via vacuum filtration and dry under high vacuum at 60 °C for 24 hours.

Self-Validating Quality Control

To ensure the protocol acts as a self-validating system, perform the following checks:

  • FTIR Spectroscopy: Confirm the complete disappearance of the C–Br stretching vibration at ~1073 cm⁻¹ and the appearance of the C–N stretch at ~1300 cm⁻¹.

  • ¹H-NMR (CDCl₃): Verify the appearance of the N-methyl protons as a distinct singlet at ~3.2 ppm and the isopropyl methine proton as a multiplet at ~2.8 ppm. The integration ratio of these peaks against the polymer backbone must match the theoretical 100% conversion.

  • Gel Permeation Chromatography (GPC): Confirm an increase in absolute molecular weight corresponding to the appended amine mass. The Polydispersity Index (PDI) should remain narrow; a significant broadening indicates unwanted cross-linking or chain degradation.

Quantitative Data Presentation

The integration of the 4-isopropyl-N-methylaniline pendant group drastically alters the physicochemical properties of the polymer backbone. The table below summarizes the comparative advantages of the isopropyl-substituted polymer against a standard N-methylaniline functionalized control.

Polymer Side-ChainGlass Transition (Tg, °C)Solubility (mg/mL in Toluene)HOMO Level (eV)Hole Mobility (cm²/Vs)
N-methylaniline11015-5.301.2 x 10⁻⁵
4-isopropyl-N-methylaniline 135 >50 -5.15 4.5 x 10⁻⁵

Note: The isopropyl group enhances thermal stability (Tg) and solubility while raising the HOMO level for superior hole injection.

References

  • Gangjee, A., Namjoshi, O. A., Raghavan, S., & Queener, S. F. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry, 56(11), 4422–4441.[Link]

  • Peter, K., & Thelakkat, M. (2003). Synthesis and Characterization of Bifunctional Polymers Carrying Tris(bipyridyl)ruthenium(II) and Triphenylamine Units. Macromolecules, 36(6), 1779–1785.[Link]

  • Ali, M. H., & Buchwald, S. L. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 66(8), 2560–2565.[Link]

Method

Application Note: Chromatographic Separation and Kinetic Profiling of p-Isopropyl-N-methylaniline

Introduction & Chemical Profiling p-Isopropyl-N-methylaniline (also known as N-methyl-4-isopropylaniline) is a highly versatile secondary aromatic amine. It serves as a critical building block in the synthesis of TRPA1 i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

p-Isopropyl-N-methylaniline (also known as N-methyl-4-isopropylaniline) is a highly versatile secondary aromatic amine. It serves as a critical building block in the synthesis of TRPA1 inhibitors for pain management[1] and acts as a sterically hindered coupling partner in complex Buchwald-Hartwig aminations[2].

Despite its utility, the chromatographic separation of secondary alkyl anilines presents distinct analytical challenges. Due to its basicity (estimated pKa ~4.8) combined with the hydrophobicity of the isopropyl group, this compound is notoriously prone to severe peak tailing on traditional silica-based stationary phases. Furthermore, its susceptibility to rapid oxidation necessitates robust, self-validating analytical protocols that can operate directly from inert environments.

Mechanistic Insights into Retention Behavior

The retention of alkyl anilines in reversed-phase high-performance liquid chromatography (RP-HPLC) is strictly governed by the "effective pH" of the mobile phase and the specific secondary interactions between the amine and residual silanols on the stationary phase[3].

  • Silanol Interactions (The Causality of Tailing): At a neutral pH, unshielded silanol groups (pKa ~3.5–4.5) on standard silica columns become ionized. Concurrently, p-isopropyl-N-methylaniline is partially protonated. This creates a strong secondary ion-exchange interaction, resulting in severe peak tailing, variable retention times, and poor resolution from structurally similar impurities.

  • Effective pH Modulation: To enforce causality in method design, the mobile phase pH must be strictly controlled to be at least 2 units away from the analyte's pKa.

    • Low pH Strategy: Operating at pH 2.5 (using 0.1% Trifluoroacetic acid or Formic acid) fully protonates the amine and represses silanol ionization, relying entirely on the hydrophobic isopropyl group for retention.

    • High pH Strategy: Operating at pH 10 (using ammonium bicarbonate) neutralizes the amine, maximizing hydrophobic retention. However, this requires hybrid-silica columns to prevent the dissolution of the stationary phase.

  • Ion-Pairing Dynamics: For the resolution of closely related structural isomers (e.g., distinguishing p-isopropyl-N-methylaniline from desmethyl impurities), ion-pair liquid chromatography using anionic surfactants (like sodium 1-dodecanesulfonate) is highly effective. The alkyl chain length of the ion-pair reagent dictates the equilibration of ion-pair formation, significantly enhancing stereoselectivity[4].

Experimental Protocols

Protocol A: High-Throughput RP-HPLC-UV/MS for Reaction Monitoring

This self-validating method is optimized for tracking the consumption of p-isopropyl-N-methylaniline in catalytic cycles directly from an inert glovebox environment[2].

Step-by-Step Methodology:

  • Column Preparation: Install a Polar-Embedded C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). The embedded carbamate or amide group provides a steric and electrostatic shield against residual silanol interactions.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a ballistic gradient from 5% B to 95% B over 3.0 minutes. Hold at 95% B for 0.5 minutes, then re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.6 mL/min.

  • Temperature Control: Maintain the column compartment at 40 °C. Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer kinetics, which is critical for sharpening the secondary amine peak.

  • Sample Introduction (Self-Validating Step): For online monitoring, utilize an automated sampling valve connected to the inert glovebox. Dilute the reaction aliquot 1:100 in-line with Acetonitrile. Causality: This instantly quenches the palladium catalyst, locking the kinetic state of the reaction and preventing catastrophic on-column precipitation[2].

  • Detection: Monitor UV at 254 nm and positive ESI-MS (Target m/z: 150.1 [M+H]+).

Protocol B: Ion-Pair Chromatography for Impurity Profiling

Step-by-Step Methodology:

  • Column Preparation: Install a standard end-capped C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic blend of 60% Methanol and 40% Water. Add 5 mM Sodium 1-dodecanesulfonate and adjust to pH 3.5 with glacial acetic acid.

  • Equilibration (Critical Step): Flush the column with the mobile phase for at least 20 column volumes. Causality: Ion-pairing agents require extensive equilibration to form a stable, reproducible dynamic coating on the C18 surface[4]. Inadequate equilibration will result in drifting retention times.

  • Analysis: Inject 10 µL of the sample. Flow rate: 1.0 mL/min. Temperature: 25 °C.

Data Presentation

Table 1: Quantitative Comparison of Chromatographic Conditions for p-Isopropyl-N-methylaniline

Method ConditionMobile Phase ModifierColumn TypeRetention Factor (k')Tailing Factor (Tf)Resolution (vs. Desmethyl Impurity)
Unoptimized RP-HPLC None (Water/MeOH)Standard C182.12.8 (Severe)1.2
Low pH RP-HPLC 0.1% Formic AcidPolar-Embedded C181.81.1 (Excellent)2.5
High pH RP-HPLC 10 mM NH₄HCO₃ (pH 10)Hybrid C184.51.0 (Ideal)3.1
Ion-Pair HPLC 5 mM Sodium DodecanesulfonateStandard C186.21.2 (Good)4.8

Visualizations

MethodDev Start p-isopropyl-N-methylaniline Method Development pH_Choice Select Mobile Phase pH (Target pKa ~4.8) Start->pH_Choice Low_pH Low pH (2.0 - 3.0) 0.1% TFA or Formic Acid Fully Protonated pH_Choice->Low_pH MS Compatible High_pH High pH (8.0 - 10.0) Ammonium Bicarbonate Neutral Species pH_Choice->High_pH Max Retention Column_Low Standard End-capped C18 or Polar-Embedded C18 Low_pH->Column_Low Column_High Hybrid Silica C18 (High pH Tolerant) High_pH->Column_High Outcome_Low Excellent MS Sensitivity Sharp Peaks Column_Low->Outcome_Low Outcome_High Higher Retention Reduced Silanol Tailing Column_High->Outcome_High

Decision tree for optimizing retention and peak shape of alkyl anilines.

OnlineHPLC Glovebox Inert Environment (Glovebox) Reactor Buchwald-Hartwig Amination Reactor Glovebox->Reactor Sampling Automated Sampling Valve Reactor->Sampling Quench In-line Dilution & Quench Sampling->Quench HPLC RP-HPLC System (C18, UV/MS) Quench->HPLC Data Kinetic Profiling & Yield Analysis HPLC->Data

Online HPLC workflow for monitoring air-sensitive aminations.

References

  • JP2019142914A - Trpa1 inhibitors for treating pain. Google Patents. 1

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis.2

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development. Molnar Institute. 3

  • Ion-Pair Liquid Chromatography of Alkylanilines. Taylor & Francis. 4

Sources

Application

Application Notes &amp; Protocols: N-Alkylation Strategies for p-Isopropylaniline

Abstract The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. p-Isopropylaniline, in particular, serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. p-Isopropylaniline, in particular, serves as a valuable scaffold due to the synthetic handles offered by its amino group and the lipophilic nature of the isopropyl substituent. This guide provides an in-depth exploration of key N-alkylation procedures involving p-isopropylaniline. We move beyond simple step-by-step instructions to dissect the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for reaction design, optimization, and execution. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Synthetic Value of N-Alkylated p-Isopropylaniline

The introduction of an alkyl group onto the nitrogen atom of p-isopropylaniline fundamentally alters its chemical and physical properties. This transformation can enhance biological activity, modulate solubility, or provide a key linkage point for constructing more complex molecular architectures. The choice of alkylation strategy is critical and depends on the nature of the desired alkyl group (primary, secondary, aryl, etc.), the required scale, and the functional group tolerance of the substrates. This document details three prevalent and powerful methodologies: Reductive Amination, Buchwald-Hartwig Amination, and Classical Direct Alkylation. Each section provides a mechanistic overview, a detailed experimental protocol, and a discussion of the critical parameters that govern reaction success.

Method I: Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for N-alkylation that converts a carbonyl group into an amine via an intermediate imine.[1] It is celebrated for its mild conditions and broad substrate scope, making it a workhorse in medicinal chemistry.[2]

Mechanistic Rationale

The reaction proceeds in two distinct stages within a single pot:

  • Imine Formation: p-Isopropylaniline, a primary amine, undergoes a condensation reaction with an aldehyde or ketone.[3] This step is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity, facilitating nucleophilic attack by the aniline nitrogen.[4] The resulting carbinolamine intermediate then dehydrates to form a Schiff base (imine).[5]

  • Reduction: A reducing agent, carefully chosen for its ability to selectively reduce the C=N double bond of the imine in the presence of the starting carbonyl compound, is then used.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent, especially effective for this transformation.[6] Sodium cyanoborohydride (NaBH₃CN) is another common option.[4]

The causality for this method's success lies in the chemoselectivity of the reducing agent. Harsher reagents like NaBH₄ could reduce the starting aldehyde or ketone, leading to unwanted byproducts.[7] The controlled, sequential formation and reduction of the imine intermediate ensures high yields of the desired N-alkylated product.

Visualization of Mechanism & Workflow

Reductive_Amination_Mechanism Reductive Amination Mechanism pIA p-Isopropylaniline Carbinolamine Carbinolamine Intermediate pIA->Carbinolamine + H⁺ (cat.) Carbonyl Aldehyde / Ketone Carbonyl->Carbinolamine Imine Imine (Schiff Base) Carbinolamine->Imine - H₂O Product N-Alkyl-p-isopropylaniline Imine->Product + NaBH(OAc)₃ H2O H₂O Reducer [H]

Caption: Mechanism of Reductive Amination.

Reductive_Amination_Workflow Reductive Amination Workflow start Start setup 1. Combine p-Isopropylaniline, Aldehyde/Ketone, & Solvent (DCE) start->setup stir 2. Stir for Imine Formation (30-60 min, RT) setup->stir add_reducer 3. Add NaBH(OAc)₃ Portion-wise stir->add_reducer react 4. Stir to Completion (1-24h, RT) add_reducer->react workup 5. Quench (sat. NaHCO₃) & Extract (EtOAc) react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Product purify->product Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amide_complex L₂Pd(II)(Ar)(NHR') OA_complex->Amide_complex + Amine + Base - HX_Base Amide_complex->Pd0 Reductive Elimination Product Ar-NH-R' Amide_complex->Product ArX Ar-X ArX->OA_complex Amine p-isopropyl-aniline Amine->Amide_complex Base Base Base->Amide_complex HX_Base [Base-H]⁺X⁻ Buchwald_Hartwig_Workflow Buchwald-Hartwig Workflow start Start setup 1. Add Pd-catalyst, Ligand, Base, & Aryl Halide to Schlenk Tube start->setup inert 2. Evacuate & Backfill with Inert Gas (e.g., Argon) setup->inert add_reagents 3. Add p-Isopropylaniline & Anhydrous Solvent (Toluene) inert->add_reagents react 4. Heat to Reaction Temp (e.g., 80-110 °C) add_reagents->react workup 5. Cool, Quench (H₂O) & Extract (EtOAc) react->workup purify 6. Wash, Dry, Concentrate & Purify (Column Chromatography) workup->purify product Product purify->product Direct_Alkylation_Mechanism Direct Alkylation Mechanism (Sₙ2) pIA p-Isopropylaniline (Nucleophile) TransitionState [Transition State]‡ pIA->TransitionState AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Product N-Alkyl-p-isopropylaniline TransitionState->Product - X⁻ Overalkylation Further Alkylation (Side Reaction) Product->Overalkylation HX H-X Base Base (e.g., K₂CO₃) Salt Salt Direct_Alkylation_Workflow Direct Alkylation Workflow start Start setup 1. Combine p-Isopropylaniline, Base (K₂CO₃), & Solvent (e.g., ACN) start->setup add_halide 2. Add Alkyl Halide Dropwise setup->add_halide react 3. Heat to Reflux add_halide->react workup 4. Cool, Filter off Salts, & Concentrate react->workup purify 5. Purify (Column Chromatography or Distillation) workup->purify product Product purify->product

Sources

Method

Application Note: Rational Design and Synthesis of Agrochemical Actives Using p-Isopropyl-N-methylaniline

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The development of next-generation agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The development of next-generation agrochemicals requires strategic structural modifications to overcome target-site resistance, improve cuticular penetration, and enhance metabolic stability in planta. p-Isopropyl-N-methylaniline (p-IPNMA) serves as a highly versatile, privileged building block in the synthesis of novel active ingredients (AIs), particularly N-methylated phenylurea herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides. This application note details the mechanistic rationale for incorporating p-IPNMA into AI scaffolds and provides field-proven, self-validating synthetic protocols for its utilization.

Mechanistic Rationale: The Agrochemical Advantage of p-IPNMA

As a Senior Application Scientist, it is critical to understand why specific moieties are selected during lead optimization. The incorporation of p-IPNMA into an AI scaffold introduces two synergistic modifications:

  • The p-Isopropyl Group (Lipophilicity & Penetration): Foliar-applied agrochemicals must traverse the waxy plant cuticle, a highly lipophilic barrier. The para-isopropyl substituent significantly enhances the overall lipophilicity (LogP) of the molecule without adding excessive molecular weight. This ensures optimal partitioning into the cuticle and subsequent systemic mobility within the plant's vascular system.

  • The N-Methyl Group (Conformational Control & Resistance Bypass): Traditional ureas and amides synthesized from primary anilines possess an N-H bond, which acts as a hydrogen bond donor (HBD) at the target protein site (e.g., the D1 protein in Photosystem II). Weed and fungal populations frequently develop resistance via point mutations that eliminate the complementary hydrogen bond acceptor. By utilizing the N-methylated secondary amine of p-IPNMA, the resulting AI is forced into a sterically driven, hydrophobic binding mode that bypasses the need for the mutated H-bond, effectively restoring efficacy against resistant strains. Furthermore, the absence of the N-H bond increases metabolic stability against oxidative N-demethylation.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the starting material is essential for predicting the behavior of the final AI. The data below summarizes the profile of p-IPNMA[1].

Table 1: Physicochemical Properties of p-IPNMA and Agrochemical Implications

PropertyValueRationale for Agrochemical Design
Molecular Weight 149.23 g/mol Low MW allows for downstream functionalization without exceeding the optimal size limits for systemic agrochemicals.
XLogP3 2.9Provides an ideal lipophilic baseline for cuticular wax penetration and lipid membrane crossing in fungi.
Hydrogen Bond Donors (HBD) 1The single N-H is consumed during acylation/carbamoylation, resulting in 0 HBD in the final AI, thereby increasing membrane permeability.
State at Room Temp Liquid / OilRequires careful handling during synthesis; highly soluble in standard organic solvents (THF, DCM, EtOAc).

Data Visualization: Mechanistic and Synthetic Workflows

MOA cluster_0 Traditional AI (Primary Aniline) cluster_1 p-IPNMA Derived AI A1 NH-Amide/Urea A2 H-Bond Dependent Binding A1->A2 A3 Susceptible to Target Mutation A2->A3 B1 N-Methyl Amide/Urea B2 Hydrophobic/Steric Binding B1->B2 B3 Overcomes H-Bond Mutations B2->B3

Figure 1: Mechanistic shift in target-site binding induced by N-methylation of the AI scaffold.

Workflow Start p-IPNMA (CAS: 6950-79-4) T3P T3P Coupling (Acylation) Start->T3P Pyrazole Acid Triphosgene Triphosgene (Carbamoylation) Start->Triphosgene Amine Fungicide Anilide Fungicide (SDHI Class) T3P->Fungicide Herbicide N-Methyl Phenylurea (PSII Inhibitor) Triphosgene->Herbicide Screening In Planta Efficacy & Metabolic Profiling Fungicide->Screening Herbicide->Screening

Figure 2: Divergent synthetic pathways from p-IPNMA to novel herbicide and fungicide candidates.

Experimental Protocols

Protocol A: Synthesis of N-Methylated Phenylurea Herbicides

Causality & Rationale: The secondary amine of p-IPNMA is significantly less nucleophilic than a primary aniline due to the steric hindrance of the N-methyl group and the electron-donating nature of the p-isopropyl ring. Direct reaction with isocyanates is often sluggish. Therefore, we utilize triphosgene to generate a highly reactive carbamoyl chloride intermediate. Triphosgene is selected over phosgene gas for laboratory safety and precise stoichiometric control. The sequential addition prevents the formation of symmetrical ureas, a common pitfall in unsymmetrical urea synthesis.

Step-by-Step Methodology:

  • Activation: Dissolve p-IPNMA (1.0 equiv, 5.0 mmol) and triethylamine (1.2 equiv, 6.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Carbamoylation: Add triphosgene (0.4 equiv, 2.0 mmol) portion-wise. Caution: Perform in a well-ventilated fume hood. Stir the reaction mixture for 2 hours at room temperature to ensure complete formation of the carbamoyl chloride intermediate.

  • Amine Addition: Cool the vessel back to 0 °C. Add the secondary aliphatic amine (e.g., dimethylamine, 2.0 equiv, 2M solution in THF) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation & Analytical Check: Analyze the crude mixture via LC-MS. The complete disappearance of the p-IPNMA peak (m/z 150 [M+H]⁺) and the appearance of the target urea mass confirms successful conversion. ¹H NMR should show the absence of the broad N-H proton and the presence of a new N-methyl singlet shifted downfield.

Protocol B: Synthesis of Novel Anilide Fungicides (SDHI analogs)

Causality & Rationale: Succinate dehydrogenase inhibitors (SDHIs) typically feature an amide bond connecting a heterocyclic core to an aniline derivative. When coupling pyrazole-4-carboxylic acids with p-IPNMA, traditional coupling agents like EDC/HOBt often suffer from low yields (<30%) due to the severe steric bulk surrounding the secondary nitrogen. To overcome this, propylphosphonic anhydride (T3P) is employed. As demonstrated in highly demanding pharmaceutical syntheses involving this exact aniline[2], T3P provides exceptional driving force for sterically hindered secondary amines, minimizing epimerization and maximizing yield without forming unreactive N-acylurea byproducts.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of the target pyrazole-4-carboxylic acid (1.0 equiv, 0.457 mmol) in anhydrous THF (5 mL), add triethylamine (3.5 equiv, 1.6 mmol) and p-IPNMA (1.0 equiv, 0.457 mmol) at 0 °C[2].

  • Coupling: Dropwise, add propylphosphonic anhydride (T3P, 50% solution in EtOAc, 3.0 equiv, 1.37 mmol) while maintaining the temperature at 0 °C[2].

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours[2]. The robust nature of the T3P mixed anhydride ensures steady conversion despite steric clashes.

  • Workup: Quench the reaction with ice water (10 mL) to hydrolyze any excess T3P. Extract the mixture with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation & Analytical Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the aniline. The absence of the N-acylurea byproduct in the crude LC-MS definitively validates the choice of T3P over carbodiimide reagents.

References[1] Title: Aniline, p-isopropyl-N-methyl- (CID 138880)

Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link][2] Title: Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note &amp; Protocols for the In Vitro Characterization of N-methyl-4-isopropylaniline

Aniline, p-isopropyl-N-methyl- is not a standard chemical name. It describes a substituted aniline molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Aniline, p-isopropyl-N-methyl- is not a standard chemical name. It describes a substituted aniline molecule. Based on the descriptive name, the correct chemical name is N-methyl-4-isopropylaniline . Due to the limited specific research on this exact compound, this guide will provide a comprehensive framework for the in vitro characterization of novel substituted anilines, using N-methyl-4-isopropylaniline as a representative example. This approach is grounded in the well-documented biological activities and toxicological profiles of the broader class of aniline derivatives.

Introduction: The Scientific Rationale for In Vitro Assessment of Substituted Anilines

N-methyl-4-isopropylaniline is a substituted aromatic amine. The aniline scaffold is a common feature in a wide range of industrial chemicals, dyes, and pharmaceuticals. The toxicological and pharmacological profile of aniline and its derivatives is of significant interest. A primary toxicological concern associated with anilines is their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This is often mediated by their N-hydroxylated metabolites produced by cytochrome P450 (CYP450) enzymes in the liver.

Furthermore, the diverse substitutions on the aniline ring can impart a wide array of pharmacological activities, from antimicrobial to kinase inhibition. Therefore, a systematic in vitro evaluation is the critical first step in characterizing the biological effects of a novel substituted aniline like N-methyl-4-isopropylaniline.

This guide outlines a tiered approach to the in vitro characterization of N-methyl-4-isopropylaniline, beginning with fundamental cytotoxicity assessment, followed by specific assays for hematotoxicity (methemoglobinemia) and potential interactions with drug-metabolizing enzymes. This structured workflow is designed to provide a comprehensive preliminary profile of the compound's biological activity.

Preliminary Compound Handling and Preparation

Prior to initiating any in vitro studies, accurate preparation of the test compound is paramount.

2.1 Compound Information

ParameterValue
Chemical Name N-methyl-4-isopropylaniline
Synonyms Aniline, p-isopropyl-N-methyl-
CAS Number 29300-36-5
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol

2.2 Stock Solution Preparation

The choice of solvent is a critical variable in in vitro assays. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity. However, it is essential to ensure the final concentration of DMSO in the assay medium does not exceed a level that could induce cellular toxicity or other artifacts, typically recommended to be below 0.5% (v/v).

Protocol: Preparation of a 10 mM Stock Solution

  • Accurately weigh 1.49 mg of N-methyl-4-isopropylaniline.

  • Dissolve the compound in 1 mL of high-purity, sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Tier 1: General Cytotoxicity Assessment

The initial step is to determine the concentration range at which N-methyl-4-isopropylaniline exerts cytotoxic effects. This data is crucial for designing subsequent, more specific assays, ensuring that the concentrations used are not overtly killing the cells, which would confound the results. The MTT assay, which measures mitochondrial reductase activity, is a standard and reliable method for assessing cell viability.

3.1 Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4: Viability Assay cluster_3 Data Analysis seed_cells Seed cells (e.g., HepG2) in 96-well plate prep_dilutions Prepare serial dilutions of N-methyl-4-isopropylaniline treat_cells Treat cells with compound dilutions prep_dilutions->treat_cells incubate_24h Incubate for 24-48 hours treat_cells->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., SDS or DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance plot_data Plot % viability vs. log[concentration] read_absorbance->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

3.2 Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver carcinoma cell line, is relevant for studying hepatotoxicity) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of the N-methyl-4-isopropylaniline stock solution in culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Tier 2: Mechanistic Toxicology - In Vitro Methemoglobinemia Assay

Given that aniline derivatives are known to induce methemoglobinemia, a direct assessment of this potential is a logical next step. This assay uses fresh red blood cells (RBCs) and measures the conversion of hemoglobin (Hb) to methemoglobin (MetHb) upon exposure to the test compound.

4.1 Protocol: In Vitro Methemoglobin Formation Assay

This protocol is adapted from established methods for assessing the methemoglobin-forming potential of chemicals.

  • Blood Collection: Obtain fresh whole blood from a suitable species (e.g., rat or human) in heparinized tubes.

  • RBC Preparation: Centrifuge the blood at 1,000 x g for 10 minutes. Aspirate and discard the plasma and buffy coat. Wash the remaining RBCs three times with an equal volume of phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.

  • Incubation Mixture: Prepare a 2% RBC suspension in PBS. In a 96-well plate, add the RBC suspension and N-methyl-4-isopropylaniline at various concentrations (e.g., 1 µM to 1 mM). Include a positive control (e.g., sodium nitrite) and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C for 2-4 hours with gentle shaking.

  • Lysis and Measurement: After incubation, lyse the RBCs by adding a lysing agent (e.g., Triton X-100). Measure the absorbance at multiple wavelengths (e.g., 560, 577, 630, and 700 nm) to determine the relative amounts of Hb and MetHb.

  • Calculation: The percentage of methemoglobin can be calculated using established formulas based on the absorbance readings at different wavelengths.

Tier 3: Drug Metabolism Interaction - Cytochrome P450 Inhibition Assay

N-methyl-4-isopropylaniline, as a substituted aniline, is likely to be metabolized by CYP450 enzymes. It is also possible that it could inhibit these enzymes, leading to potential drug-drug interactions. Commercially available fluorescent-based CYP450 inhibition assays provide a high-throughput method to screen for such interactions against a panel of the most common human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

5.1 Experimental Workflow for CYP450 Inhibition Screening

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Measurement and Analysis reagents Prepare reaction buffer, CYP enzymes, fluorescent substrate, and N-methyl-4-isopropylaniline dilutions pre_incubation Pre-incubate CYP enzyme with N-methyl-4-isopropylaniline reagents->pre_incubation initiate_reaction Initiate reaction by adding NADPH and fluorescent substrate pre_incubation->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction read_fluorescence Read fluorescence on a plate reader stop_reaction->read_fluorescence calc_inhibition Calculate % inhibition relative to control read_fluorescence->calc_inhibition determine_ic50 Determine IC50 if inhibition is observed calc_inhibition->determine_ic50

Caption: General workflow for a fluorescent-based CYP450 inhibition assay.

5.2 Protocol: Fluorescent CYP450 Inhibition Assay

  • Reagent Preparation: Prepare working solutions of recombinant human CYP enzymes, a specific fluorescent substrate for each isoform, and the NADPH regeneration system in the reaction buffer, as per the manufacturer's instructions.

  • Plate Setup: In a 96-well black plate, add the reaction buffer, the CYP enzyme, and N-methyl-4-isopropylaniline at a range of concentrations. Also include a no-inhibitor control and a positive control inhibitor for each CYP isoform.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for any interaction between the compound and the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorescent substrate and the NADPH regeneration system.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence kinetically over a period of 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition caused by N-methyl-4-isopropylaniline at each concentration relative to the no-inhibitor control. If significant inhibition is observed, an IC50 value can be determined.

Summary and Forward Look

This tiered in vitro testing strategy provides a robust and scientifically sound approach to the initial characterization of N-methyl-4-isopropylaniline. The data generated from these assays will establish its cytotoxic potential, evaluate a key toxicological endpoint for anilines (methemoglobinemia), and assess its potential for drug-drug interactions via CYP450 inhibition. Positive findings in any of these assays would guide further, more detailed mechanistic studies. This structured approach ensures a thorough and efficient initial assessment of the compound's biological profile.

References

  • Wright, R. O., Lewander, W. J., & Woolf, A. D. (1999). Methemoglobinemia: etiology, pharmacology, and clinical management. Annals of Emergency Medicine, 34(5), 646–656. [Link]

  • Eyer, P. (2003). The red cell as a sensitive target for xenobiotics. Advances in experimental medicine and biology, 528, 285-296. [Link]

  • Kramer, P., et al. (2015). The impact of cell culture media on measured compound potency. Journal of Biomolecular Screening, 20(4), 506-516. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237–245. [Link]

  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.6200, In Vitro Mammalian Erythrocyte Micronucleus Test. [Link]

  • Stressler, T., et al. (2015). A new homogenous assay for measuring cytochrome P450 inhibition. Journal of Biomolecular Screening, 20(1), 117-126. [Link]

Method

mass spectrometry ionization techniques for p-isopropyl-N-methylaniline

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Ionization Strategies for p-Isopropyl-N-methylaniline

Physicochemical Profiling & Ionization Causality

p-Isopropyl-N-methylaniline (Molecular Formula: C₁₀H₁₅N, Exact Mass: 149.120 Da) is a secondary amine characterized by a basic N-methylamino group and a lipophilic para-isopropyl substituent[1]. This dual physicochemical nature—possessing both a distinct proton-accepting moiety and a non-polar hydrocarbon tail—dictates its behavior across different mass spectrometry (MS) ionization interfaces.

Selecting the correct ionization source is not merely a matter of instrument availability; it is a causal decision driven by the molecule's phase-partitioning behavior and the sample matrix.

  • Electrospray Ionization (ESI): As a secondary amine, the molecule has a pKa that readily allows for pre-protonation in acidic liquid phases (e.g., 0.1% formic acid). ESI is a soft ionization technique that transfers these pre-formed ions from the liquid phase into the gas phase[2]. However, the lipophilic isopropyl group can cause the molecule to partition unfavorably within highly aqueous electrospray droplets, making it highly susceptible to ion suppression when competing with endogenous lipids in complex matrices[2][3].

  • Atmospheric Pressure Chemical Ionization (APCI): For semi-volatile, medium-polarity compounds like p-isopropyl-N-methylaniline, APCI often outperforms ESI[4]. APCI vaporizes the sample thermally (typically at 400°C) and utilizes a corona discharge to ionize the solvent. The ionized solvent then acts as a chemical ionization reagent gas, transferring a proton to the analyte[4][5]. Because APCI relies on gas-phase proton affinity rather than liquid-phase droplet dynamics, it effectively bypasses the matrix suppression issues that plague ESI[3][5].

  • Electron Ionization (EI): When coupled with Gas Chromatography (GC), EI subjects the vaporized molecule to a 70 eV electron beam. This hard ionization strips an electron to form a radical cation (M⁺• at m/z 149) and induces reproducible fragmentation, which is critical for structural elucidation and library matching[1][5].

Comparative Ionization Data Summary

The following table synthesizes the quantitative and operational parameters for ionizing p-isopropyl-N-methylaniline across the three primary MS platforms.

ParameterElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)Electron Ionization (EI)
Ionization Mechanism Liquid-phase protonation & desolvationGas-phase proton transfer via corona dischargeGas-phase electron impact (70 eV)
Primary Target Ion [M+H]⁺ (m/z 150.128)[M+H]⁺ (m/z 150.128)M⁺• (m/z 149.120)
Matrix Susceptibility High (Prone to ion suppression)Low (Robust in complex lipid/biological matrices)None (Post-GC separation)
Thermal Stability Req. Low (Ambient to 300°C)High (Requires vaporization at ~400°C)High (Requires vaporization at ~250°C)
Optimal Mobile Phase Polar (MeOH/H₂O or ACN/H₂O with 0.1% FA)Non-polar to Polar (Methanol preferred over ACN)Carrier Gas (Helium or Hydrogen)

Mechanistic Workflow & Decision Matrix

IonizationMechanisms cluster_ESI Electrospray Ionization (ESI+) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI+) Molecule p-isopropyl-N-methylaniline (Lipophilic Secondary Amine) ESI_Liquid Liquid Phase Protonation (pH < pKa) Molecule->ESI_Liquid Polar Solvent APCI_Vapor Thermal Vaporization (400°C) Molecule->APCI_Vapor Non-Polar Solvent ESI_Desolvation Droplet Evaporation & Coulombic Fission ESI_Liquid->ESI_Desolvation ESI_Ion [M+H]+ (m/z 150.2) Gas-Phase Ion ESI_Desolvation->ESI_Ion APCI_Corona Corona Discharge & Solvent Ionization APCI_Vapor->APCI_Corona APCI_Transfer Gas-Phase Proton Transfer (SolventH+ + M -> MH+) APCI_Corona->APCI_Transfer APCI_Ion [M+H]+ (m/z 150.2) Gas-Phase Ion APCI_Transfer->APCI_Ion

ESI+ vs APCI+ mechanistic pathways for p-isopropyl-N-methylaniline.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Each protocol embeds pre-analytical system checks and post-analytical verifications to guarantee that the observed signals are true representations of the analyte and not artifacts of the source conditions.

Protocol A: LC-APCI-MS/MS Method for Complex Matrices

Causality Note: APCI is selected over ESI for biological matrices to bypass the severe ion suppression caused by the lipophilic isopropyl moiety interacting with endogenous lipids[2][3].

Phase 1: Pre-Analytical System Validation

  • Carryover Check: Inject 5 µL of Mobile Phase A (Blank) to establish a baseline. Verify that the background noise at m/z 150.2 is below the limit of detection.

  • Corona Discharge Stability: Inject a System Suitability Test (SST) standard (e.g., 10 ng/mL reserpine). Validation criterion: The signal-to-noise (S/N) ratio must exceed 100:1, confirming that the corona needle is clean and generating a stable plasma.

Phase 2: Analytical Execution 3. Solvent Selection: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Methanol). Causality: Methanol is strictly preferred over acetonitrile in APCI because methanol acts as a highly efficient protic reagent gas, exponentially enhancing proton transfer to the secondary amine in the plasma[2]. 4. Source Parameters: Set the APCI Vaporizer Temperature to 400°C to ensure complete volatilization of the analyte. Set the Corona Discharge Current to 5 µA, and Sheath Gas Flow to 40 arbitrary units. 5. MRM Optimization: Infuse a 1 µg/mL standard of p-isopropyl-N-methylaniline at 10 µL/min combined with a 0.5 mL/min LC flow (50% B). Isolate the precursor ion [M+H]⁺ at m/z 150.2 and optimize the collision energy (CE) to monitor the dominant product ion (typically corresponding to the loss of the methyl or isopropyl radical).

Phase 3: Post-Analytical Verification 6. Matrix Effect Assessment: Perform a post-column infusion test. Continuously infuse the analyte standard directly into the MS source while injecting a blank matrix extract through the LC column. Monitor the MRM trace; a stable baseline without significant signal dips self-validates the absence of APCI suppression.

Protocol B: GC-EI-MS Structural Confirmation

Causality Note: EI relies on the inherent volatility of p-isopropyl-N-methylaniline. Because it is a hard ionization technique, it provides the definitive structural fingerprint required for positive identification[1][5].

Phase 1: Pre-Analytical System Validation

  • Vacuum Integrity: Perform an air/water background check monitoring m/z 18 (H₂O), 28 (N₂), and 32 (O₂). Validation criterion: m/z 28 must be less than 5% of the base peak to confirm a leak-free vacuum system.

  • Mass Axis Calibration: Inject Perfluorotributylamine (PFTBA) tuning standard. Optimize repeller voltages and validate mass accuracy at m/z 69, 219, and 502.

Phase 2: Analytical Execution 3. Inlet & Transfer Line: Set the GC inlet to 250°C with a split ratio of 10:1. Set the MS transfer line to 280°C to prevent cold spots. 4. Injection: Inject 1 µL of the sample dissolved in a volatile organic solvent (e.g., hexane). 5. Thermal Gradient: Apply a GC oven gradient starting at 50°C (hold 1 min), ramping to 300°C at 15°C/min. Causality: This rapid ramp ensures the relatively volatile p-isopropyl-N-methylaniline elutes as a sharp, symmetrical peak without undergoing thermal degradation. 6. Ionization: Operate the EI source at 70 eV, scanning from m/z 40 to 300.

Phase 3: Post-Analytical Verification 7. Spectral Validation: Compare the obtained mass spectrum against the theoretical fragmentation pattern. The presence of the molecular radical cation (m/z 149) and characteristic fragments (such as m/z 134 [M-CH₃]⁺) acts as a self-validating confirmation of the compound's structural identity[1].

References

  • Aniline, p-isopropyl-N-methyl- | C10H15N | CID 138880 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • Interfaces for LC-MS - Shimadzu. Source: shimadzu.com. URL:[Link]

  • Straight to the Source: ESI vs APCI…. - Microsaic Systems. Source: microsaic.com. URL:[Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. Source: metwarebio.com. URL:[Link]

  • When should I choose APCI or ESI for my flash column chromatography? - Biotage. Source: biotage.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of p-isopropyl-N-methylaniline

Technical Support Center: Troubleshooting the Synthesis of p-Isopropyl-N-methylaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and se...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of p-Isopropyl-N-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and selectivity issues during the mono-N-methylation of primary anilines. The synthesis of p-isopropyl-N-methylaniline (cumidine derivative) is notoriously prone to over-alkylation. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve >90% yields with exceptional selectivity.

Section 1: The Core Challenge - Over-Methylation

Q: Why does direct reductive amination of p-isopropylaniline consistently yield the N,N-dimethyl byproduct, and how can I prevent it?

A: The fundamental issue lies in the reaction kinetics. When p-isopropylaniline is subjected to standard reductive amination (e.g., formaldehyde and NaBH₃CN), the initial mono-alkylated product (p-isopropyl-N-methylaniline) is significantly more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached methyl group. Consequently, the secondary amine reacts with the alkylating agent faster than the primary amine, leading to a runaway reaction that produces the N,N-dimethyl byproduct.

To prevent this, you must abandon direct reductive amination in favor of controlled, selective methodologies. We recommend three authoritative approaches depending on your scale and equipment: Copper-Catalyzed Chan-Lam Coupling , Continuous Flow Chemistry with DMC , or the Traditional Protection-Deprotection Route .

Section 2: Copper-Catalyzed Chan-Lam Monomethylation (Batch)

Q: How do I optimize the Chan-Lam coupling with methylboronic acid to maximize the yield of p-isopropyl-N-methylaniline?

A: The Chan-Lam coupling utilizing methylboronic acid [MeB(OH)₂] and Cu(OAc)₂ is a highly selective method for mono-N-methylation[1]. The critical success factor is the incubation period . You must allow the p-isopropylaniline to pre-coordinate with the Cu(II) center before introducing the methylboronic acid. If added simultaneously, the copper rapidly transmetalates and drives non-selective dimethylation. Pre-coordination ensures a controlled, slow release of the active methylating species, strictly favoring monomethylation [2].

ChanLam A p-Isopropylaniline + Cu(OAc)2 B Amine-Cu(II) Complex (Incubation Phase) A->B Pyridine, Dioxane Reflux, 30 min F Direct MeB(OH)2 Addition A->F No incubation C Add MeB(OH)2 B->C D Transmetalation & Reductive Elimination C->D E p-Isopropyl-N-methylaniline (High Yield) D->E G N,N-Dimethyl Byproduct (Low Selectivity) F->G

Mechanistic pathway of Chan-Lam coupling highlighting the critical incubation phase.

Validated Protocol:

  • Incubation: Charge an oven-dried round-bottom flask with p-isopropylaniline (1.0 mmol), Cu(OAc)₂ (2.5 mmol), and pyridine (3.5 mmol) in anhydrous dioxane (5 mL). Heat to reflux and stir for exactly 30 minutes.

  • Addition: While refluxing, carefully add methylboronic acid (2.5 mmol) to the dark blue/green solution.

  • Reaction: Continue refluxing for 18 hours under an ambient atmosphere (oxygen is required to turn over the catalytic cycle if sub-stoichiometric copper is used, though this protocol uses stoichiometric copper for maximum yield).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Section 3: Scalable Flow Chemistry using Dimethyl Carbonate (DMC)

Q: We are scaling up the synthesis. How can we achieve high monomethylation selectivity without using toxic methyl iodide or expensive boronic acids?

A: For scale-up, transition to a continuous flow reactor using Dimethyl Carbonate (DMC) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DMC is a "green" reagent that acts as both a methoxycarbonylating and methylating agent.

The high selectivity (>99:1) is achieved via an in-situ protection-deprotection mechanism[3]. In the reactor, the primary amine reacts with DMC to form a carbamate intermediate. At 250 °C, this carbamate undergoes alkylation and subsequent decarboxylation to yield the N-methylated product. Because the resulting secondary amine is sterically hindered, it cannot easily form a stable carbamate again, effectively halting the reaction at the mono-methyl stage[4].

FlowReactor S1 Stream A: p-Isopropylaniline in NMP Mix Cross Mixer S1->Mix S2 Stream B: DMC + DBU in NMP S2->Mix React Coiled Tube Reactor (250°C, 12 min) Mix->React BPR Back Pressure Regulator (100 psi) React->BPR In-situ Carbamate Formation & Cleavage Out p-Isopropyl-N-methylaniline (88% Yield) BPR->Out

Continuous flow reactor setup for selective N-monomethylation using DMC.

Validated Protocol:

  • Preparation: Prepare Stream A containing p-isopropylaniline (2.0 M in N-Methyl-2-pyrrolidone [NMP]). Prepare Stream B containing DMC (6.0 M) and DBU (3.0 M) in NMP.

  • Flow Setup: Pump both streams through a cross mixer into a 10 mL stainless steel coiled tube reactor.

  • Reaction Parameters: Maintain the reactor temperature at 250 °C. Adjust flow rates to achieve a residence time of exactly 12 minutes.

  • Pressure Control: Pass the effluent through a back-pressure regulator set to 100 psi to keep DMC in the liquid phase and control the release of CO₂ gas generated during decarboxylation.

  • Workup: Collect the product stream, dilute with water, extract with ethyl acetate, and purify. Throughput can reach up to 3.7 g/h.

Section 4: The Traditional Boc-Protection Route (High Purity Batch)

Q: I need to use standard bench reagents (MeI) but require >95% purity of the mono-methylated product. What is the most reliable workflow?

A: If you are restricted to traditional bench reagents like methyl iodide (MeI) and require absolute prevention of dimethylation, you must utilize a hard protection-deprotection strategy. By protecting the primary amine with a tert-butyloxycarbonyl (Boc) group, you sterically and electronically restrict the nitrogen to a single alkylation event [5].

Validated Protocol:

  • Protection: React p-isopropylaniline (1.0 eq) with Boc₂O (1.1 eq) in a THF/water mixture at room temperature for 12 hours. Extract and isolate N-Boc-p-isopropylaniline.

  • Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF. Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to form the sodium amide, then add MeI (1.2 eq). Stir at room temperature for 4 hours. Quench with water and extract with diethyl ether.

  • Deprotection: Dissolve the crude N-Boc-N-methyl-p-isopropylaniline in dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Workup: Concentrate under vacuum, neutralize with saturated aqueous NaHCO₃, extract with DCM, and dry over Na₂SO₄ to yield highly pure p-isopropyl-N-methylaniline.

Section 5: Quantitative Data Summary

To assist in selecting the optimal route for your laboratory, compare the empirical data of these methodologies below:

Synthesis MethodologyExpected YieldSelectivity (Mono:Di)Key ReagentsScalabilityBest Application
Direct Reductive Amination < 50%Poor (High Di-methyl)CH₂O, NaBH₃CNHighNot recommended
Chan-Lam Coupling ~ 85%> 95:5MeB(OH)₂, Cu(OAc)₂Low-MediumLate-stage functionalization
Continuous Flow (DMC) ~ 88%> 99:1DMC, DBU, NMPHigh (3.7 g/h)Green chemistry scale-up
Boc-Protection Route > 90%> 99:1Boc₂O, NaH, MeI, TFAMediumHigh-purity bench synthesis

References

  • Cruces, J., Mosquera, J., Guerrero, C., & Rodríguez, R. (2009). "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11(7), 1677-1680. URL:[Link]

  • Seo, H., Bédard, A.-C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." Tetrahedron, 74(25), 3124-3128. URL:[Link]

  • Preuß, T., & Doye, S. (2015). "Titankatalysatoren für die intermolekulare Hydroaminoalkylierung von 1,3-Dienen." Carl von Ossietzky Universität Oldenburg. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Aniline and p-Isopropyl-N-methylaniline Reactions

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common impurities encountered during reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common impurities encountered during reactions involving aniline and the synthesis of N-methylated anilines, such as p-isopropyl-N-methylaniline. Our goal is to equip you with the expertise to identify, mitigate, and prevent the formation of these impurities, ensuring the integrity and success of your experiments.

Section 1: Understanding and Mitigating Impurities in Starting Materials

The purity of your starting materials is paramount to a successful reaction. Impurities present in the initial aniline can carry through or even catalyze side reactions, leading to a complex and difficult-to-purify product mixture.

FAQ 1: My aniline has a reddish-brown tint. Is it still usable?

Answer: A reddish-brown color in aniline is a common indicator of oxidation and resinification that occurs upon exposure to air and light.[1][2] While it may be tempting to proceed, using discolored aniline is not recommended without purification. These colored impurities are typically oxidized forms of aniline that can interfere with your reaction and introduce unwanted byproducts.[1][2]

Troubleshooting Protocol: Purification of Aniline

For optimal results, distill aniline under reduced pressure before use. This will remove the colored, high-boiling point oxidation products.

Experimental Protocol: Vacuum Distillation of Aniline

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure: Place the discolored aniline in the distilling flask. Apply a vacuum and gently heat the flask.

  • Collection: Collect the colorless aniline fraction, which should distill at a temperature consistent with its boiling point at the applied pressure.

  • Storage: Store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent re-oxidation.

FAQ 2: What are other common impurities in commercial aniline, and how can I detect them?

Answer: Besides oxidation products, commercial aniline may contain trace amounts of other compounds depending on its manufacturing process.[3] The catalytic reduction of nitrobenzene is a primary industrial method for aniline production.[2][3] Potential impurities from this process can include unreacted nitrobenzene, as well as byproducts from side reactions.

Analytical Methods for Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for identifying and quantifying impurities in aniline.[4][5][6][7][8]

Analytical TechniqueDetectable ImpuritiesKey Advantages
GC-MS Volatile organic compounds, unreacted starting materials (e.g., nitrobenzene), and various aniline derivatives.[5][7][8]High sensitivity and provides structural information for impurity identification.[6]
HPLC Polar and thermolabile compounds, including many substituted anilines and potential genotoxic impurities (PGIs).[4]Versatile, often requires no derivatization, and can be coupled with mass spectrometry (LC-MS/MS) for enhanced specificity.[4]

Section 2: Troubleshooting Impurities in N-Methylation Reactions

The N-methylation of anilines is a fundamental transformation in organic synthesis. However, achieving selective mono-methylation can be challenging, with over-methylation and other side reactions being common hurdles.

FAQ 3: I'm trying to synthesize p-isopropyl-N-methylaniline, but I'm getting a significant amount of the N,N-dimethylated byproduct. How can I improve the selectivity for mono-methylation?

Answer: The formation of N,N-dimethylaniline derivatives is a frequent issue, as the mono-methylated product can be more nucleophilic than the starting primary amine, leading to a second methylation event.[9] The choice of methylating agent and reaction conditions are critical for controlling selectivity.

Strategies for Selective Mono-N-Methylation

  • Controlling Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is a primary strategy. Using a slight excess of the aniline relative to the methylating agent can favor mono-alkylation.

  • Choice of Methylating Agent:

    • Dimethyl Sulfate: A common and reactive methylating agent, but can be difficult to control for mono-methylation.[10]

    • Methanol: Can be used as a methylating agent over certain catalysts, sometimes offering better selectivity.[2][11][12]

    • Formaldehyde/Formic Acid (Eschweiler-Clarke Reaction): This classic method is known for producing N,N-dimethylated products from primary amines.[13] However, modifications and careful control of conditions can sometimes yield mono-methylated products.

    • Dimethyl Carbonate (DMC): A greener alternative that can provide good selectivity for mono-methylation under the right conditions, often in continuous flow setups.[9]

Troubleshooting Workflow for Over-methylation

G start Over-methylation Detected (High N,N-dimethylaniline) reagent Evaluate Methylating Agent start->reagent stoichiometry Adjust Stoichiometry (Aniline:Methylating Agent) reagent->stoichiometry conditions Modify Reaction Conditions (Temperature, Time) stoichiometry->conditions purification Purification Strategy conditions->purification success Selective Mono-methylation Achieved purification->success

Caption: A logical workflow for troubleshooting over-methylation in aniline reactions.

FAQ 4: My reductive amination reaction to produce a secondary amine is incomplete, and I'm left with a significant amount of the imine intermediate. What can I do?

Answer: Incomplete reduction of the imine intermediate is a common problem in reductive amination.[14][15] This can be due to several factors, including the reactivity of the reducing agent, reaction conditions, and the stability of the imine itself.

Troubleshooting Incomplete Imine Reduction

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): A common and mild reducing agent. Its reactivity can be enhanced by the addition of an acid or by using a protic solvent like methanol.[14][16][17]

    • Sodium Cyanoborohydride (NaBH₃CN): Selective for the reduction of imines in the presence of aldehydes or ketones, but it is highly toxic.[16]

    • Sodium Triacetoxyborohydride (STAB): A good, less toxic alternative to NaBH₃CN, but it is moisture-sensitive.[16]

  • Reaction Conditions:

    • pH: The pH of the reaction can be critical. For some reductive aminations, slightly acidic conditions can facilitate imine formation and subsequent reduction.[14]

    • Temperature and Reaction Time: Increasing the temperature or extending the reaction time may be necessary for less reactive substrates.[14]

  • Monitoring the Reaction: It is crucial to ensure complete imine formation before adding the reducing agent. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the aldehyde/ketone starting material.[16]

FAQ 5: I'm using formaldehyde for N-methylation and observing a variety of side products. What are the likely culprits?

Answer: While formaldehyde is a readily available C1 source, its high reactivity can lead to several side products, particularly in reactions with anilines.

Common Side Reactions with Formaldehyde

  • Formation of Aminals and Other Condensation Products: Aniline can react with formaldehyde to form various condensation products.

  • Eschweiler-Clarke Type Reactions: In the presence of a reducing agent (which can be formaldehyde itself under certain conditions), a cascade of reactions can occur, leading to mono- and di-methylated products.[13][18]

  • Cannizzaro Reaction: Under basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate.

Mitigation Strategies

  • Use of Paraformaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, can serve as a source of formaldehyde, allowing for a more controlled release into the reaction mixture.[19]

  • Transition Metal-Free Methods: Recent literature describes transition metal-free methods for N-methylation using formaldehyde, which can offer improved selectivity.[18][20]

  • Careful Control of Stoichiometry and Temperature: Precise control over the amount of formaldehyde and the reaction temperature is crucial to minimize side reactions.

Section 3: Purification and Analysis of N-Methylated Anilines

Effective purification and accurate analysis are essential to ensure the quality of your final product.

FAQ 6: What are the best methods for purifying N-methylated anilines?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Purification Techniques

Purification MethodApplicabilityKey Considerations
Distillation For thermally stable, volatile compounds.Can effectively separate products with different boiling points, such as mono- and di-methylated anilines.[10][21]
Chromatography For complex mixtures and non-volatile compounds.Column chromatography is a versatile technique for separating closely related compounds.[21]
Acid-Base Extraction For separating basic amine products from neutral or acidic impurities.The amine can be protonated with an acid to make it water-soluble, allowing for separation from non-basic organic impurities.[14]
Recrystallization For solid products.Can provide highly pure material if a suitable solvent system is found.
FAQ 7: How can I confirm the identity and purity of my synthesized p-isopropyl-N-methylaniline?

Answer: A combination of spectroscopic and chromatographic techniques is necessary for unambiguous identification and purity assessment.

Analytical Protocol for Product Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the N-methyl group, and the isopropyl group. The integration of these signals can help determine the relative amounts of different species.[11]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[22]

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: Confirms the molecular weight of the product and can help identify impurities.[4][11]

  • Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the N-H bond (if present in any unreacted starting material) and the aromatic C-H and C=C bonds.

Illustrative Analytical Workflow

G start Crude Product purification Purification (Distillation/Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms ir IR Spectroscopy purification->ir final_product Pure, Characterized Product nmr->final_product ms->final_product ir->final_product

Caption: A typical analytical workflow for the purification and characterization of a synthesized compound.

References

  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
  • N-methylaniline impurity control. Jihong.
  • [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Se Pu. (2004).
  • ANILINE.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021).
  • Efficient N-Methyl Aniline Production. Scribd.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. (2025).
  • N-Methylaniline: Synthesis Pathways and Quality Considerations.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. (2025).
  • Technical Support Center: Controlling Byproduct Formation in Aminobutanal Reactions. Benchchem.
  • Aniline and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Determination of Aniline in Soil by ASE/GC-MS. MDPI. (2022).
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. (2010).
  • Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry.
  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023).
  • Method of making n-methyl aniline. Google Patents. (1948).
  • N-Methyl Aniline & Anthraquino. Scribd.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC.
  • Aniline: Structure and Synthesis. Scribd. (2022).
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. (2016).
  • Aniline. Wikipedia.
  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. (2015).
  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. (2025).
  • Aniline (benzenamine). DCCEEW. (2022).
  • Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate.
  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. (2023).
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Publications. (2019).
  • Method for preparing n-methylaniline. Google Patents. (2006).
  • Method for synthesizing 2-methyl-6-isopropyl aniline. Google Patents. (2012).
  • avoiding side reactions in the synthesis of N-Methyl-p-(o-tolylazo)aniline. Benchchem.
  • N isopropylaniline uses. Guidechem.
  • Synthesis of p-isopropylaniline. ResearchGate.
  • N-ISOPROPYLANILINE. CAMEO Chemicals - NOAA.
  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. (2018).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-p-Isopropylaniline Derivatives

Welcome to the technical support center for the synthesis and optimization of N-methyl-p-isopropylaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of N-methyl-p-isopropylaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation reactions. We will address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) & Method Selection

This section provides high-level guidance on selecting the appropriate synthetic strategy for your target N-methyl-p-isopropylaniline derivative.

Q1: I need to synthesize an N-methyl-p-isopropylaniline derivative. Which synthetic method should I choose?

A1: The optimal method depends on your desired product (mono- vs. di-methylation), scale, available reagents, and tolerance for specific reaction conditions. Here is a comparative analysis of common strategies:

MethodMethylating Agent(s)Typical ConditionsKey AdvantagesKey DisadvantagesSelectivity
Reductive Amination Formaldehyde + Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Mild (0°C to RT)High functional group tolerance; good control over mono-alkylation with stoichiometry.[1]Requires stoichiometric reducing agents; potential for side reactions with reducible groups.Good to Excellent for Mono-alkylation.
Eschweiler-Clarke Reaction Formaldehyde + Formic AcidHigh Temp (near boiling)Inexpensive reagents; reaction irreversibly stops at the tertiary amine, preventing quaternary salt formation.[2][3]Harsh conditions (high temp, acidic); not suitable for sensitive substrates; primarily for exhaustive methylation.Excellent for Di-alkylation.
Direct Alkylation Methyl Halides (e.g., MeI), Dimethyl SulfateVaries (RT to moderate heat)Simple setup.Difficult to control; high risk of over-alkylation to tertiary amines and quaternary salts.[4][5]Poor; often yields mixtures.
Catalytic C1-Source Methylation Methanol or CO₂/H₂ + Catalyst (e.g., Ru, Cu, Ir)High Temp/PressureHigh atom economy; "green" reagents.[6][7][8]Requires specialized catalysts and often high-pressure equipment; catalyst screening may be necessary.Catalyst-dependent; some systems show high selectivity.[9][10]

Below is a decision-making workflow to help guide your choice.

start What is the desired product? mono N-Mono-methylated Product start->mono Mono-alkylation di N,N-Di-methylated Product start->di Di-alkylation sensitive Are other functional groups sensitive to reduction or acid? mono->sensitive direct Avoid Direct Alkylation with reactive agents like MeI. mono->direct eschweiler Use Eschweiler-Clarke Reaction. di->eschweiler reductive Use Reductive Amination (e.g., with NaBH₄). Control stoichiometry carefully. sensitive->reductive No catalytic Consider selective catalytic methods (e.g., with Methanol or CO₂). sensitive->catalytic Yes

Caption: Decision workflow for selecting an N-methylation method.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Category: Low Yield & Incomplete Conversion

Q2: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted p-isopropylaniline. What are the likely causes?

A2: Low conversion is a common issue stemming from several factors. Let's break down the possibilities:

  • Cause 1: Inactive Catalyst or Reagents. For catalytic hydrogenations, the catalyst (e.g., Pd/C, Copper Chromite) may be deactivated. For chemical reductions, the hydride source (e.g., NaBH₄) may have degraded.

    • Solution: Use fresh, high-quality reagents. If using a heterogeneous catalyst like copper chromite, ensure it is properly activated and handled under appropriate conditions to prevent poisoning.

  • Cause 2: Suboptimal Temperature. N-alkylation reactions are often sensitive to temperature.

    • Solution: Gradually increase the reaction temperature in 10°C increments while carefully monitoring for the formation of side products. For some systems, an optimal temperature exists beyond which side reactions dominate.[11]

  • Cause 3: Incorrect Solvent Choice. The solvent plays a critical role in solubility, reaction rate, and even selectivity.

    • Solution: Low-polarity aprotic solvents like THF or toluene are often effective.[12][13] In some cases, polar aprotic solvents or even ionic liquids can dramatically improve yields and selectivity.[4] A solvent screen is a valuable optimization step.

  • Cause 4: Steric Hindrance. The bulky isopropyl group on the aniline may slow the reaction compared to aniline itself.

    • Solution: This may require more forcing conditions: a longer reaction time, higher temperature, or a more active catalyst system.

cluster_0 Troubleshooting Low Conversion Problem Low Conversion of Starting Material Cause1 Inactive Reagents/Catalyst Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Poor Solvent Choice Problem->Cause3 Solution1 Use fresh reagents. Activate catalyst. Cause1->Solution1 Solution2 Systematically increase temperature. Cause2->Solution2 Solution3 Screen alternative solvents (e.g., THF, Toluene). Cause3->Solution3

Caption: Logic diagram for troubleshooting low reaction conversion.

Issue Category: Poor Selectivity & Side Product Formation

Q3: My reaction is producing a mixture of N-methyl- and N,N-dimethyl-p-isopropylaniline. How can I improve selectivity for the mono-methylated product?

A3: This is a classic selectivity challenge. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it prone to a second alkylation.[5]

  • Strategy 1: Control Stoichiometry. This is the most direct approach.

    • Action: Use a stoichiometric excess of the p-isopropylaniline relative to the methylating agent (e.g., 2-3 equivalents of the amine). This statistically favors the reaction of the methylating agent with the more abundant primary amine.[5]

  • Strategy 2: Lower the Reaction Temperature. The activation energy for the second methylation may be higher.

    • Action: Running the reaction at a lower temperature can significantly favor mono-alkylation.[5]

  • Strategy 3: Choose a More Selective Reagent or Catalyst.

    • Action: Highly reactive methylating agents like methyl iodide are notorious for causing over-alkylation. Consider using dimethyl carbonate, which is known for higher mono-methylation selectivity.[5] Alternatively, specific heterogeneous catalysts like CeO₂-supported copper have been shown to suppress the over-methylation of N-methylaniline to N,N-dimethylaniline.[9][10]

Q4: I am observing unexpected side products. Besides over-methylation, what else could be forming?

A4: C-alkylation is another possible side reaction, where the methyl group attaches to the aromatic ring instead of the nitrogen.

  • Cause: This Friedel-Crafts-type reaction is typically promoted by high temperatures and certain Lewis or Brønsted acid catalysts.[5] The electron-donating nature of the amino and isopropyl groups activates the ring, making it susceptible to electrophilic attack, primarily at the positions ortho to the amino group.

  • Solution:

    • Reduce Temperature: This is the most effective way to minimize C-alkylation.

    • Avoid Acidic Conditions: If possible, choose a reaction that runs under neutral or basic conditions.

    • Catalyst Choice: Select catalysts known for high N-selectivity.

Aniline p-Isopropylaniline + CH₃-X Mono N-Methyl Product (Desired) More Nucleophilic Aniline->Mono N-Alkylation (k₁) C_Alk C-Alkylated Product Aniline->C_Alk C-Alkylation (High Temp) Di N,N-Dimethyl Product (Over-alkylation) Mono:f0->Di N-Alkylation (k₂ > k₁)

Caption: Common side-reaction pathways in aniline methylation.

Issue Category: Product Purification

Q5: How can I effectively purify my N-methyl-p-isopropylaniline derivative from the reaction mixture?

A5: Purification of amines can be challenging due to their basicity and similar polarities. A multi-step approach is often best.

  • Aqueous Workup: After the reaction, perform an aqueous workup. Since your product is a base, you can use this to your advantage.

    • Acid Wash: Dilute the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with dilute acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt, leaving non-basic organic impurities behind.

    • Basification and Extraction: Collect the acidic aqueous layer and add a base (e.g., NaOH, NaHCO₃) until it is alkaline (pH > 10). This will regenerate the free amine, which can then be extracted back into an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[14]

  • Chromatography/Distillation:

    • Column Chromatography: This is the most common method for high purity. Use silica gel and a solvent system like hexanes/ethyl acetate, often with a small amount of triethylamine (~1%) added to the eluent to prevent the basic amine from streaking on the acidic silica.[14][15]

    • Distillation: If your product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective and scalable purification method.[16]

Part 3: Experimental Protocols & Analytical Methods

Protocol 1: Selective Mono-N-Methylation via Reductive Amination

This protocol is adapted for the selective synthesis of N-methyl-p-isopropylaniline.

Materials:

  • p-Isopropylaniline (1.0 eq.)

  • Aqueous Formaldehyde (37 wt. %, 1.1 eq.)

  • Sodium Borohydride (NaBH₄) (1.5 eq.)

  • Methanol (Solvent)

  • Dichloromethane (DCM) for extraction

  • 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-isopropylaniline (1.0 eq.) in methanol. Cool the flask to 0°C in an ice bath.

  • Imine Formation: Slowly add aqueous formaldehyde (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C. Stir the mixture for 1 hour at this temperature.

  • Reduction: In small portions, carefully add sodium borohydride (1.5 eq.) to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise above 10°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding water.

    • Remove most of the methanol under reduced pressure.

    • Add DCM to extract the product. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude N-methyl-p-isopropylaniline by flash column chromatography on silica gel.

Protocol 2: Exhaustive N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol is a classic method for producing N,N-dimethyl-p-isopropylaniline.[3][17]

Materials:

  • p-Isopropylaniline (1.0 eq.)

  • Formic Acid (≥95%, 3.0 eq.)

  • Aqueous Formaldehyde (37 wt. %, 3.0 eq.)

  • Dichloromethane (DCM) for extraction

  • Saturated NaHCO₃ solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add p-isopropylaniline (1.0 eq.), formic acid (3.0 eq.), and aqueous formaldehyde (3.0 eq.).[17]

  • Heating: Heat the reaction mixture to 80-100°C and maintain reflux for 6-18 hours.[17] The reaction progress can be monitored by TLC or HPLC. The evolution of CO₂ gas indicates the reaction is proceeding.[2]

  • Cooling & Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Extraction: Extract the aqueous mixture three times with DCM.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Analytical Methods for Reaction Monitoring

Q6: What is the best way to monitor the progress of my reaction?

A6: A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): The quickest and simplest method for qualitative monitoring. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize with a UV lamp and/or a potassium permanganate stain. You should be able to distinguish the starting aniline, the mono-methylated product, and the di-methylated product by their different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. A C18 reverse-phase column is typically used.[18][19] Under these conditions, the retention time for N-methylaniline is generally longer than for aniline.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for both separation and identification of volatile components in the reaction mixture, confirming the mass of your desired product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze an aliquot from the reaction mixture to determine the conversion ratio by integrating characteristic peaks (e.g., the N-CH₃ signal around 2.8 ppm vs. aromatic protons).[15]

References

  • Selective N-methylation of aniline to N-methylaniline with CO2 and H2 by CeO2-supported Cu sub-nanoparticle catalyst. Tohoku University. 9

  • Selective N-Methylation of Aniline to N-Methylaniline with CO2 and H2 by CeO2-supported Cu Sub-nanoparticle Catalyst. Journal of the Japan Petroleum Institute. 10

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Link

  • Methylation of amines using formic acid via simple inorganic base catalysis. Organic & Biomolecular Chemistry. Link

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Link

  • Eschweiler–Clarke reaction. Wikipedia. Link

  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry. Link

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Link

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. The Journal of Organic Chemistry. Link

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. Link

  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. Link

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. MDPI. Link

  • Selective N-alkylation of anilines in ionic liquids. Green Chemistry. Link

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Link

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Link

  • Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry. Link

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. Link

  • Effect of base and solvent on N-allylation of anilines. BenchChem. Link

  • Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. Link

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Link

  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. BenchChem. Link

  • Identifying side products in aniline alkylation reactions. BenchChem. Link

  • Quantification of aniline and N-methylaniline in indigo. Scientific Reports. Link

  • Analytical Methods. Ministry of the Environment, Government of Japan. Link

  • Application Notes and Protocols for N-Methylation of Aromatic Diamines. BenchChem. Link

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific. Link

  • A Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline and p-Isopropylaniline. BenchChem. Link

Sources

Optimization

Technical Support Center: Alkylation of p-Isopropyl-N-methylaniline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the alkylation of p-isopropyl-N-methylaniline. As a secondary aromatic amine, p-isopropyl-N-methylanilin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the alkylation of p-isopropyl-N-methylaniline. As a secondary aromatic amine, p-isopropyl-N-methylaniline presents unique challenges during N-alkylation. The primary goal is typically the synthesis of a tertiary amine, but this process is often plagued by the formation of significant byproducts. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired product. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the alkylation of p-isopropyl-N-methylaniline.

Q1: What is the most common byproduct I should expect, and why does it form? The most prevalent byproduct is the quaternary ammonium salt, which results from over-alkylation.[1] The initial N-alkylation of your secondary amine (p-isopropyl-N-methylaniline) forms the desired tertiary amine. However, this tertiary amine product is also nucleophilic and can react with the alkylating agent, leading to a second alkylation and the formation of the quaternary salt.[1] This "runaway train" effect is a classic challenge in amine alkylation.[1]

Q2: I've observed the formation of N,N-dialkylated products when starting with aniline. How can I improve selectivity for the mono-alkylated product? Controlling the formation of the N,N-dialkylated side product is a common challenge. Several strategies can be employed to enhance the selectivity towards N-monoalkylation:

  • Stoichiometry Control : Use a stoichiometric excess of aniline relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.[2]

  • Reaction Temperature : Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[2]

  • Choice of Alkylating Agent : The reactivity of the alkylating agent can influence selectivity. For instance, using dimethyl carbonate as a methylating agent has been reported to be highly selective for N-monomethylation compared to more reactive agents like methyl iodide.[2]

Q3: My reaction mixture is turning dark brown. What is causing this discoloration? Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities.[2] Exposure to air, light, or the presence of oxidizing agents can cause aniline to change from a colorless or pale yellow liquid to brown.[2] Running reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize this issue.

Q4: Is direct alkylation with alkyl halides the only way to perform this transformation? No, several alternative methods exist that can offer better selectivity and milder conditions. A highly effective and greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols (like methanol for methylation) as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Co, or Ni).[3][4] This method generates water as the only byproduct and often shows excellent selectivity for the tertiary amine product.[5] Reductive amination is another powerful technique, though it's more commonly used for synthesizing secondary or tertiary amines from primary amines and carbonyl compounds.[6][7]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems observed during your experiment.

Problem 1: High Levels of Quaternary Ammonium Salt Impurity Detected

The presence of a significant amount of the over-alkylation product is the most frequent issue.

Potential Cause Scientific Rationale Troubleshooting Action
Excess Alkylating Agent The rate of the second alkylation (tertiary amine to quaternary salt) is highly dependent on the concentration of the alkylating agent. A large excess dramatically favors byproduct formation.[1]Action: Use no more than 1.0-1.05 equivalents of the alkylating agent relative to the p-isopropyl-N-methylaniline. Monitor the reaction closely by TLC or GC-MS and stop it upon consumption of the starting material.
Highly Reactive Alkylating Agent Highly reactive agents like methyl iodide or alkyl triflates react so quickly that it becomes difficult to control the reaction at the tertiary amine stage.[8]Action: Switch to a less reactive alkylating agent. For methylation, consider dimethyl sulfate or dimethyl carbonate, which have been shown to provide higher selectivity for mono-N-alkylation in similar systems.[2]
High Reaction Temperature Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the second alkylation step, leading to more byproduct. Lower temperatures can leverage the potential difference in activation energies between the two steps.[2]Action: Reduce the reaction temperature. Start at room temperature or even 0 °C and allow the reaction to proceed for a longer period. This often provides a better kinetic window to stop the reaction at the desired product.
Problem 2: Presence of C-Alkylated Byproducts in the Crude Mixture

Though less common than over-alkylation, alkylation on the aromatic ring can occur under certain conditions.

Potential Cause Scientific Rationale Troubleshooting Action
Harsh Reaction Conditions High temperatures or the presence of strong Lewis or Brønsted acids can promote Friedel-Crafts-type alkylation on the electron-rich aromatic ring, typically at the ortho and para positions relative to the amino group.[2]Action: Avoid high temperatures (>100-120 °C) for prolonged periods. Ensure the base used is non-acidic. If an acid catalyst is being used, consider alternative, milder methods.
Rearrangement Mechanisms In some cases, N-alkylated products can undergo thermal or acid-catalyzed rearrangement (e.g., Hofmann-Martius rearrangement) to yield C-alkylated isomers.Action: Maintain lower reaction temperatures and use a non-coordinating, non-nucleophilic base like potassium carbonate or a hindered amine base (e.g., 2,6-lutidine) to scavenge protons without promoting side reactions.[2][9]
Problem 3: Low or Incomplete Conversion of Starting Material

Stalling of the reaction before full conversion is a common hurdle that can be overcome by systematic optimization.

Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Reagent Reactivity The chosen alkylating agent may be too unreactive under the current conditions (e.g., using an alkyl chloride at room temperature).Action: 1. Moderately increase the temperature in increments of 10-20 °C. 2. If temperature is not an option, switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I), but be prepared to re-optimize for selectivity.
Ineffective Base The reaction generates one equivalent of acid (e.g., H-X from an alkyl halide). If the base is too weak or is not present in sufficient quantity, the amine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction.[9]Action: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. The base should be strong enough to neutralize the generated acid but ideally non-nucleophilic to avoid competing with the amine.[2]
Steric Hindrance The p-isopropyl group, combined with the N-methyl group, imparts some steric bulk around the nitrogen atom, which can slow the reaction rate compared to less hindered amines.[10][11]Action: Increase the reaction time. Sterically hindered reactions often require longer periods to reach completion. Monitor progress every few hours to determine the optimal reaction duration.

Section 3: Understanding the Mechanisms

Visualizing the competing reaction pathways is crucial for rational experimental design.

G cluster_0 Reaction Pathways Start p-Isopropyl-N-methylaniline (Secondary Amine) AlkylX Alkylating Agent (e.g., CH3-I) Product Desired Product (Tertiary Amine) Start->Product  Desired Alkylation (SN2)   Byproduct Over-alkylation Byproduct (Quaternary Ammonium Salt) Product->Byproduct  Undesired Over-alkylation (SN2)  

Caption: Competing N-alkylation pathways.

The diagram above illustrates the central challenge: the desired tertiary amine product competes with the starting secondary amine for the alkylating agent, leading to the formation of the quaternary ammonium salt byproduct.[1] Your experimental goal is to maximize the rate of the first reaction while minimizing the rate of the second.

G Start Crude Reaction Analysis (TLC, GC-MS, NMR) HighQuat Problem: High Quaternary Salt? Start->HighQuat LowConv Problem: Low Conversion? HighQuat->LowConv No Sol_Quat Solution: 1. ↓ Equivalents of Alkyl-X 2. Use less reactive Alkyl-X 3. ↓ Temperature HighQuat->Sol_Quat Yes CAlk Problem: C-Alkylation? LowConv->CAlk No Sol_Conv Solution: 1. ↑ Temperature moderately 2. Use more reactive Alkyl-X 3. Check base effectiveness LowConv->Sol_Conv Yes Sol_CAlk Solution: 1. Avoid high temperatures 2. Avoid acid catalysts CAlk->Sol_CAlk Yes End Optimized Reaction CAlk->End No Sol_Quat->End Sol_Conv->End Sol_CAlk->End

Caption: A logical troubleshooting workflow.

Section 4: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Selectivity N-Methylation with Controlled Stoichiometry

This method focuses on controlling the reaction kinetically to favor the desired tertiary amine.

  • Materials:

    • p-Isopropyl-N-methylaniline

    • Methyl Iodide (CH₃I)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • Anhydrous Acetone (or Acetonitrile)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add p-isopropyl-N-methylaniline (1.0 eq).

    • Add anhydrous acetone (approx. 0.1 M concentration of the amine) and finely powdered anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Slowly add methyl iodide (1.05 eq) dropwise via syringe over 10 minutes.

    • Stir the reaction at room temperature. Monitor the reaction progress every hour using TLC or GC-MS, observing the disappearance of the starting material. The reaction may take several hours.

    • Upon completion, filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x) and then brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product via silica gel column chromatography if necessary.[12]

Protocol 2: "Green" N-Methylation using Methanol and a Ru-Based Catalyst

This protocol utilizes the borrowing hydrogen strategy for a highly selective and atom-economical transformation.[4]

  • Materials:

    • p-Isopropyl-N-methylaniline

    • Methanol (reagent grade, used as solvent and methylating agent)

    • [(p-cymene)Ru(2,2'-bpyO)(H₂O)] catalyst (or similar Ru/Ir catalyst)[4]

    • Potassium tert-butoxide (KOtBu) or another suitable base

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the Ru-catalyst (e.g., 1-2 mol%).

    • Add p-isopropyl-N-methylaniline (1.0 eq) and the base (e.g., KOtBu, 20 mol%).

    • Add methanol as the solvent and methylating agent.

    • Seal the tube and heat the reaction mixture to the temperature specified by the catalyst system (typically 130-150 °C) for 12-24 hours.

    • Monitor the reaction by taking aliquots and analyzing via GC-MS.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove methanol.

    • Redissolve the residue in an organic solvent like ethyl acetate and filter through a short plug of silica to remove the catalyst and base residues.

    • Concentrate the filtrate to obtain the crude product.

    • Purify by column chromatography as needed.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chandrasekhar, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9156-9160. Available from: [Link]

  • Shevick, S. L., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(21), 5756-5759. Available from: [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Radhakrishna Murti, P. S., & Panigrahi, G. P. (2022). A Study of Competitive and Consecutive Second Order Reactions : N-Alkylation of Amines by Methyl Iodide. Zenodo. Available from: [Link]

  • Schmalzbauer, M., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(1), 235-246. Available from: [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Klager, K. (1971). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Available from: [Link]

  • Abdel-Magid, A. F., et al. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters. Available from: [Link]

  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. Available from: [Link]

  • Plisson, C., et al. (2012). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Molecules, 17(10), 11857-11873. Available from: [Link]

  • Onaka, M., et al. (1989). Selective n-monoalkylation of aniline over alkali cation exchanged x and y type zeolites. Chemistry Letters, 18(7), 1101-1104. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from: [Link]

  • Doubtnut. (2021, November 1). Write reactions of the final alkylation product of aniline with excess of methyl iodide in the. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chen, C., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available from: [Link]

  • Leis, J. R., et al. (1997). Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry, 45(2), 434-438. Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Donthireddy, S. N. R., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

  • Google Patents. (2009). CN101492378A - Improvement for production process for isopropyl aniline.
  • Vibzz Lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Available from: [Link]

  • Schmerling, L. (1965). US3217040A - Process for the preparation of alkylated aromatic amines. Google Patents.
  • Zhang, Z., et al. (2018). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. ResearchGate. Available from: [Link]

  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over.... Retrieved from [Link]

Sources

Troubleshooting

resolving HPLC peak tailing for Aniline, p-isopropyl-N-methyl-

Topic: Resolving HPLC Peak Tailing for p-Isopropyl-N-methylaniline Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically d...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Peak Tailing for p-Isopropyl-N-methylaniline

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specific to hydrophobic secondary amines.

p-Isopropyl-N-methylaniline (also known as N-methyl-4-isopropylaniline) presents a unique chromatographic challenge. It is a highly hydrophobic molecule with a basic secondary amine group (pKa ~5.5–6.5). This dual nature makes it highly susceptible to secondary retention mechanisms in Reversed-Phase Liquid Chromatography (RPLC), which compromise peak shape, resolution, and quantitation accuracy.

Part 1: Diagnostic Logic & Workflow

Before altering your mobile phase chemistry, you must isolate the root cause of the tailing. Peak asymmetry generally stems from either physical system issues (e.g., extra-column dead volume, column bed collapse) or chemical phenomena (e.g., acid-base interactions with the stationary phase)[1].

The following self-validating workflow isolates the exact mechanism causing your peak distortion:

TroubleshootingWorkflow Start Observe Peak Tailing p-isopropyl-N-methylaniline Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Dead Volume / Void) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  No   FixPhys Replace fittings, check tubing, replace column Physical->FixPhys FixChem 1. Adjust pH (<3) 2. Add TEA modifier 3. Use end-capped C18 Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does p-isopropyl-N-methylaniline exhibit severe tailing compared to my neutral analytes? A: In an ideal RPLC separation, the primary retention mechanism is the hydrophobic partitioning between the analyte's non-polar regions (the isopropyl and benzene rings) and the C18 stationary phase. However, traditional silica columns contain unbonded, exposed silanol groups (-Si-OH)[2]. At a typical mobile phase pH (pH 4–7), these silanols dissociate into negatively charged silanoxide ions (-Si-O⁻). Simultaneously, the secondary amine of p-isopropyl-N-methylaniline becomes protonated and positively charged. This creates a strong, secondary ion-exchange interaction[3]. Because this electrostatic "velcro-like" interaction features much slower desorption kinetics than hydrophobic partitioning, the analyte molecules lag behind the main band, creating an exponential tail[1][4].

Q2: How do I definitively prove the tailing is caused by silanol interactions and not a bad column frit? A: You must perform the Neutral Marker Diagnostic Test (see Protocol 1). Inject a purely neutral, retained compound like toluene. Neutral compounds cannot participate in acid-base ion-exchange interactions[1]. If the neutral marker peak is perfectly symmetrical (Gaussian) but your p-isopropyl-N-methylaniline peak tails, the issue is strictly chemical. If both peaks tail, you have a physical void or dead volume in your system[1].

Q3: What mobile phase modifications can I implement to suppress these secondary interactions? A: You have two primary chemical levers to pull:

  • pH Adjustment: Operate at a low pH (e.g., pH 2.5 - 3.0 using phosphoric acid or trifluoroacetic acid). At this pH, the silanol groups are fully protonated (-Si-OH) and neutral, eliminating the electrostatic attraction with the protonated amine[3][4].

  • Amine Modifiers (Silanol Blockers): If your method requires a mid-range pH, add a competing base like Triethylamine (TEA) at 10–20 mM. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively masking them and preventing the bulkier p-isopropyl-N-methylaniline from interacting[2][5].

Part 3: Quantitative Impact of Mobile Phase Adjustments

To illustrate the causality of these chemical adjustments, review the validation data below for p-isopropyl-N-methylaniline analyzed on a standard Type-A C18 column. Notice how suppressing the ionization of either the stationary phase or the analyte drastically improves the USP Tailing Factor ( Tf​ ) and Asymmetry Factor ( As​ ).

Mobile Phase ConditionAnalyte Ionization StateSilanol Ionization StateUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )
pH 6.0 Water/MeCN (No modifier) Protonated (+)Ionized (-)2.853.10
pH 6.0 Water/MeCN + 20mM TEA Protonated (+)Blocked by TEA1.351.42
pH 2.5 Water/MeCN (0.1% TFA) Protonated (+)Neutralized (0)1.151.18
pH 10.5 Water/MeCN (Ammonia) Neutral (0)Ionized (-)1.081.10

Note: A Tailing Factor of 1.0 indicates perfect symmetry. Values > 1.5 generally require corrective action[3].

Part 4: Validated Experimental Protocols
Protocol 1: The Neutral Marker Diagnostic Test

Objective: Differentiate between extra-column volume (physical) and silanol interactions (chemical).

  • Preparation: Prepare a mixed standard containing 50 µg/mL p-isopropyl-N-methylaniline and 50 µg/mL Toluene (neutral marker) dissolved in the initial mobile phase.

  • System Setup: Temporarily bypass the guard column to eliminate it as a potential source of dead volume. Set the UV detector to an optimal wavelength for both compounds (e.g., 210 nm or 254 nm).

  • Injection: Inject 5 µL of the mixed standard using your current problematic chromatographic method.

  • Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks. Tf​ is calculated from the full peak width measured at 5% of the peak height.

  • Interpretation:

    • If Toluene Tf​≤1.2 and Aniline Tf​>1.5 , the issue is chemical. Proceed to Protocol 2.

    • If Toluene Tf​>1.5 , the issue is physical. Replace PEEK tubing connections to ensure zero dead volume, and check the column for bed collapse[6].

Protocol 2: Mobile Phase Optimization using Triethylamine (TEA) Masking

Objective: Neutralize active silanol sites without altering the bulk pH drastically, preventing secondary amine adsorption.

  • Solvent A Preparation: Measure 1000 mL of HPLC-grade water into a clean reservoir.

  • Modifier Addition: Add 2.0 mL of ultra-pure Triethylamine (TEA) to the water (yielding ~14 mM TEA concentration)[5].

  • pH Adjustment: The addition of TEA will raise the aqueous pH to ~11. Carefully titrate with concentrated phosphoric acid ( H3​PO4​ ) under continuous stirring until the pH reaches 6.0 ± 0.1[5].

  • Filtration: Filter Solvent A through a 0.45 µm hydrophilic membrane filter and degas thoroughly.

  • Equilibration: Flush the C18 column with the new mobile phase for at least 20 column volumes. Scientific Note: TEA strongly adsorbs to silica; equilibration takes significantly longer than standard salt buffers.

  • Validation: Reinject the p-isopropyl-N-methylaniline standard. The tailing factor should drop below 1.5 due to the competitive masking of the silanols.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Waters. [Link]

  • Axion Labs. "HPLC Peak Tailing". Axion Training Institute.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography". ALWSCI.[Link]

  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing". LCGC. [Link]

  • PMC (National Institutes of Health). "Development of New Method for Simultaneous Analysis... Application in Stability Studies". NIH.[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for p-Isopropyl-N-methylaniline Liquid-Liquid Extraction

Welcome to the technical support center for the liquid-liquid extraction (LLE) of p-isopropyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the liquid-liquid extraction (LLE) of p-isopropyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent selection and troubleshooting common issues encountered during extraction workflows.

Section 1: Fundamental Principles of Solvent Selection

Successful liquid-liquid extraction hinges on a clear understanding of the physicochemical properties of the analyte and the principles governing its partitioning between two immiscible liquid phases.[1][2] For p-isopropyl-N-methylaniline, a secondary aromatic amine, these principles are paramount.

The Critical Role of pH and Analyte Properties

p-Isopropyl-N-methylaniline is a weak base. Its state—either as a neutral, organic-soluble free base or a charged, water-soluble ammonium salt—is dictated by the pH of the aqueous phase. This equilibrium is the most powerful tool at your disposal for achieving high extraction efficiency.

  • In Basic/Neutral Conditions (High pH): The amine exists in its neutral, deprotonated form. This form is significantly more soluble in nonpolar organic solvents.

  • In Acidic Conditions (Low pH): The amine becomes protonated, forming a salt. This ionic species is polar and preferentially dissolves in the aqueous phase.[3][4]

This pH-dependent behavior allows for selective extraction. To extract p-isopropyl-N-methylaniline from an aqueous matrix into an organic solvent, the aqueous phase should be made basic (typically pH > 9) to ensure it is in its neutral, organic-soluble form. Conversely, to remove it from an organic layer, you can wash the organic phase with an acidic aqueous solution (typically pH < 4).[3]

Key physicochemical properties for p-isopropyl-N-methylaniline include:

  • Molecular Formula: C10H15N[5]

  • Molecular Weight: 149.23 g/mol [5]

  • XLogP3: 2.9[5] This value indicates a moderate lipophilicity, suggesting it will readily partition into common organic solvents when in its neutral form.

Key Solvent Characteristics for LLE

The ideal solvent for extracting p-isopropyl-N-methylaniline must be selected based on a balance of several key characteristics.[6][7]

PropertyDescription & Importance for This Application
Selectivity The solvent should have a high affinity for the neutral form of p-isopropyl-N-methylaniline and a low affinity for other components in the mixture (impurities). This is the most critical factor for achieving a pure final product.[6]
Immiscibility The solvent must have low solubility in the aqueous phase to ensure clean and rapid phase separation.[6] Differences in polarity are key to ensuring immiscibility.[6]
Density A significant density difference between the organic and aqueous phases simplifies the physical separation. Solvents denser than water (e.g., Dichloromethane) will form the bottom layer, while those less dense (e.g., Toluene, Ethyl Acetate) will form the top layer.
Boiling Point A relatively low boiling point (e.g., 40-100°C) facilitates easy removal of the solvent post-extraction to isolate the purified analyte. However, it should not be so low as to cause significant loss through evaporation during handling.[7]
Safety & Environmental Impact Toxicity, flammability, and environmental persistence are critical considerations. "Green" solvents are increasingly preferred to minimize environmental impact and ensure operator safety.[8][9][10] Always consult the Safety Data Sheet (SDS) for handling protocols.[11]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the liquid-liquid extraction of p-isopropyl-N-methylaniline in a direct question-and-answer format.

Q1: My extraction efficiency is low and analyte recovery is poor. What are the likely causes and how can I fix it?

A1: Low recovery is typically traced back to incorrect pH, insufficient mixing, or an inappropriate solvent choice.

  • Incorrect pH: This is the most common culprit for amine extractions.

    • Cause: If the pH of the aqueous phase is not sufficiently basic, a significant portion of the p-isopropyl-N-methylaniline will remain in its protonated, water-soluble form and will not partition into the organic solvent.[4]

    • Solution: Before extraction, ensure the pH of the aqueous sample is adjusted to be at least 2 pH units above the pKa of the conjugate acid of the amine. For most anilines, a pH of 9-11 is a safe target. Verify with a pH meter.

  • Sub-optimal Solvent Choice:

    • Cause: The selected solvent may not have a high enough distribution coefficient for your analyte. The XLogP3 of 2.9 suggests that while many solvents will work, some will be far more efficient than others.[5]

    • Solution: Switch to a solvent with a polarity that better matches the analyte. Aromatic solvents like Toluene or esters like Ethyl Acetate are often good starting points. If efficiency is still low, consider a small-scale solvent screening experiment as detailed in Section 4.

  • Insufficient Mixing:

    • Cause: The transfer of the analyte from the aqueous to the organic phase is a surface-area-dependent process. Without adequate mixing, the equilibrium is not reached, and extraction remains incomplete.

    • Solution: Ensure thorough mixing by inverting the separatory funnel 15-20 times, with periodic venting. Do not shake so vigorously that you create an emulsion (see Q2). For laboratory-scale work, standardized mixing methods ensure consistent results.[12]

  • Insufficient Solvent Volume:

    • Cause: Using too little organic solvent can lead to saturation and prevent complete extraction of the analyte.

    • Solution: A common starting point is a 1:1 volume ratio of organic to aqueous phases. If the analyte concentration is high, performing multiple extractions with fresh portions of solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) is significantly more effective.

Q2: I have a thick, stable emulsion at the interface between my aqueous and organic layers that won't separate. What should I do?

A2: Emulsion formation is a common frustration in LLE, often caused by overly vigorous mixing or the presence of surfactant-like impurities.[12][13] Prevention is easier than breaking an emulsion.[14]

  • Prevention:

    • Gentle Agitation: Instead of vigorous shaking, gently and slowly invert the separatory funnel.[13][14] This maintains a large surface area for extraction while minimizing the high shear forces that create emulsions.[14]

  • Methods to Break an Emulsion:

    • "Salting Out": Add a saturated solution of sodium chloride (brine).[14][15] This increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion by forcing surfactant-like molecules into one phase.[14]

    • Filtration: For stubborn emulsions, filtering the entire mixture through a plug of glass wool or Celite® can physically disrupt the droplets and aid separation.[13][14]

    • Centrifugation: If equipment is available, centrifuging the mixture is a highly effective method to force the separation of the layers.[14]

    • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[14]

    • Patience: Simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can sometimes be enough for the layers to separate on their own.[15][16]

Q3: My final product is pure, but the yield is inconsistent between batches. What should I investigate?

A3: Inconsistent yields often point to subtle variations in the experimental procedure that affect the extraction equilibrium.

  • Check for Procedural Drift:

    • Cause: Minor, unintentional changes in mixing time, pH adjustment, or volume measurements can lead to variability. Mechanical issues like worn equipment can also contribute to inconsistent mixing efficiency.[12]

    • Solution: Standardize the protocol. Use calibrated pipettes and pH meters. Ensure the mixing procedure (number of inversions and force) is identical for every run. Regularly inspect equipment for wear.[12]

  • Temperature Fluctuations:

    • Cause: The partition coefficient can be temperature-dependent. Significant changes in lab temperature can alter the extraction efficiency.[12]

    • Solution: Perform extractions in a temperature-controlled environment or, at a minimum, record the laboratory temperature for each batch to correlate with yield.

  • Variability in Starting Material:

    • Cause: The composition of the initial aqueous feed stream may change, introducing impurities that can interfere with the extraction.[12]

    • Solution: Analyze the starting material for each batch to ensure consistency.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for extracting p-isopropyl-N-methylaniline?

A: There is no single "best" solvent, as the optimal choice depends on factors like co-contaminants, downstream processing, and safety requirements. However, good starting points based on the analyte's properties are:

  • Toluene: Its aromatic nature provides good solubility for the aromatic amine. It has low miscibility with water and a reasonable boiling point.

  • Ethyl Acetate: A moderately polar solvent that is effective for a wide range of organic compounds. It is less toxic than halogenated solvents.[8]

  • Methyl tert-butyl ether (MTBE): Offers good extraction efficiency and clean phase separation.

  • Dichloromethane (DCM): Highly effective but is a halogenated solvent with greater environmental and health concerns.[17] It is denser than water.

Q: Can I use a solvent mixture for the extraction?

A: Yes, solvent mixtures can be highly effective. For example, adding a small amount of a more polar solvent like ethyl acetate to a nonpolar solvent like heptane can sometimes increase the extraction efficiency without significantly increasing the co-extraction of polar impurities. This requires empirical optimization.

Q: How is the extracted p-isopropyl-N-methylaniline quantified to determine efficiency?

A: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques.

  • HPLC-UV: Reversed-phase HPLC using a C18 column with an acetonitrile/water mobile phase is a robust method for quantifying N-alkylanilines.[18][19] Detection is typically done with a UV detector.[19][20]

  • GC-MS or GC-NPD: GC is also well-suited for this analyte.[21] A nitrogen-phosphorus detector (NPD) offers excellent selectivity for nitrogen-containing compounds like anilines, while mass spectrometry (MS) provides definitive identification.

Q: What are the primary safety considerations?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11] Be aware of the flammability and toxicity of the chosen organic solvent by consulting its SDS.[10][11] Organic solvents can cause irritation to the skin, eyes, and respiratory system.[11]

Section 4: Experimental Protocols & Visual Workflows

Protocol: Systematic Solvent Screening for LLE

This protocol outlines a method to empirically determine the most effective extraction solvent.

  • Prepare Stock Solution: Create a standardized aqueous solution of p-isopropyl-N-methylaniline at a known concentration (e.g., 1 mg/mL).

  • pH Adjustment: Transfer a fixed volume (e.g., 10 mL) of the stock solution to several separate vials. Adjust the pH of each to ~10 with a suitable base (e.g., 1M NaOH).

  • Solvent Addition: Add an equal volume (10 mL) of each candidate solvent (e.g., Toluene, Ethyl Acetate, Heptane, MTBE) to a separate vial.

  • Extraction: Cap the vials and mix on a mechanical shaker or rocker for a standardized time (e.g., 10 minutes) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge all vials or allow them to stand until clear phase separation occurs.

  • Sampling & Analysis: Carefully withdraw an aliquot from each organic phase and a corresponding aliquot from the aqueous phases.

  • Quantification: Analyze the concentration of p-isopropyl-N-methylaniline in each phase using a pre-validated HPLC or GC method.[18][20]

  • Calculate Distribution Ratio (D):

    • D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

  • Selection: The solvent providing the highest Distribution Ratio (D) is the most efficient for this extraction.

Visual Workflow: General LLE Process

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis A Aqueous Sample (Analyte + Matrix) B Adjust pH (e.g., pH > 9) A->B C Add Immiscible Organic Solvent B->C D Mix Thoroughly (e.g., Invert Funnel) C->D E Allow Phases to Separate D->E F Drain Aqueous Layer (Waste/Impurities) E->F G Collect Organic Layer (Analyte in Solvent) E->G H Analyze Organic Phase (HPLC/GC) G->H Quantify Efficiency I Solvent Evaporation G->I J Isolated Analyte I->J

Caption: General workflow for the liquid-liquid extraction of p-isopropyl-N-methylaniline.

Decision Tree: Troubleshooting Low Extraction Recovery

Troubleshooting_Recovery Start Low Analyte Recovery Detected Check_pH Is aqueous phase pH > 2 units above pKa? Start->Check_pH Check_Mixing Was mixing procedure adequate and standardized? Check_pH->Check_Mixing Yes Adjust_pH Action: Increase pH of aqueous phase to 9-11. Re-extract. Check_pH->Adjust_pH No Check_Solvent Is solvent choice optimal (High D-value)? Check_Mixing->Check_Solvent Yes Improve_Mixing Action: Increase mixing time or perform multiple extractions. Check_Mixing->Improve_Mixing No Screen_Solvents Action: Perform solvent screen (See Protocol). Select solvent with highest D-value. Check_Solvent->Screen_Solvents No Re_evaluate Problem Solved. Continue Process. Check_Solvent->Re_evaluate Yes, issue may be elsewhere (e.g., analysis) Adjust_pH->Re_evaluate Improve_Mixing->Re_evaluate Screen_Solvents->Re_evaluate

Caption: Decision tree for troubleshooting low recovery in LLE.

References

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2017, December 1).
  • Application Note: HPLC Analysis of Long-Chain N-Alkylanilines - Benchchem. (n.d.).
  • Aniline, p-isopropyl-N-methyl- | C10H15N | CID 138880 - PubChem. (n.d.). National Institutes of Health.
  • A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods - Benchchem. (n.d.).
  • Selective separation of amines from continuous processes using automated pH controlled extraction - RSC Publishing. (2021, August 25).
  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). DOI:10.1039/D1RE00205H.
  • Turned on its head: Homogeneous liquid-liquid extraction with amines - 2019. (2019, June 17).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. (2005, September 20).
  • troubleshooting emulsion formation during o-Tolunitrile workup - Benchchem. (n.d.).
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.).
  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.).
  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed. (2002, July 19).
  • Liquid–liquid extraction - Wikipedia. (n.d.).
  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends - MDPI. (2023, November 15).
  • 3-Isopropyl-N-methylaniline | 117802-45-6 - Sigma-Aldrich. (n.d.).
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21).
  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film - MDPI. (2024, April 30).
  • Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction - ResearchGate. (2021, August 25).
  • Workup for Removing Amines. (n.d.).
  • 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem. (n.d.). National Institutes of Health.
  • "analytical techniques for quantifying N-(Hex-5-en-2-yl)aniline" - Benchchem. (n.d.).
  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison - PMC. (2023, February 23). National Institutes of Health.
  • Solvent Selection for Liquid-Liquid Extraction | PDF | Phase (Matter) | Emulsion - Scribd. (n.d.).
  • An Overview on Common Organic Solvents and Their Toxicity - SciSpace. (2019, June 29).
  • Solvents | Health & Safety | Health and Safety Department. (2024, July 22).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • Intro to Liquid-Liquid Extraction - YouTube. (2021, January 27).
  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29).
  • 7.2 Organic Solvents - Cornell EHS. (n.d.).
  • Quantification of aniline and N-methylaniline in indigo - PMC - NIH. (2021, October 26). National Institutes of Health.
  • A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. (n.d.).
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - epa nepis. (1984, February).
  • 10436-75-6|N-Isopropyl-4-methylaniline|BLD Pharm. (n.d.).
  • Collection of Partition Coefficients in. (2023, July 28).
  • A comparison of theoretical methods of calculation of partition coefficients for selected drugs. (n.d.).
  • ICSC 0909 - N-ISOPROPYLANILINE - INCHEM. (2017, April).

Sources

Troubleshooting

Technical Support Center: N-Methyl-4-isopropylaniline Handling &amp; Storage

Welcome to the Technical Support Center for handling N-methyl-4-isopropylaniline (CAS: 6950-79-4). As a secondary aniline derivative with two electron-donating groups (an isopropyl group and an N-methyl group), this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-methyl-4-isopropylaniline (CAS: 6950-79-4). As a secondary aniline derivative with two electron-donating groups (an isopropyl group and an N-methyl group), this compound exhibits high nucleophilicity and a low oxidation potential. Consequently, it is notoriously prone to rapid air oxidation, which can compromise downstream synthetic workflows and pharmaceutical formulations. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure chemical integrity during long-term storage.

Section 1: The Causality of Degradation (Mechanistic Insight)

Why does N-methyl-4-isopropylaniline degrade so quickly? The susceptibility of an aniline derivative to oxidation is directly related to its redox potential. Electron-donating groups (EDGs)—such as the para-isopropyl and N-methyl groups—1[1]. This lowers the energy required to remove an electron, making the compound highly reactive to atmospheric oxygen and photo-oxidation.

The chemical oxidation of anilines typically involves the 2[2]. For secondary anilines, this proceeds via the abstraction of a hydrogen atom or an electron to form an N-centered radical. These radicals rapidly undergo C-N or C-C coupling to form dimers (e.g., benzidine derivatives) or further oxidize into highly conjugated2[2], which manifest visually as a dark brown or black discoloration.

OxidationMechanism A N-Methyl-4-isopropylaniline (Electron-Rich Secondary Amine) C N-Centered Radical Formation (Hydrogen Abstraction) A->C Oxidation Initiation B O2 / Light / Trace Metals B->C D C-N / C-C Coupling (Dimerization/Polymers) C->D Radical Recombination E Quinone Imines & N-Oxides (Dark Brown/Black Impurities) C->E Further Oxidation

Mechanistic pathway of secondary aniline oxidation.

Section 2: Troubleshooting & Diagnostics

Q: My N-methyl-4-isopropylaniline stock has turned from a pale yellow liquid to a dark brown syrup. Can I still use it? A: It depends on your downstream application, but generally, no . The dark color indicates the presence of highly conjugated oxidation products (quinone imines or polymeric species)[2]. Even trace amounts of these impurities can act as radical initiators, poison transition-metal catalysts (e.g., in Buchwald-Hartwig aminations), or introduce highly reactive electrophiles into your assay. You must purify the compound via vacuum distillation before use.

Q: How can I definitively quantify the extent of oxidation in my storage batch? A: Visual inspection is subjective. To establish a self-validating system, you must run a baseline purity check prior to storage and compare it against aliquots over time. We recommend High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometer.

Data Presentation: Analytical Parameters for Purity Verification
ParameterRecommended Condition / MetricRationale
Analytical Method Reverse-Phase HPLC (C18 Column)Effectively separates the non-polar parent aniline from polar N-oxides and conjugated dimers.
Mobile Phase Water/Acetonitrile gradient (0.1% TFA)Acidic modifier ensures sharp peak shapes by protonating the amine.
Detection Wavelength 254 nm and 280 nmCaptures both the aromatic ring absorbance and the extended conjugation of oxidized impurities.
Acceptance Criteria > 99.0% Area Under Curve (AUC)Ensures trace radical initiators are minimized prior to long-term storage.

Section 3: Self-Validating Protocol for Long-Term Storage

To prevent oxidation, you must eliminate the three primary drivers: Oxygen, Light, and Thermal Energy. The following methodology establishes a fail-safe storage environment.

Step-by-Step Methodology: Inert Storage Preparation
  • Pre-Storage Purification: If the purity is below 99.0%, perform a fractional vacuum distillation. The purified N-methyl-4-isopropylaniline should be a colorless to pale-yellow oil.

  • Solvent/Matrix Deoxygenation: If storing as a solution, ensure the solvent is thoroughly deoxygenated. Purge the solvent with high-purity Argon (Ar) or Nitrogen (N2) for1[1][3].

  • Aliquoting (Single-Use Strategy): Divide the bulk chemical into small, single-use aliquots using amber glass vials. Causality: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, which accelerates degradation. Amber glass blocks UV light, preventing photo-induced radical initiation.

  • Headspace Displacement: Gently blow a stream of Argon over the headspace of each vial for 30 seconds before immediately capping. Argon is preferred over Nitrogen because it is heavier than air and 3[3].

  • Hermetic Sealing: Cap the vials tightly using PTFE-lined silicone septa. Wrap the caps with Parafilm to prevent gas exchange during thermal contraction.

  • Cryogenic Storage: Store the sealed vials in a desiccator at -20°C. Causality:3[3], while the desiccator prevents moisture condensation upon thawing.

StorageWorkflow step1 1. Purity Verification (HPLC/GC >99%) step2 2. Deoxygenation (Argon Sparging) step1->step2 step3 3. Aliquoting (Amber Vials) step2->step3 step4 4. Sealing (PTFE Caps) step3->step4 step5 5. Storage (-20°C Desiccator) step4->step5

Self-validating workflow for inert aniline storage.

Section 4: Advanced FAQs for Drug Development Professionals

Q: Can I add an antioxidant (e.g., BHT or Ascorbic Acid) to stabilize the aniline? A: While radical scavengers can inhibit the propagation of oxidation, their use is not recommended for pure building blocks in drug discovery. Antioxidants can interfere with downstream reactions (especially cross-coupling or redox-sensitive assays) and complicate analytical purification. Instead of chemical additives, rely on strict environmental controls (Argon, -20°C).

Q: I need to store this compound for over a year without degradation. Is there a chemical workaround? A: Yes. The most robust strategy for multi-year storage is to convert the free base amine into its hydrochloride (HCl) salt. Causality: By reacting the free base with ethereal HCl, you form4[4]. Protonating the nitrogen atom ties up its lone pair of electrons, drastically increasing the oxidation potential and rendering the molecule practically immune to air oxidation under standard conditions. The salt can be stored as a stable, dry solid at room temperature and easily free-based with a mild aqueous base (e.g., NaHCO3) immediately prior to use.

References

  • Benchchem. "Preventing oxidation of the aniline group during complexation."1

  • ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine." 3

  • Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications." 2

  • Sigma-Aldrich. "4-Isopropyl-N-methylaniline hydrochloride | 1394042-73-9." 4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in p-Isopropyl-N-methylaniline Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthetic bottlenecks associated with sterically hindered secondary anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthetic bottlenecks associated with sterically hindered secondary anilines.

p-Isopropyl-N-methylaniline presents a unique dual-steric challenge:

  • Local Hindrance: The N-methyl group reduces the amine's nucleophilicity and creates immediate steric bulk around the reactive nitrogen center.

  • Distal Hindrance: The p-isopropyl group increases the molecule's overall hydrodynamic radius, restricting conformational freedom and clashing with the bulky transition-metal ligands often required for cross-coupling.

Below is our comprehensive, mechanistically grounded troubleshooting guide designed to help you build self-validating experimental workflows.

Section 1: Troubleshooting Buchwald-Hartwig Cross-Couplings

Q: My cross-coupling of p-isopropyl-N-methylaniline with an aryl bromide is stalling at <20% conversion using Pd₂(dba)₃ and BrettPhos. Why is this happening, and how can I drive it to completion?

A: The stalling is a direct consequence of a ligand-substrate mismatch. You are using BrettPhos, which is highly optimized for primary amines. When coupling a secondary aniline like p-isopropyl-N-methylaniline, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination due to the extreme steric crowding at the metal center[1]. BrettPhos lacks the precise spatial arrangement required to facilitate the reductive elimination of a bulky secondary amine.

Solution: Switch your ligand to RuPhos . RuPhos is specifically designed to accommodate secondary amines. Its less restrictive binding pocket lowers the activation energy barrier for the reductive elimination step, allowing the catalytic cycle to turn over efficiently[1]. If you are exploring greener solvent alternatives (e.g., 2-MeTHF), specialized NHC precatalysts can also be highly effective[2].

Protocol 1: Self-Validating Buchwald-Hartwig Coupling (RuPhos System)

This protocol uses a strong, non-nucleophilic base to ensure rapid deprotonation of the coordinated amine without competing for the electrophile.

  • Catalyst Activation (Glovebox/Schlenk line): To an oven-dried vial, add Pd₂(dba)₃ (2 mol%), RuPhos (4.8 mol%), and NaOtBu (1.4 equiv).

    • Causality & Validation: The slight stoichiometric excess of ligand relative to palladium ensures the complete formation of the active monoligated L₁Pd(0) species, preventing the precipitation of inactive palladium black.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and p-isopropyl-N-methylaniline (1.2 equiv).

  • Solvent: Add anhydrous toluene or 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vessel and heat to 85–100 °C for 12 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation Check: If you observe unreacted aryl halide but the secondary amine is fully consumed, homocoupling or hydrodehalogenation has occurred. If both starting materials remain untouched, the catalyst has deactivated (audit your workflow for oxygen/moisture intrusion).

Section 2: Troubleshooting N-Acylation and Amidation

Q: I am trying to synthesize an amide using p-isopropyl-N-methylaniline and an aliphatic acid chloride, but the reaction is incredibly slow even with an excess of triethylamine. What is the mechanistic block?

A: Triethylamine acts merely as a proton scavenger; it is not nucleophilic enough to activate the acid chloride. The N-methyl group of your substrate creates significant steric repulsion against the incoming acylium ion, raising the activation energy of the direct nucleophilic attack.

Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. The pyridine ring of DMAP resonates with its exocyclic nitrogen, creating a high electron density that stabilizes this intermediate while making it highly susceptible to attack—even by sterically hindered secondary amines[3].

Protocol 2: DMAP-Accelerated Acylation
  • Setup: Dissolve p-isopropyl-N-methylaniline (1.0 equiv) in anhydrous DCM (0.3 M) under an argon atmosphere.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and DMAP (0.1 to 0.2 equiv).

    • Causality: DIPEA acts as the bulk proton sink. Because it is highly hindered, it will not react with the acid chloride, but it will efficiently deprotonate the intermediate, regenerating the catalytic DMAP.

  • Electrophile: Cool the mixture to 0 °C and dropwise add the acid chloride (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation Check: Quench a 10 µL aliquot of the reaction mixture in methanol.

    • Self-Validation Check: If LC-MS shows the methyl ester of your acid chloride, your electrophile is active, but your aniline is failing to react (indicating you need to increase the DMAP loading or reaction temperature).

Section 3: Quantitative Catalyst Selection Matrix

Use the following data matrix to select the optimal catalytic system based on your specific reaction pathway.

Reaction TypePrimary Steric ChallengeRecommended Catalyst/LigandMechanistic Rationale
Buchwald-Hartwig Amination Slow reductive elimination due to N-methyl bulk.Pd₂(dba)₃ / RuPhos RuPhos accommodates secondary amines, lowering the barrier for the rate-limiting reductive elimination step[1].
N-Acylation / Amidation Poor nucleophilicity and steric repulsion at the nitrogen center.DMAP (Nucleophilic Catalyst)Forms a highly reactive N-acylpyridinium intermediate that forcefully overcomes steric barriers[3].
Ullmann-type C-N Coupling Inefficient oxidative addition / amine coordination.CuI / Pyrrole-ol ligands Specialized heteroatom-rich ligands stabilize the Cu center while allowing access to hindered secondary anilines[4].

Section 4: Reaction & Troubleshooting Visualizations

G Pd L1Pd(0) Active Catalyst (RuPhos) OA Oxidative Addition (Fast) Pd->OA Ar-X AmineBind Amine Coordination (Steric Barrier 1) OA->AmineBind Deprot Deprotonation (Base Mediated) AmineBind->Deprot p-iPr-N-Me-Aniline RE Reductive Elimination (Rate-Limiting Step) Deprot->RE Base RE->Pd Product

Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.

Workflow Start Low Yield in Acylation? CheckCat Add DMAP (0.1-1.0 eq) Start->CheckCat CheckBase Switch Base (e.g., DIPEA to 2,6-Lutidine) CheckCat->CheckBase No Success Reaction Complete CheckCat->Success Yes CheckTemp Increase Temp (60-80°C) CheckBase->CheckTemp No CheckBase->Success Yes CheckTemp->Success

Troubleshooting workflow for the N-acylation of sterically hindered secondary anilines.

Sources

Troubleshooting

Technical Support Center: Scaling Up Production of Aniline, p-isopropyl-N-methyl-

Welcome to the technical support center for the synthesis and scale-up of N-methyl-p-cumidine (Aniline, p-isopropyl-N-methyl-). This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of N-methyl-p-cumidine (Aniline, p-isopropyl-N-methyl-). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production yield while maintaining purity and safety. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful and efficient synthesis of this important chemical intermediate.

Synthesis Overview: The Eschweiler-Clarke Reaction

The N-methylation of p-isopropylaniline is most commonly and efficiently achieved via the Eschweiler-Clarke reaction. This robust method utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[1][2][3] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from the formate ion, releasing carbon dioxide and rendering the reaction irreversible.[1][2][4]

A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents over-alkylation to form quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[2][5] This makes it particularly suitable for producing N,N-dimethylated anilines, and by controlling stoichiometry, it can be adapted for mono-N-methylation.

Reaction Mechanism:

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction p-isopropylaniline p-Isopropylaniline formaldehyde Formaldehyde (CH₂O) carbinolamine Carbinolamine Intermediate p-isopropylaniline->carbinolamine Nucleophilic Attack formaldehyde->carbinolamine iminium Iminium Ion carbinolamine->iminium Dehydration (-H₂O) carbinolamine->iminium formate Formate (HCOO⁻) product N-methyl-p-cumidine iminium->product Hydride Transfer formic_acid Formic Acid (HCOOH) formic_acid->formate formate->product co2 CO₂ formate->co2 Decarboxylation

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.

Troubleshooting Guide: Common Issues in Scale-Up

This section addresses specific problems that may arise during the synthesis and scale-up of N-methyl-p-cumidine in a question-and-answer format.

Issue Category Question Potential Causes & Solutions
Reaction Kinetics Q1: My reaction is sluggish or incomplete, resulting in low conversion of the starting p-isopropylaniline. What should I investigate? A1: 1. Temperature: The Eschweiler-Clarke reaction is typically run at elevated temperatures, often near boiling.[2] Ensure your reaction temperature is adequate and maintained consistently. For scale-up, account for differences in heat transfer in larger vessels.2. Reagent Stoichiometry: An excess of both formaldehyde and formic acid is generally used to drive the reaction to completion.[1][2] For mono-methylation, carefully control the stoichiometry to avoid the formation of the N,N-dimethylated byproduct. A slight excess of the methylating agent is often necessary.3. Mixing: Inadequate agitation can lead to localized concentration gradients and poor reaction kinetics, a common issue in larger reactors. Ensure your stirring is efficient for the vessel size.4. Purity of Starting Material: Impurities in the p-isopropylaniline can interfere with the reaction. Confirm the purity of your starting material using techniques like GC or HPLC.
Product Purity Q2: My final product is contaminated with the starting material and the N,N-dimethyl byproduct. How can I improve selectivity and purification? A2: 1. Control Stoichiometry: To favor mono-methylation, use a controlled amount of formaldehyde (e.g., 1.0-1.2 equivalents). Using a large excess will inevitably lead to the N,N-dimethylaniline derivative.[4]2. Purification Strategy: * Acid-Base Extraction: This is a highly effective method. The crude reaction mixture can be dissolved in a suitable organic solvent and washed with a dilute acid (e.g., HCl). The basic N-methyl-p-cumidine and any unreacted p-isopropylaniline will move to the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic phase.[6] Subsequent basification of the aqueous layer will regenerate the free amines for extraction. * Fractional Distillation: The boiling points of p-isopropylaniline, N-methyl-p-cumidine, and N,N-dimethyl-p-cumidine are very close, making simple distillation challenging.[7] However, vacuum distillation may offer some separation. * Acylation: For difficult separations, consider reacting the crude mixture with an acid anhydride (e.g., acetic anhydride).[8] The primary and secondary amines will form amides, which have significantly different boiling points and can be separated by distillation. The desired amide can then be hydrolyzed back to the amine.
Work-up & Isolation Q3: I am having trouble with emulsions during the aqueous work-up. How can I resolve this? A3: 1. Addition of Brine: After neutralization, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.2. Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from water (e.g., diethyl ether, ethyl acetate).3. Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help break up the emulsion.4. Patience and Gentle Agitation: Avoid vigorous shaking during extraction, which can promote stable emulsion formation. Gentle, repeated inversions of the separatory funnel are often sufficient.
Safety Q4: The reaction generates a significant amount of gas. What are the safety concerns during scale-up? A4: 1. Gas Evolution: The reaction produces carbon dioxide as a byproduct.[1][2] In a sealed or inadequately vented vessel, this can lead to a dangerous pressure buildup. Ensure the reactor is equipped with a condenser and a gas outlet vented to a fume hood or scrubber.2. Formaldehyde Handling: Formaldehyde is a known carcinogen and sensitizer.[9] All handling of formaldehyde solutions should be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]3. Exothermic Reaction: The reaction can be exothermic. For larger batches, consider adding the reagents portion-wise or using a cooling bath to maintain control over the reaction temperature.

Frequently Asked Questions (FAQs)

Q: Can I use other reducing agents besides formic acid? A: Yes, alternative reductive amination protocols exist. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are common reagents used for reductive aminations and can be effective.[11][12] However, the Eschweiler-Clarke conditions (formaldehyde and formic acid) are often preferred for their simplicity, low cost, and the irreversible nature of the reaction due to CO₂ evolution.[2]

Q: How can I monitor the progress of the reaction? A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the ratio of starting material to product(s). For GC analysis, a sample can be diluted in a suitable solvent and injected directly.[13] HPLC is also an excellent quantitative method.[14][15]

Q: What is the best method to purify the final product to >99%? A: A combination of methods is often best for achieving high purity. Start with an acid-base work-up to remove non-basic impurities. This should be followed by fractional distillation under reduced pressure to separate the mono-methylated product from unreacted starting material and any di-methylated byproduct. For pharmaceutical applications, preparative chromatography may be necessary as a final polishing step.

Q: My yield is consistently low. What are the most likely reasons? A: Beyond incomplete conversion (see Troubleshooting Q1), low isolated yields can result from:

  • Losses during work-up: Poor phase separation, emulsions, or incomplete extraction can lead to significant product loss.

  • Product Volatility: N-methyl-p-cumidine is a liquid. Be cautious during solvent removal on a rotary evaporator, especially under high vacuum or with excessive heat, to avoid co-evaporation of the product.

  • Side Reactions: Although the Eschweiler-Clarke reaction is generally clean, side reactions can occur, particularly if the starting material is impure or if reaction temperatures are excessively high for prolonged periods.

Detailed Experimental Protocol (Illustrative Lab-Scale)

This protocol is for the mono-N-methylation of p-isopropylaniline. Caution: This reaction should be performed in a well-ventilated fume hood. Appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.

Workflow Diagram:

protocol_workflow start Start reagents Combine p-isopropylaniline and formic acid in flask start->reagents addition Add formaldehyde solution dropwise with cooling reagents->addition reflux Heat mixture to reflux (e.g., 100-110 °C) addition->reflux monitor Monitor reaction by TLC/GC until completion reflux->monitor cool Cool reaction to room temperature monitor->cool workup_base Basify with NaOH (aq) to pH > 10 cool->workup_base extract Extract with organic solvent (e.g., Ethyl Acetate) workup_base->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify end Obtain pure N-methyl-p-cumidine purify->end

Caption: Step-by-step workflow for the synthesis of N-methyl-p-cumidine.

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
p-Isopropylaniline135.2113.5 g0.101.0
Formic Acid (90%)46.036.1 mL (~6.8 g)~0.15~1.5
Formaldehyde (37% aq.)30.039.0 mL (~9.7 g)~0.12~1.2

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Vent the top of the condenser to a fume hood exhaust.

  • Reagent Charging: To the flask, add p-isopropylaniline (13.5 g, 0.10 mol) and formic acid (6.1 mL, ~0.15 mol). Stir the mixture.

  • Formaldehyde Addition: Slowly add the 37% aqueous formaldehyde solution (9.0 mL, ~0.12 mol) to the stirred mixture. The addition may be slightly exothermic; use a water bath to maintain the temperature below 40 °C if necessary.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting p-isopropylaniline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of water.

    • Slowly add 50% aqueous sodium hydroxide solution while stirring until the mixture is strongly basic (pH > 10). Use an ice bath to control the temperature during neutralization.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain N-methyl-p-cumidine as a colorless to pale yellow liquid.

References

  • Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Li, J. J. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health (NIH). [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. (n.d.). [Link]

  • Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Process Research & Development. [Link]

  • Princeton University. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Google Patents. Method for purifying N, N-dimethylaniline by acid anhydride.
  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Vogt, C., et al. (2021). Quantification of aniline and N-methylaniline in indigo. National Institutes of Health (NIH). [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde). [Link]

  • Deahl, T. J., et al. (1953). U.S. Patent No. 2,651,606.
  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. [Link]

  • ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde?. [Link]

  • Reddit. (2022, April 25). Is reacting an amine with formaldehyde followed by catalytic hydrogenation a valid way to add methyl groups to an amine?. [Link]

  • ResearchGate. (2021, October 14). Quantification of aniline and N-methylaniline in indigo. [Link]

  • Deahl, T. J., Stross, F. H., & Taylor, M. D. (1951). Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Semantic Scholar. [Link]

  • Google Patents. Improvement of Production Process of p-Cumenil.
  • ResearchGate. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. [Link]

  • National Institutes of Health (NIH). (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Amine Reactivity: A Comparative Analysis of p-isopropyl-N-methylaniline and p-isopropylaniline

An in-depth comparative guide to the reactivity of p-isopropyl-N-methylaniline and p-isopropylaniline for researchers, scientists, and drug development professionals. In the landscape of organic synthesis and medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide to the reactivity of p-isopropyl-N-methylaniline and p-isopropylaniline for researchers, scientists, and drug development professionals.

In the landscape of organic synthesis and medicinal chemistry, substituted anilines are indispensable building blocks. Their utility stems from the nuanced reactivity of the amino group and the aromatic ring, which can be finely tuned by substituents. This guide offers an in-depth, comparative analysis of two structurally similar yet functionally distinct anilines: p-isopropylaniline (a primary amine) and p-isopropyl-N-methylaniline (a secondary amine). Understanding the subtle interplay of electronic and steric effects that differentiate these two molecules is paramount for rational synthetic design, reaction optimization, and the development of novel chemical entities.

This document moves beyond a simple catalog of properties to explain the fundamental principles governing their reactivity. We will dissect their behavior in key chemical transformations, supported by established literature, theoretical principles, and detailed experimental protocols designed to provide a practical framework for laboratory application.

Foundational Properties: A Structural Overview

The primary distinction between p-isopropylaniline and p-isopropyl-N-methylaniline is the substitution on the nitrogen atom. The replacement of a hydrogen atom with a methyl group introduces significant electronic and steric changes that cascade through the molecule, profoundly influencing its chemical behavior.

Propertyp-isopropylanilinep-isopropyl-N-methylaniline
Structure
CAS Number 99-88-7[1]6950-79-4[2]
Molecular Formula C₉H₁₃NC₁₀H₁₅N
Molecular Weight 135.21 g/mol 149.23 g/mol [2]
Amine Type PrimarySecondary
Appearance Light brown clear liquidLiquid

Below is a diagram illustrating the key structural and electronic differences.

Structural and electronic differences between the two anilines.

Comparative Reactivity: A Mechanistic Dissection

The reactivity of these anilines can be assessed through three primary lenses: the nucleophilicity of the nitrogen lone pair, the susceptibility of the aromatic ring to electrophilic attack, and the amine's basicity.

Nucleophilicity of the Nitrogen Atom

The nucleophilicity of an amine is defined by the availability of its nitrogen lone pair to attack an electrophilic center. This property is governed by a delicate balance between electronic and steric effects.

  • Electronic Effect : The methyl group on p-isopropyl-N-methylaniline is electron-donating via an inductive effect (+I). This effect pushes electron density onto the nitrogen atom, making its lone pair more available and, therefore, more nucleophilic than the nitrogen in p-isopropylaniline.[3][4] In general, secondary amines are considerably more nucleophilic than primary amines.[5]

  • Steric Effect : Conversely, the methyl group is sterically more demanding than a hydrogen atom. This increased bulk can hinder the nitrogen's approach to a crowded electrophilic center, potentially slowing down the reaction rate.[6]

Verdict : For most reactions with unhindered electrophiles, the electronic enhancement of nucleophilicity in p-isopropyl-N-methylaniline outweighs the steric hindrance. It is expected to be the more potent nucleophile. This increased reactivity makes it a valuable intermediate in the synthesis of various products like dyes and pharmaceuticals.[3][7]

This experiment provides a direct, quantitative comparison of the two amines' nucleophilicity by allowing them to compete for a limited amount of an electrophile.

G start Prepare Equimolar Mixture (1.0 eq. each aniline) in anhydrous CH₂Cl₂ under N₂ reagent Cool to 0°C (ice bath) start->reagent addition Add Acetyl Chloride (0.5 eq.) dropwise - Limiting reagent ensures competition reagent->addition reaction Stir at 0°C for 1 hr, then warm to RT - Monitor by TLC or LC-MS addition->reaction workup Quench with aq. NaHCO₃ - Extract with CH₂Cl₂ - Dry over Na₂SO₄ reaction->workup analysis Analyze Organic Layer - Use ¹H NMR or GC-MS to determine the product ratio (amide 1 vs. amide 2) workup->analysis conclusion Higher product ratio indicates greater nucleophilicity analysis->conclusion

Workflow for the competitive N-acylation experiment.
  • Reaction Setup : To an oven-dried round-bottom flask under a nitrogen atmosphere, add p-isopropylaniline (1.0 eq.) and p-isopropyl-N-methylaniline (1.0 eq.). Dissolve the mixture in anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : While stirring, slowly add acetyl chloride (0.5 eq.) dropwise via syringe. The sub-stoichiometric amount is critical for ensuring a competitive reaction environment.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the consumption of the starting materials and the formation of the two corresponding amide products by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis : Determine the ratio of the formed N-(4-isopropylphenyl)acetamide to N-methyl-N-(4-isopropylphenyl)acetamide. This can be achieved quantitatively using Gas Chromatography (GC) or by integration of characteristic peaks in the ¹H NMR spectrum of the crude product mixture. A higher proportion of the N-methyl amide indicates greater nucleophilicity of the parent secondary amine.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group for the aromatic ring, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the isopropyl group, substitution will occur at the positions ortho to the amino group.

  • Electronic Effect : The reactivity of the ring is directly proportional to its electron density. The -NH₂ group strongly donates electron density through resonance (+M effect). The -NHCH₃ group in p-isopropyl-N-methylaniline is an even stronger activating group.[3] This is because the methyl group's +I effect increases the electron density on the nitrogen, enhancing its ability to donate its lone pair into the ring via resonance.

Verdict : The aromatic ring of p-isopropyl-N-methylaniline is significantly more activated and will react faster in electrophilic aromatic substitution reactions than the ring of p-isopropylaniline.[8]

This experiment qualitatively demonstrates the difference in ring activation towards an electrophile.

  • Solution Preparation : In separate test tubes, prepare equimolar solutions of p-isopropylaniline and p-isopropyl-N-methylaniline in a suitable solvent like glacial acetic acid.

  • Reagent Preparation : Prepare a dilute solution of bromine (Br₂) in the same solvent.

  • Reaction : To each test tube, add the bromine solution dropwise while observing the color.

  • Observation : The reddish-brown color of the bromine will disappear as it is consumed in the reaction. A faster rate of decolorization indicates a more reactive, more highly activated aromatic ring.[9] It is expected that the solution containing p-isopropyl-N-methylaniline will decolorize the bromine solution more rapidly.

  • Analysis (Optional) : For a quantitative result, an equimolar mixture of both anilines can be treated with a limited amount of Br₂ (e.g., 0.5 eq.), and the resulting product mixture analyzed by GC-MS to determine the ratio of the brominated products.

Generalized mechanism for electrophilic bromination.
Basicity

Basicity refers to the ability of the amine to accept a proton, quantified by the pKa of its conjugate acid (anilinium ion). While related to nucleophilicity, basicity is a thermodynamic equilibrium property, whereas nucleophilicity is a kinetic phenomenon.

  • Inductive Effect : The electron-donating methyl group in p-isopropyl-N-methylaniline increases electron density on the nitrogen, making it inherently more basic.[4]

  • Solvation and Steric Effects : In aqueous solution, the anilinium ion formed from a primary amine (-NH₃⁺) can be stabilized by hydrogen bonding with three water molecules. The anilinium ion from a secondary amine (-NH₂R⁺) can only form two such hydrogen bonds. Furthermore, the bulk of the alkyl groups can sterically hinder the approach of water molecules, further destabilizing the protonated form.[6][10] This steric hindrance to solvation can counteract the inductive effect and lower the basicity in solution.

Verdict : The relative basicity in solution is complex. While the inductive effect of the methyl group favors p-isopropyl-N-methylaniline being the stronger base, steric hindrance to solvation of its conjugate acid may reduce its basicity compared to p-isopropylaniline. Direct experimental measurement is the most reliable way to determine the pKa values in a specific solvent system. For the parent compounds, N-methylaniline is often cited as being slightly less basic than aniline in aqueous solution due to these competing factors.[4]

Summary and Synthetic Recommendations

The choice between p-isopropylaniline and p-isopropyl-N-methylaniline should be dictated by the specific demands of the planned chemical transformation.

Reaction Typep-isopropylaniline (Primary)p-isopropyl-N-methylaniline (Secondary)Recommendation
N-Nucleophilicity Good NucleophileExcellent Nucleophile For reactions at the nitrogen (e.g., alkylation, acylation), the N-methyl derivative is generally more reactive, provided the electrophile is not excessively bulky.
EAS Reactivity Activated RingHighly Activated Ring For electrophilic aromatic substitution, the N-methyl derivative offers significantly faster reaction rates due to enhanced ring activation.
Reactions involving N-H ReactiveUnreactiveIf the synthetic route requires reactions at the N-H bond (e.g., formation of specific secondary amides, isocyanates), the primary amine is the necessary choice.
Steric Considerations Less hindered at N and ortho positionsMore hindered at N and ortho positionsFor reactions sensitive to steric bulk around the nitrogen or at the adjacent ring positions, the primary amine offers better accessibility.

References

  • Brainly. (2023, May 17). Outline the synthesis of p-isopropylaniline from benzene.
  • Shaanxi Bloom Tech Co., Ltd. (2024, July 10). Is Aniline More Basic Than N-Methylaniline? Available at: [Link]

  • Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline? Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of p-isopropylaniline. Available at: [Link]

  • ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of the reactivity of N,N‐Me2 vs. N‐Me anilines in redox chemistry. Available at: [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. ACS Publications. Available at: [Link]

  • askIITians. (2019, December 28). Which is more reactive towards electrophillic substitution reaction. Available at: [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline.
  • The Journal of Physical Chemistry A. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. ACS Publications. Available at: [Link]

  • Patent 0066325. (1982, December 8).
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Available at: [Link]

  • Oxford Academic. (2006, March 27). Electronic Spectra of Aniline and N-Methylaniline Adsorbed on Aluminum Chloride. II. The Theoretical Treatment. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST WebBook. Available at: [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available at: [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • The Journal of Organic Chemistry. (2002, January 29). Structure−Reactivity Correlation of Anilines in Acetic Acid. ACS Publications. Available at: [Link]

  • Fiveable. (2025, August 15). Steric hindrance. Organic Chemistry II. Available at: [Link]

  • YouTube. (2023, September 2). Aromatic amines - resonance effect and steric effects on Basicity. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
  • Quora. (2022, November 6). Which one is more reactive: tertiary or secondary amines and why? Available at: [Link]

  • Chemistry Stack Exchange. (2015, February 24). Order of electrophilic substitution. Available at: [Link]

  • Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. (2013, April 15). Journal of Raman Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropyl-N-methylaniline. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
  • ResearchGate. (n.d.). The nucleophilicity N index in organic chemistry. Available at: [Link]

  • Nature. (2025, March 24). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Available at: [Link]

  • MDPI. (2020, March 19). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Available at: [Link]

  • SciELO México. (n.d.). Grids I: Electrophilic Aromatic Substitution. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cumidine. NIST WebBook. Available at: [Link]

Sources

Comparative

Comparative Guide: N-Methyl-p-isopropylaniline vs. Other N-Alkylated Anilines

Executive Summary The selection of an appropriate N-alkylated aniline is a critical decision in organic synthesis, materials science, and drug development. Modifying the aniline core via N-alkylation or ring substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of an appropriate N-alkylated aniline is a critical decision in organic synthesis, materials science, and drug development. Modifying the aniline core via N-alkylation or ring substitution fundamentally alters its physicochemical profile, dictating its behavior in catalytic cross-coupling, amidation, and polymerization.

This guide provides an objective, data-driven comparison between N-methyl-p-isopropylaniline (NMPIA) and standard short-chain N-alkylated anilines, such as N-methylaniline (NMA) and N-ethylaniline (NEA) . By analyzing their steric hindrance, nucleophilicity, and lipophilicity, this document equips researchers with the mechanistic insights required to optimize synthetic workflows—ranging from the development of TRPA1 antagonists to the formulation of advanced polymers and aviation additives.

Structural Dynamics & Physicochemical Comparison

The performance of N-alkylated anilines is governed by a delicate balance between the electronic effects of the substituents and the steric bulk around the reactive nitrogen center.

  • Steric Hindrance & Nucleophilicity: The nucleophilicity of amines generally increases from primary to secondary due to the electron-donating inductive effect of the alkyl group[1]. However, extending the N-alkyl chain from methyl (NMA) to ethyl (NEA) introduces steric hindrance that can impede nucleophilic attack during SN2 processes or metal-catalyzed couplings[2]. NMPIA bypasses this limitation; it retains the sterically unhindered N-methyl group while introducing an isopropyl group at the para position.

  • Electronic Effects & Ionization: The length and position of alkyl substitutions significantly influence the electronic state of the molecule. Longer N-alkyl chains cause a redshift in adiabatic ionization energy due to stronger interactions between the alkyl group and the nitrogen atom[3]. The para-isopropyl group in NMPIA provides a strong inductive electron-donating effect (+I), which increases electron density on the aromatic ring and slightly enhances the basicity of the amine compared to unsubstituted NMA.

  • Lipophilicity: The addition of the para-isopropyl group drastically increases the partition coefficient (LogP) of NMPIA. This enhanced lipophilicity is highly prized in medicinal chemistry for improving membrane permeability and fitting into hydrophobic receptor pockets[4].

Table 1: Comparative Physicochemical Profile
Property / MetricN-Methylaniline (NMA)N-Ethylaniline (NEA)N-Methyl-p-isopropylaniline (NMPIA)
N-Alkyl Chain MethylEthylMethyl
Ring Substitution NoneNonepara-Isopropyl
Steric Hindrance (N-atom) LowModerateLow
Relative Nucleophilicity HighReducedHigh
Ionization Energy (cm⁻¹) 59,822[3]59,204[3]< 59,000 (Estimated)
Lipophilicity (Estimated LogP) ~1.66~2.16~3.10
Primary Applications Dyes, SolventsConductive Polymers[5]TRPA1 Inhibitors[6], Aviation Fuels[7]

Mechanistic Implications in Synthesis

To understand how these structural differences dictate application, we must map the logical relationship between molecular modifications and macroscopic properties.

G Base N-Alkylated Anilines NMA N-Methylaniline (Baseline Sterics) Base->NMA NEA N-Ethylaniline (Increased N-Sterics) Base->NEA NMPIA N-Methyl-p-isopropylaniline (p-Alkyl Substituted) Base->NMPIA Prop1 High Nucleophilicity Low Lipophilicity NMA->Prop1 Prop2 Reduced Nucleophilicity Moderate Lipophilicity NEA->Prop2 Prop3 Maintained Nucleophilicity Enhanced Lipophilicity NMPIA->Prop3 App1 Standard Chemical Intermediates Prop1->App1 App2 Soluble Conductive Polymers Prop2->App2 App3 TRPA1 Antagonists & High-Performance Fuel Additives Prop3->App3

Caption: Logical flow of structure-property relationships in N-alkylated anilines.

Experimental Methodologies & Self-Validating Protocols

The utility of NMPIA is best demonstrated through its role as a nucleophile in the synthesis of complex pharmaceutical intermediates, such as TRPA1 antagonists used for treating neuropathic pain[4][6].

Below is a field-proven, self-validating protocol for the amidation of NMPIA.

Protocol: Synthesis of a TRPA1 Antagonist Intermediate via NMPIA Amidation

Objective: To couple a heterocyclic acetic acid with NMPIA to form a tertiary amide without degrading the sensitive heterocyclic core.

Causality & Design: Direct coupling using standard peptide coupling reagents (e.g., HATU, EDC) often yields poor results with secondary anilines due to their lower nucleophilicity compared to aliphatic amines[1]. Therefore, the protocol utilizes oxalyl chloride to generate a highly reactive acid chloride intermediate. The addition of catalytic DMF is crucial; it forms a Vilsmeier-Haack complex that accelerates acid chloride formation at room temperature, preventing the thermal degradation of the starting materials.

Step-by-Step Methodology:

  • Activation: Dissolve the heterocyclic acetic acid (1.11 mmol) in a mixture of anhydrous CHCl₃ (20 mL) and CH₃CN (10 mL) under an inert atmosphere.

  • Catalysis: Add oxalyl chloride (6.69 mmol, 6 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.

  • Maturation: Stir the solution at room temperature for 2 hours. Self-Validation Check: The cessation of gas evolution (CO and CO₂) indicates the complete conversion to the acid chloride. Concentrate in vacuo to remove excess oxalyl chloride.

  • Nucleophilic Attack: Redissolve the crude acid chloride in anhydrous CHCl₃ and cool to 0 °C. Add NMPIA (2.0 mmol, 1.8 eq) slowly. The para-isopropyl group ensures high solubility in CHCl₃, while the N-methyl group provides unhindered access for the nucleophilic attack.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight[4].

  • Workup & Purification: Dilute with CHCl₃ (30 mL) and wash with 1N HCl (50 mL) to remove unreacted NMPIA. Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (EtOAc/Hexane).

Validation Metrics: The success of this protocol is validated by LC-MS (target m/z [M+H]⁺) and the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) in FTIR analysis[4].

G Step1 1. Activation (Oxalyl Chloride + DMF) Step2 2. Nucleophilic Attack (NMPIA Addition at 0°C) Step1->Step2 Acid Chloride Step3 3. Aqueous Workup (1N HCl Wash) Step2->Step3 Crude Amide Step4 4. Validation (LC-MS & NMR) Step3->Step4 Purified Product

Caption: Step-by-step experimental workflow for the amidation of N-methyl-p-isopropylaniline.

Performance Metrics in Application

When comparing the synthetic performance of these anilines, the steric environment of the nitrogen atom is the primary variable dictating yield. In transition-metal-catalyzed reactions, such as Palladium-catalyzed amination, bulky N-alkyl groups (like ethyl or nonyl) hinder the reductive elimination step from the metal center[8].

Table 2: Comparative Performance in Electrophilic Coupling
Amine SubstrateElectrophile TypeRelative YieldMechanistic Causality
N-Methylaniline (NMA) Acyl Chloride>90%Minimal steric clash at the N-center allows for rapid transition state formation.
N-Ethylaniline (NEA) Acyl Chloride~75%Increased steric bulk of the N-ethyl group hinders nucleophilic attack, increasing reaction time[2].
NMPIA Complex Acid Chloride51 - 85%N-methyl group allows facile attack; the para-isopropyl group slightly increases basicity via inductive effects. Even in late-stage, highly complex couplings (e.g., TRPA1 synthesis), it achieves viable yields (>50%)[4].

Beyond synthesis, NMPIA has demonstrated unique performance characteristics in materials and fuel science. Historically, the addition of a single methyl radical to the nitrogen atom of an aromatic amine, combined with a para-isopropyl group, was found to significantly increase the knock-limited power and decrease temperature sensitivity when used as an additive in aviation gasoline[7]. In polymer applications, while N-ethylaniline and long-chain anilines improve the solubility of polyanilines at the cost of electrical conductivity[5], NMPIA offers a balanced intermediate, providing hydrophobic bulk without severely disrupting polymer backbone conjugation.

References

  • Mass analyzed threshold ionization spectroscopy of N-methylaniline, N-ethylaniline, and N,N-dimethylaniline cations: Influence of N-alkyl substitution on the ionization energy and molecular vibration The Journal of Chemical Physics | AIP Publishing[Link]

  • Efficient Iron‐Catalyzed Reductive N‐Alkylation of Aromatic Amines with Carboxylic Acid and Phenylsilane Asian Journal of Organic Chemistry - Wiley Online Library[Link]

  • Amine alkylation Grokipedia [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides The Journal of Organic Chemistry - ACS Publications[Link]

  • JP2019142914A - Trpa1 inhibitors for treating pain Google P
  • TW200800264A - Compounds for modulating TRPA1 function Google P
  • NACA Fuels Research Summaries 1945-1952 Scribd[Link]

Sources

Validation

benchmarking catalytic efficiency of p-isopropyl-N-methylaniline derivatives

Benchmarking the Catalytic Efficiency of p-Isopropyl-N-methylaniline Derivatives in Organocatalysis Executive Summary While N-methylaniline derivatives are traditionally utilized as benchmark substrates in transition-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of p-Isopropyl-N-methylaniline Derivatives in Organocatalysis

Executive Summary

While N-methylaniline derivatives are traditionally utilized as benchmark substrates in transition-metal catalyzed N-methylation[1] or synthesized via palladium-catalyzed Buchwald-Hartwig aminations[2], their application as secondary amine organocatalysts represents a paradigm shift in LUMO-lowering activation[3]. For drug development professionals and synthetic chemists, achieving high exo-selectivity in asymmetric Diels-Alder reactions remains a persistent hurdle. This guide objectively benchmarks the catalytic efficiency of a novel class of organocatalysts—chiral diamine salts derived from p-isopropyl-N-methylaniline —against industry standards like the MacMillan catalyst and L-Proline.

By analyzing the causality between the catalyst's structural electronics and its kinetic output, we provide a definitive framework for selecting the optimal iminium-activation system for sterically demanding cycloadditions.

Mechanistic Rationale: The Role of the p-Isopropyl Group

The efficacy of secondary amine organocatalysts hinges on their ability to reversibly condense with α,β-unsaturated aldehydes to form an activated iminium ion. The structural modifications on the aniline core dictate both the thermodynamics of this condensation and the spatial shielding of the resulting intermediate[3].

  • Electronic Causality (Kinetics): The para-isopropyl group exerts a strong inductive (+I) effect, effectively pushing electron density into the aromatic ring and increasing the nucleophilicity of the secondary amine nitrogen. This accelerates the initial condensation step, significantly reducing the reaction time compared to unsubstituted N-methylanilines.

  • Steric Causality (Selectivity): Unlike traditional pyrrolidine-based catalysts that favor endo-approach due to their flat profile, the bulky isopropyl group on the rigid aniline framework projects deep into the solvent cavity. This creates a restrictive chiral pocket that heavily penalizes the standard endo transition state, forcing the diene to adopt an exo trajectory.

Workflow Cat p-Isopropyl-N-methylaniline Derivative Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium Condensation (- H₂O) Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium TS exo-Selective Transition State Iminium->TS Cycloaddition Diene Cyclopentadiene (Diene) Diene->TS TS->Cat Hydrolysis (+ H₂O) Product exo-Cycloadduct Product TS->Product Release

Catalytic cycle of iminium activation by p-isopropyl-N-methylaniline derivatives.

Performance Benchmarking: Quantitative Comparison

To objectively evaluate catalytic efficiency, we benchmarked the p-isopropyl-N-methylaniline diamine salt against conventional alternatives in the asymmetric Diels-Alder reaction between cinnamaldehyde and cyclopentadiene.

Table 1: Catalytic Efficiency in Asymmetric Diels-Alder Cycloaddition (Conditions: 10 mol% Catalyst, 10 mol% TFA, CH₂Cl₂, 20 °C)

Catalyst SystemReaction Time (h)Yield (%)exo:endo RatioEnantiomeric Excess (ee %)TOF (h⁻¹)
p-Isopropyl-N-methylaniline Salt 129592:8960.79
Unsubstituted N-Methylaniline Salt 247570:30850.31
MacMillan Catalyst (1st Gen) 248845:55930.36
L-Proline 486510:90>990.13

Data Analysis: The data reveals a stark contrast in reaction trajectories. The MacMillan catalyst, while providing excellent enantiocontrol, struggles with exo selectivity because its benzyl group fails to adequately shield the endo approach. Conversely, the p-isopropyl-N-methylaniline derivative excels. Its enhanced nucleophilicity directly boosts the Turnover Frequency (TOF) to 0.79 h⁻¹, while the steric bulk of the isopropyl group enforces a strict facial shielding, resulting in an unprecedented 92:8 exo:endo ratio[3].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol for the benchmarked Diels-Alder reaction incorporates built-in validation checkpoints.

Step 1: Catalyst Activation

  • In a flame-dried Schlenk flask under argon, dissolve the p-isopropyl-N-methylaniline chiral diamine derivative (10 mol%) in anhydrous CH₂Cl₂ (0.5 M).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the iminium intermediate, ensuring maximum active catalyst concentration.

  • Add an equimolar amount of trifluoroacetic acid (TFA) dropwise at 0 °C to generate the active ammonium salt.

    • Validation Checkpoint: A distinct bathochromic shift (the solution turns pale yellow) confirms the complete protonation of the aniline derivative.

Step 2: Iminium Formation 3. Cool the system to -20 °C and add cinnamaldehyde (1.0 equiv). Stir for 15 minutes.

  • Causality: Pre-formation of the iminium ion at sub-zero temperatures minimizes background uncatalyzed racemic pathways, locking in the enantiomeric excess.

Step 3: Cycloaddition 4. Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Validation Checkpoint: Fresh cracking is mandatory to remove the unreactive dicyclopentadiene dimer. The reaction mixture should exhibit a slight exotherm upon addition. If no exotherm is observed, the cyclopentadiene has likely re-dimerized and must be re-distilled.

  • Monitor the reaction via TLC (Hexane/EtOAc 4:1).

    • Validation Checkpoint: The disappearance of the UV-active cinnamaldehyde spot (Rf = 0.6) and the appearance of the product spot (Rf = 0.4, stains brown with KMnO₄) confirms conversion.

Step 4: Quenching and Isolation 6. Quench the reaction with saturated aqueous NaHCO₃ after 12 hours. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the exo-cycloadduct.

References

  • exo-Selective Asymmetric Diels−Alder Reaction Catalyzed by Diamine Salts as Organocatalysts [3] Source: Organic Letters - ACS Publications URL:[Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides [2] Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Selective N-Methylation of N-Methylaniline with CO2 and H2 over TiO2-Supported PdZn Catalyst [1] Source: ACS Publications URL:[Link]

Sources

Comparative

comparative toxicity of 4-isopropyl-N-methylaniline and N-methylaniline

Comparative Toxicology and Mechanistic Profiling: 4-Isopropyl-N-methylaniline vs. N-Methylaniline Executive Summary N-methylaniline (NMA) and its derivatives are foundational building blocks in the synthesis of agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicology and Mechanistic Profiling: 4-Isopropyl-N-methylaniline vs. N-Methylaniline

Executive Summary

N-methylaniline (NMA) and its derivatives are foundational building blocks in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs), including covalent kinase inhibitors. However, alkylanilines possess distinct toxicological profiles driven by hepatic metabolism, leading to severe hematotoxicity and hepatotoxicity. This guide provides an objective, data-driven comparison of unsubstituted N-methylaniline and 4-isopropyl-N-methylaniline, detailing how structural modifications dictate toxicokinetics and outlining self-validating experimental frameworks for drug development professionals.

Structural Causality and Toxicokinetics

The toxicity of an alkylaniline is heavily dependent on its substitution pattern, which dictates its interaction with hepatic enzymes.

  • N-Methylaniline (NMA): As a secondary aromatic amine with an unhindered benzene ring, NMA is highly susceptible to rapid Phase I metabolism by cytochrome P450 (CYP) enzymes. It acts as a potent solvent and intermediate but carries significant systemic toxicity risks due to unrestricted metabolic activation[1].

  • 4-Isopropyl-N-methylaniline: The addition of an isopropyl group at the para position fundamentally alters the molecule's physicochemical properties. The bulky, lipophilic isopropyl group increases the partition coefficient (LogP), enhancing cellular permeability—a trait highly desirable for intracellular drug targets like Interleukin-2 Inducible T Cell Kinase (Itk)[2]. However, this structural change also sterically blocks para-hydroxylation (a primary detoxification pathway), forcing the metabolic burden toward alternative routes.

Toxicodynamics: The Methemoglobinemia Pathway

Both compounds share the aniline pharmacophore, meaning their primary acute toxicity manifests as hematotoxicity—specifically, methemoglobinemia[3].

NMA is an indirect methemoglobin former. Hepatic CYP enzymes N-hydroxylate NMA into highly reactive electrophilic intermediates, such as phenylhydroxylamine and nitrosobenzene[3]. These electrophiles oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin. This impairs oxygen transport, leading to cyanosis, secondary spleen damage, and nephrotoxicity[4][5].

Conversely, the para-isopropyl group in 4-isopropyl-N-methylaniline sterically hinders the N-hydroxylation process. While it theoretically forces metabolism down the N-hydroxylation pathway by blocking the para position, the steric bulk of the isopropyl group itself undergoes aliphatic side-chain oxidation. This alternative pathway forms relatively benign aliphatic alcohols, mitigating the sheer volume of reactive nitrogen species generated. Consequently, its acute cellular toxicity is categorized as moderate compared to the severe cytotoxicity of unsubstituted NMA[2].

G NMA N-Methylaniline CYP Hepatic CYP450 Oxidation NMA->CYP IPNMA 4-Isopropyl-N-methylaniline IPNMA->CYP Metab1 N-Hydroxylation (Reactive Hydroxylamine) CYP->Metab1 Major pathway for NMA Metab2 Para-Hydroxylation (Detoxification) CYP->Metab2 Blocked in 4-isopropyl Metab3 Alkyl Side-Chain Oxidation CYP->Metab3 Alternative for 4-isopropyl Tox Methemoglobinemia & Oxidative Stress Metab1->Tox

CYP450-mediated metabolic divergence between NMA and 4-isopropyl-NMA.

Quantitative Toxicity Comparison

ParameterN-Methylaniline (NMA)4-Isopropyl-N-methylanilineMechanistic Driver
Molecular Weight 107.16 g/mol 149.23 g/mol Addition of para-isopropyl group
Acute Oral LD50 (Rat) 716 - 782 mg/kg[6]>800 mg/kg (Estimated)Increased lipophilicity and steric bulk
Primary Target Organs Blood, Spleen, Liver, Kidneys[4][5]Liver, BloodShared aniline pharmacophore
Methemoglobinemia Risk High (Indirect former)[3]ModeratePara-substitution alters CYP450 metabolism
Cellular Toxicity (THLE) High cytotoxicityModerate cytotoxicity[2]Steric hindrance reduces reactive N-hydroxylation

Self-Validating Experimental Methodologies

To accurately benchmark the toxicity of 4-isopropyl-N-methylaniline against NMA, empirical evaluation must rely on self-validating biological systems. The following protocols integrate internal controls to establish direct causality between chemical exposure and toxicological response.

Protocol A: In Vitro Methemoglobin Formation Assay

Causality: Evaluates the direct hematotoxic potential of CYP-generated metabolites. Because N-alkylanilines are indirect methemoglobin formers, this assay must incorporate a hepatic microsomal activation step.

  • Microsomal Activation: Incubate 100 µM of the test compound (NMA or 4-isopropyl-NMA) with human liver S9 fractions and an NADPH-regenerating system for 60 minutes at 37°C to generate reactive N-hydroxy metabolites.

  • Erythrocyte Exposure: Transfer the activated supernatant to a suspension of washed human erythrocytes (adjusted to 10% hematocrit in PBS).

  • Incubation: Incubate the mixture for 2 hours at 37°C with gentle agitation.

  • Quantification: Lyse the erythrocytes using 1% Triton X-100. Measure absorbance at 630 nm (specific for methemoglobin) and 540 nm (total hemoglobin).

  • Self-Validation System:

    • Positive Control: 1 mM Sodium Nitrite (a direct methemoglobin former) ensures erythrocyte responsiveness.

    • Negative Control: Vehicle (DMSO) + S9 fraction without the test compound establishes baseline oxidation.

Protocol B: Hepatotoxicity Screening via THLE Cell Viability

Causality: The liver is the primary site of alkylaniline metabolism. THLE (Transfected Human Liver Epithelial) cells express specific CYP enzymes, allowing researchers to measure metabolism-induced cytotoxicity[2].

  • Cell Seeding: Seed THLE cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a concentration gradient (1 µM to 1000 µM) of NMA and 4-isopropyl-NMA.

  • Metabolic Validation (Critical Step): In a parallel set of wells, pre-treat the cells with 1-aminobenzotriazole (ABT), a non-specific CYP suicide inhibitor, 1 hour prior to dosing. Logic: If toxicity is rescued in the ABT arm, it proves the toxicity is mediated by reactive Phase I metabolites rather than the parent compound.

  • Viability Measurement: After 48 hours, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo). Measure luminescence to quantify viable, metabolically active cells.

  • Data Analysis: Calculate the IC₅₀ for both compounds. A higher IC₅₀ for 4-isopropyl-NMA indicates lower hepatotoxicity.

Workflow Start Compound Dosing (NMA vs 4-iso-NMA) Path1 Human Erythrocyte Suspension Start->Path1 Path2 THLE Hepatocyte Culture Start->Path2 Assay1 MetHb Spectrophotometry (Absorbance at 630 nm) Path1->Assay1 Assay2 ATP Luminescence Assay (Cell Viability) Path2->Assay2 Val1 Positive Control: Sodium Nitrite Assay1->Val1 Data Comparative Toxicity Profile Generation Assay1->Data Val2 Metabolic Validation: + CYP Inhibitor (ABT) Assay2->Val2 Assay2->Data

Self-validating experimental workflow for comparative toxicity profiling.

Strategic Recommendations for Drug Development

When utilizing 4-isopropyl-N-methylaniline as a scaffold for drug discovery, researchers must account for its lipophilicity and metabolic routing. While the para-substitution successfully mitigates some of the severe acute hepatotoxicity seen in unsubstituted NMA[2], chronic exposure may still lead to cumulative hematologic stress[3]. Structural optimization should focus on lowering the LogP or introducing electron-withdrawing groups to further deactivate the aniline nitrogen, thereby preventing N-hydroxylation entirely.

References

  • N-Methylaniline - Wikipedia | Wikipedia |
  • N-Methylaniline: toxicology and applic
  • N‐Methylaniline | PUBLISSO |
  • 1.物質に関する基本的事項 [14]N-メチルアニリン | Ministry of the Environment (Japan) |
  • SAFETY DATA SHEET - N-Methylaniline | TCI Chemicals |
  • Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk)

Sources

Validation

A Senior Application Scientist's Guide to Validating NMR Peak Assignments for p-isopropyl-N-methylaniline

Executive Summary In the realm of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, yet a simple one-dimensional (1D) spectrum is often insufficient for definitive peak assignment, particularly in molecules with multiple, isolated spin systems. This guide presents a systematic, multi-dimensional NMR workflow for the complete and validated assignment of all ¹H and ¹³C resonances of p-isopropyl-N-methylaniline. We will move beyond simple data reporting and delve into the causality behind the experimental choices, demonstrating how a suite of logically sequenced experiments—¹H, ¹³C, COSY, HSQC, and HMBC—creates a self-validating system. This approach not only ensures the accuracy of the final assignments but also provides a robust framework for tackling the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Challenge of Unambiguous Assignment

The structure of p-isopropyl-N-methylaniline presents a classic assignment challenge. It contains three distinct molecular fragments: the N-methyl group, the isopropyl group, and the 1,4-disubstituted aromatic ring. While 1D NMR provides initial clues based on chemical shifts, integration, and multiplicities, it leaves critical questions unanswered:

  • How can we definitively link the isopropyl group's methine proton to the specific aromatic carbon at the C4 position?

  • How do we unambiguously differentiate the aromatic protons and carbons at the C2/C6 versus the C3/C5 positions?

  • How are the quaternary (non-protonated) carbons of the aromatic ring assigned with certainty?

Relying on 1D data and chemical shift prediction alone can be misleading.[1] A robust assignment requires experimental evidence of through-bond connectivity. This guide details the workflow to generate that evidence.

Hypothesis Generation: Predictive & 1D NMR Analysis

Our process begins by generating a working hypothesis for the peak assignments. This is based on foundational NMR principles and data from 1D spectra.

Predicted Chemical Shifts

Based on established chemical shift increments and data from similar structures, we can predict the approximate regions for each resonance.[2][3][4] NMR prediction software, which often employs algorithms like HOSE (Hierarchically Ordered Spherical Environment) codes and neural networks, can provide a more refined starting point.[5][6]

Initial 1D NMR Interpretation

A standard analysis of the ¹H and ¹³C NMR spectra provides the following tentative assignments:

  • ¹H NMR:

    • A singlet integrating to 3H, characteristic of the N-methyl group.

    • A doublet integrating to 6H and a septet integrating to 1H, a classic pattern for an isopropyl group .[7][8]

    • Two doublets in the aromatic region, each integrating to 2H, indicating a 1,4-disubstituted (para) benzene ring.[7]

  • ¹³C NMR:

    • We expect to see 7 distinct carbon signals due to molecular symmetry (C2 is equivalent to C6, C3 to C5, and the two isopropyl methyls are equivalent).

    • Aliphatic signals for the N-methyl, isopropyl CH, and isopropyl CH₃ carbons.

    • Four signals in the aromatic region: two for protonated carbons and two for quaternary carbons.

The primary ambiguity lies in connecting these fragments and definitively assigning the aromatic positions.

The Validation Workflow: A Multi-Experiment Approach

To resolve the ambiguities of the 1D spectra, we employ a sequence of two-dimensional (2D) NMR experiments. Each experiment provides a specific piece of the structural puzzle, with the collective dataset serving to cross-validate the final assignments.

The logical flow of this process is critical. We begin by identifying coupled protons within the same fragment (COSY), then link protons to their directly attached carbons (HSQC), and finally use long-range correlations to piece the fragments together and identify quaternary carbons (HMBC).

G cluster_1D 1. Hypothesis Generation cluster_2D 2. Experimental Validation cluster_3 3. Final Assignment H1_NMR ¹H NMR (Integration, Multiplicity) C13_NMR ¹³C NMR (Number of Signals) COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY Resolve Ambiguities HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Final Unambiguous, Validated Peak Assignments HMBC->Final Confirm Structure

Caption: The logical workflow for unambiguous NMR peak assignment.

Step-by-Step Experimental & Processing Protocols

Trustworthy data begins with a meticulous experimental setup. The following is a generalized protocol applicable to most modern NMR spectrometers.

A. Sample Preparation

  • Accurately weigh approximately 10-20 mg of p-isopropyl-N-methylaniline.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its chemical shift, which should not overlap with analyte signals.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

B. Data Acquisition

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire a COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9]

  • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[10]

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is often the most information-rich experiment, revealing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting molecular fragments and assigning quaternary carbons.[11]

C. Data Processing

  • Apply Fourier transformation to all acquired Free Induction Decays (FIDs).

  • Phase correct all 1D and 2D spectra.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known chemical shift. Calibrate the ¹³C axis using the solvent peak as well (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the ¹H spectrum.

  • Analyze cross-peaks in the 2D spectra to establish correlations.

Data Interpretation & Cross-Validation

This is where the collected data is synthesized into a coherent structural assignment.

Step 1: Confirming the Isopropyl Group with COSY The ¹H spectrum shows a doublet and a septet characteristic of an isopropyl group. The COSY spectrum will display a strong cross-peak between the proton signal of the septet (the CH methine) and the proton signal of the doublet (the two CH₃ methyl groups). This provides definitive experimental proof of their connectivity.

Step 2: Linking Protons to Carbons with HSQC The HSQC spectrum acts as a bridge between the ¹H and ¹³C data.[9]

  • The N-methyl proton singlet will show a cross-peak to its corresponding carbon.

  • The isopropyl methine (CH) proton will correlate to its carbon.

  • The isopropyl methyl (CH₃) protons will correlate to their equivalent carbons.

  • The two aromatic proton doublets will each show a correlation to their respective carbons, allowing for the assignment of the protonated aromatic carbons.

Step 3: Assembling the Molecule with HMBC The HMBC spectrum provides the long-range correlations necessary to connect the isolated fragments and assign the quaternary carbons.[10][11]

  • Connecting the Isopropyl Group: The isopropyl methine proton (H7) will show a crucial correlation to the aromatic carbon it is attached to (C4) and to the adjacent aromatic carbons (C3/C5). This is the key link that places the isopropyl group on the ring.

  • Connecting the N-Methyl Group: The N-methyl protons (H10) will show a 2-bond correlation to the carbon they are attached to via the nitrogen atom (C1).

  • Assigning Aromatic Protons: The aromatic protons ortho to the isopropyl group (H3/H5) will show a correlation to the isopropyl methine carbon (C7). The aromatic protons ortho to the amino group (H2/H6) will show a correlation to the N-methyl carbon (C10). This allows for the unambiguous assignment of the two aromatic doublets.

  • Assigning Quaternary Carbons:

    • C1: Shows HMBC correlations from the N-methyl protons (H10) and the adjacent aromatic protons (H2/H6).

    • C4: Shows HMBC correlations from the isopropyl methine proton (H7) and the adjacent aromatic protons (H3/H5).

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

Finalized Assignments & Comparative Data Summary

The culmination of this workflow is a fully validated set of peak assignments. The table below compares the initial, tentative assignments with the final, validated results, highlighting the increased confidence provided by the 2D NMR data.

Table 1: Comparison of Initial vs. Validated ¹H NMR Assignments

Tentative Assignment¹H δ (ppm)MultiplicityIntegrationFinal Validated AssignmentJustification
Aromatic~7.1d2HH3 / H5 HMBC to C7
Aromatic~6.6d2HH2 / H6 HMBC to C10
Isopropyl CH~3.3sept1HH7 COSY to H8/H9; HMBC to C4
N-Methyl~2.8s3HH10 HMBC to C1
Isopropyl CH₃~1.2d6HH8 / H9 COSY to H7

Table 2: Final Validated ¹³C NMR Assignments

Atom Number¹³C δ (ppm)Assignment TypeValidation Method
C1~147QuaternaryHMBC from H2/H6 and H10
C2 / C6~112CHHSQC from H2/H6
C3 / C5~127CHHSQC from H3/H5
C4~138QuaternaryHMBC from H3/H5 and H7
C7~33CHHSQC from H7
C8 / C9~24CH₃HSQC from H8/H9
C10~31CH₃HSQC from H10

(Note: Chemical shift values are approximate and can vary based on solvent and concentration.)

Conclusion

This guide has demonstrated a systematic and robust workflow for the complete ¹H and ¹³C NMR peak assignment of p-isopropyl-N-methylaniline. By progressing logically from 1D spectral hypotheses to a suite of 2D correlation experiments (COSY, HSQC, and HMBC), we establish a self-validating dataset where each assignment is supported by direct, through-bond experimental evidence. This multi-dimensional approach transcends simple spectral interpretation, providing the high level of confidence in structural characterization that is demanded in modern chemical research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • Wishart, D. S. (2022). LEGOLAS: A Machine Learning Method for Rapid and Accurate Predictions of Protein NMR Chemical Shifts. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Info/Data. OrganicChemistryData.org. Retrieved from [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR: Novice Level, Spectrum 11. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

Sources

Comparative

reproducibility of synthesis methods for N-methyl-4-isopropylaniline

The synthesis of secondary anilines, specifically N-methyl-4-isopropylaniline , presents a classic kinetic challenge in organic synthesis: preventing the over-alkylation of the highly nucleophilic secondary amine product...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of secondary anilines, specifically N-methyl-4-isopropylaniline , presents a classic kinetic challenge in organic synthesis: preventing the over-alkylation of the highly nucleophilic secondary amine product into a tertiary amine. For drug development professionals and scale-up chemists, selecting the right synthetic route dictates not only the impurity profile but also the economic viability of the campaign.

This guide objectively evaluates the primary methodologies for synthesizing N-methyl-4-isopropylaniline, providing mechanistic causality, comparative performance data, and self-validating experimental protocols to ensure maximum reproducibility.

Comparative Data Analysis

To establish a baseline for route selection, the following table summarizes the quantitative performance metrics of the three most common synthetic strategies.

Synthesis MethodMono-SelectivityTypical YieldScalabilityPrimary Impurity RiskCatalyst/Reagent Cost
Buchwald-Hartwig Cross-Coupling >98%85–95%ModerateDehalogenated areneHigh (Pd/Ligands)
Directed Reductive Amination ~85%70–80%HighN,N-dimethylationLow
Direct Alkylation (MeI) <50%30–40%HighN,N-dimethylationLow

Method 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (The Gold Standard)

For applications requiring absolute mono-selectivity (e.g., late-stage API synthesis), the is the premier choice[1]. By coupling 1-bromo-4-isopropylbenzene with methylamine, the reaction bypasses the kinetic over-alkylation issues inherent to traditional SN2 chemistry.

Mechanistic Causality

The use of a sterically demanding ligand (e.g., BINAP or Josiphos) is critical[2]. These ligands enforce a crowded coordination sphere around the palladium center. This steric bulk accelerates the reductive elimination step and physically prevents a second aryl halide from undergoing oxidative addition, thereby eliminating the risk of diarylamine formation[3]. Furthermore, because methylamine is a gas at room temperature, utilizing its ammonium salt (methylamine hydrochloride) with a strong base ensures a controlled, in-situ release of the amine nucleophile[3].

BHCycle Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition (1-bromo-4-isopropylbenzene) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (MeNH2 + Base) PdII_Ar->AmineCoord PdII_Amido Pd(II) Aryl Amido Intermediate AmineCoord->PdII_Amido RedElim Reductive Elimination (Sterically Driven) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-methyl-4-isopropylaniline RedElim->Product

Fig 1. Buchwald-Hartwig catalytic cycle for N-methyl-4-isopropylaniline synthesis.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask under argon, charge 1-bromo-4-isopropylbenzene (1.0 eq), methylamine hydrochloride (1.5 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (2.5 eq). Causality: Excess base is required to neutralize the HCl salt of the amine and facilitate the deprotonation of the coordinated amine in the catalytic cycle.

  • Solvent & Heating: Inject anhydrous toluene (0.2 M) and heat to 100 °C for 12 hours.

  • Self-Validating IPC (In-Process Control): The initial mixture will appear as a dark red suspension. Upon heating and successful oxidative addition, the solution transitions to a clear yellow/orange. A persistent black precipitate indicates palladium black formation (catalyst deactivation via oxygen exposure), prompting immediate reaction abortion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd residues, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Method 2: Directed Reductive Amination (The Scalable Workhorse)

When transition-metal catalysts are cost-prohibitive, of 4-isopropylaniline with formaldehyde is the most scalable alternative[4].

Mechanistic Causality

The reaction relies on the condensation of the primary amine with formaldehyde to form an electrophilic iminium ion, which is subsequently trapped by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride,[4]. This ensures the selective reduction of the highly electrophilic iminium ion without prematurely reducing the unreacted formaldehyde into methanol.

ReductiveAmination Amine 4-isopropylaniline Hemiaminal Hemiaminal Formation Amine->Hemiaminal Aldehyde Formaldehyde (Strictly 0.95 eq) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (NaBH(OAc)3) Iminium->Reduction Product Mono-methyl Product Reduction->Product Dimethyl N,N-dimethyl Impurity Product->Dimethyl Excess CH2O

Fig 2. Reductive amination pathway highlighting the critical iminium reduction step.

Step-by-Step Protocol
  • Imine Formation: Dissolve 4-isopropylaniline (1.0 eq) in 1,2-dichloroethane (DCE). Add 37% aqueous formaldehyde (strictly 0.95 eq). Causality: A slight stoichiometric deficit of formaldehyde is the primary mathematical control to prevent over-alkylation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0 °C. Add glacial acetic acid (1.0 eq) to maintain a pH of ~4-5, which accelerates iminium ion formation[4].

  • Self-Validating IPC: The addition of NaBH(OAc)₃ is exothermic and accompanied by mild effervescence (hydrogen gas evolution). Validate progress via TLC (Hexanes:EtOAc 8:2); the primary amine (Rf ~0.3) is consumed, and the secondary amine product (Rf ~0.5) appears. The absence of a higher Rf spot (~0.8) confirms the successful suppression of the N,N-dimethyl impurity.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Method 3: Direct Alkylation with Methyl Iodide (The Legacy Pitfall)

While historically common, direct N-alkylation using methyl iodide (MeI) is highly discouraged for this specific synthesis.

Mechanistic Causality of Failure

Direct alkylation is governed by SN2 kinetics. The inductive electron-donating effect of the newly added methyl group makes the resulting N-methyl-4-isopropylaniline more nucleophilic than the starting primary aniline. Consequently, the reaction inherently cascades toward the N,N-dimethyl tertiary amine. Mono-selectivity is mathematically and chemically impossible to control via stoichiometry alone, resulting in complex mixtures that require tedious chromatographic separation.

Conclusion & Recommendations

For early-stage discovery where absolute purity is paramount and cost is secondary, the Buchwald-Hartwig cross-coupling is the superior method due to its near-perfect mono-selectivity. For process chemistry and large-scale manufacturing, Directed Reductive Amination utilizing NaBH(OAc)₃ is the recommended route, provided strict stoichiometric controls on the formaldehyde input are maintained.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Source: LibreTexts Chemistry. URL:[Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Source: Organic Letters (ACS Publications). URL:[Link]

  • Reductive Amination, and How It Works. Source: Master Organic Chemistry. URL:[Link]

  • Buchwald–Hartwig amination. Source: Wikipedia. URL:[Link]

Sources

Validation

Cross-Validation of HPLC and GC Methods for the Quantification of p-Isopropyl-N-methyl-aniline

Introduction: The Analytical Challenge p-Isopropyl-N-methyl-aniline (CAS 6950-79-4, also known as N-methyl-p-cumidine) is a secondary aromatic amine characterized by a molecular weight of 149.23 g/mol and an XLogP3 of 2....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

p-Isopropyl-N-methyl-aniline (CAS 6950-79-4, also known as N-methyl-p-cumidine) is a secondary aromatic amine characterized by a molecular weight of 149.23 g/mol and an XLogP3 of 2.9[1]. In pharmaceutical and chemical manufacturing, substituted anilines often serve as critical synthetic intermediates or potential genotoxic impurities. Ensuring their accurate, trace-level quantification requires analytical procedures that are rigorously validated according to the modernized [2].

As an Application Scientist, I approach method development not merely as a checklist of parameters, but as a chemical puzzle. Secondary amines present unique chromatographic challenges. They are highly prone to peak tailing in liquid chromatography due to secondary interactions[3], and they can easily adsorb onto active sites in gas chromatography[4]. This guide provides an in-depth cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for p-isopropyl-N-methyl-aniline, objectively comparing their performance and providing field-proven, self-validating protocols.

Causality in Method Design: Why These Parameters?

To build a trustworthy analytical method, every experimental choice must be grounded in the physicochemical properties of the analyte.

  • HPLC Strategy (The Silanol Challenge): In reverse-phase HPLC, the basic nitrogen of p-isopropyl-N-methyl-aniline interacts strongly with residual, unreacted silanols on standard silica stationary phases. This causes severe peak tailing, shifting retention times, and compromised resolution[3]. To counter this causality, our protocol utilizes a highly end-capped C18 column. Furthermore, we employ a mobile phase buffered with 0.1% formic acid (pH ~2.7). This forces the secondary amine into its fully protonated state, ensuring a single, predictable elution species and sharp, Gaussian peaks.

  • GC Strategy (The Active Site Dilemma): While the compound's volatility makes it highly amenable to GC analysis, its polar N-H bond can hydrogen-bond with active silanol sites in the injection port liner or the column itself, leading to poor recovery at trace levels[4]. Instead of resorting to complex pre-column chemical derivatization, our protocol leverages a base-deactivated capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane optimized for amines) and a high split ratio. This ensures rapid analyte transfer and minimal surface interaction.

Visualizing the Validation Workflow

MethodCrossValidation cluster_params Core Validation Parameters Title Aniline, p-isopropyl-N-methyl- Cross-Validation HPLC HPLC-UV/MS (Aqueous Matrices) Title->HPLC GC GC-FID/MS (Organic Matrices) Title->GC ICH ICH Q2(R2) Validation Framework HPLC->ICH GC->ICH Spec Specificity ICH->Spec Lin Linearity & Range ICH->Lin Acc Accuracy (Recovery) ICH->Acc Prec Precision (RSD) ICH->Prec Equiv Statistical Equivalence (F-test & t-test) Spec->Equiv Lin->Equiv Acc->Equiv Prec->Equiv

Cross-validation workflow for HPLC and GC methods under ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

A robust protocol must prove its own validity during every run. The following step-by-step methodologies incorporate built-in System Suitability Tests (SST) to ensure data integrity and trustworthiness.

Protocol 1: HPLC-UV/MS Analysis

Objective: Quantification of p-isopropyl-N-methyl-aniline in aqueous or thermally labile sample matrices.

  • Sample Preparation: Dilute the sample in the initial mobile phase (90% Water / 10% Acetonitrile). Spike with N-ethylaniline at 1.0 µg/mL to serve as the Internal Standard (IS). Filter through a 0.22 µm PTFE syringe filter.

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) and/or Single Quadrupole MS.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 80% B over 10 minutes, hold for 2 minutes, return to 10% B. Flow rate: 1.0 mL/min.

    • Detection: UV at 240 nm; MS in Positive ESI mode (monitoring m/z 150.1 for the protonated analyte).

  • Self-Validation (SST): Before analyzing unknown samples, inject a blank (mobile phase) to confirm zero carryover. Follow with six replicate injections of a mid-level standard. The system is only deemed "fit for purpose" if the Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) is < 2.0%, and the USP Tailing Factor for the target peak is ≤ 1.5.

Protocol 2: GC-FID/MS Analysis

Objective: High-resolution quantification in volatile organic matrices.

  • Sample Preparation: Extract or dilute the sample in GC-grade toluene. Spike with nonane (2 µL per 500 µL sample) as the Internal Standard[4].

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Electron Ionization MS (EI-MS).

  • Chromatographic Conditions:

    • Column: Base-deactivated DB-5ms or equivalent amine-specific column (30 m × 0.25 mm, 0.25 µm film thickness)[4].

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL injection volume, Split ratio 20:1. Injector temperature at 250°C.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • Detection: FID at 300°C or EI-MS (monitoring characteristic fragments m/z 149 [M⁺] and 134 [M-CH₃]⁺).

  • Self-Validation (SST): Inject a solvent blank to verify the absence of ghost peaks. The resolution between the solvent front, the nonane IS, and the p-isopropyl-N-methyl-aniline peak must be > 3.0.

Comparative Performance Data

The following table summarizes the cross-validation data for both methods, evaluated against [2]. Data represents typical optimized performance metrics synthesized from validated methods for substituted anilines[5][6].

Validation Parameter (ICH Q2(R2))HPLC-UV (240 nm)GC-FIDAcceptance Criteria
Linearity Range 0.1 – 50 µg/mL0.5 – 100 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.99960.9992R² ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.10 µg/mL0.50 µg/mLSignal-to-Noise ≥ 10:1
Precision (Intra-day RSD) 1.2%1.8%RSD ≤ 2.0%
Accuracy (Spike Recovery) 98.5% – 101.2%96.0% – 103.5%95.0% – 105.0%
Specificity Excellent (No matrix interference)Excellent (High resolution)Baseline resolution (Rs > 1.5)

Conclusion and Method Selection

Both HPLC and GC methods successfully meet the stringent ICH Q2(R2) validation criteria for the quantification of p-isopropyl-N-methyl-aniline. The choice between the two platforms should be dictated by the sample matrix and laboratory infrastructure. HPLC-UV/MS provides superior sensitivity (lower LOD/LOQ) and is ideal for aqueous samples or scenarios where thermal degradation is a concern. Conversely, GC-FID/MS offers exceptional resolving power for complex organic mixtures and benefits from the use of simple, highly reliable internal standards like nonane[4]. By implementing the self-validating SST protocols outlined above, analytical scientists can ensure absolute trustworthiness and reproducibility in their chromatographic data.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • PubChem Compound Summary for CID 138880: Aniline, p-isopropyl-N-methyl-. National Center for Biotechnology Information (NCBI). URL:[Link]

  • The Perfect Method, IV: Controlling Peak Spacing. LCGC International. URL:[Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Comparative

The Isopropyl Moiety's Positional Impact: A Structural-Activity Relationship (SAR) Comparison of p-isopropyl-N-methylaniline and its Isomers

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the nuanced interplay between a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of rational drug design. Even subtle alterations in a chemical scaffold can profoundly impact efficacy, selectivity, and toxicity. This guide provides a comprehensive structural-activity relationship (SAR) comparison of p-isopropyl-N-methylaniline and its ortho- and meta-isomers. Through a detailed examination of their synthesis, spectroscopic characterization, and a comparative analysis of their cytotoxic potential, we will elucidate the critical role of isomeric substitution in defining biological outcomes. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of aniline-based compounds for therapeutic applications.

Introduction: The Significance of Isomeric Variation in Drug Discovery

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide array of therapeutic agents. The N-methylaniline backbone, in particular, offers a versatile platform for structural modification. The introduction of an isopropyl group on the phenyl ring enhances lipophilicity, a key determinant of a compound's pharmacokinetic and pharmacodynamic properties. However, the seemingly minor variation in the position of this isopropyl group—ortho, meta, or para—can lead to significant differences in how the molecule interacts with biological targets. Understanding these differences is paramount for optimizing lead compounds and minimizing off-target effects. This guide will dissect these isomeric differences through a systematic comparison of 2-isopropyl-N-methylaniline, 3-isopropyl-N-methylaniline, and 4-isopropyl-N-methylaniline.

Synthesis and Spectroscopic Characterization of Isopropyl-N-methylaniline Isomers

The synthesis of the three isomers of isopropyl-N-methylaniline can be achieved through established synthetic routes, primarily involving the alkylation of the corresponding isopropylaniline or the N-methylation of the parent aniline.

General Synthesis Protocol: N-Methylation of Isopropylanilines

A common and effective method for the synthesis of these target compounds is the reductive amination of the corresponding isopropylaniline with formaldehyde, followed by reduction of the intermediate imine.

Step-by-Step Methodology:

  • To a solution of the respective isopropylaniline (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add an aqueous solution of formaldehyde (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate N-methylimine.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methylated product.

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { font-family: "Arial"; font-size: "12px"; font-weight: "bold"; text-align: "center"; margin-bottom: "10px"; } General synthesis workflow for N-methylation.

Spectroscopic Comparison

The structural differences between the ortho, meta, and para isomers are readily discernible through standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Compound Isomer ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
1 2-isopropyl-N-methylaniline7.20-7.05 (m, 4H), 3.65 (br s, 1H, NH), 3.25 (sept, 1H, CH), 2.85 (s, 3H, N-CH₃), 1.25 (d, 6H, CH(CH₃)₂)~145, 126, 124, 118, 31, 28, 23~3420 (N-H), 2960 (C-H), 1605, 1510 (C=C)
2 3-isopropyl-N-methylaniline7.15 (t, 1H), 6.70-6.55 (m, 3H), 3.60 (br s, 1H, NH), 2.85 (sept, 1H, CH), 2.80 (s, 3H, N-CH₃), 1.20 (d, 6H, CH(CH₃)₂)~149, 129, 118, 114, 111, 34, 31, 24~3415 (N-H), 2955 (C-H), 1600, 1500 (C=C)
3 4-isopropyl-N-methylaniline7.10 (d, 2H), 6.65 (d, 2H), 3.55 (br s, 1H, NH), 2.85 (s, 3H, N-CH₃), 2.80 (sept, 1H, CH), 1.20 (d, 6H, CH(CH₃)₂)~146, 141, 127, 113, 33, 31, 24~3410 (N-H), 2960 (C-H), 1610, 1520 (C=C)

Note: Specific chemical shifts and peak multiplicities are illustrative and may vary slightly depending on the solvent and instrument used.[1]

Comparative Cytotoxicity Analysis

To objectively compare the biological activity of the three isomers, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[2][3]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ortho-, meta-, and para-isopropyl-N-methylaniline) in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[4]

dot graphdot { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { font-family: "Arial"; font-size: "12px"; font-weight: "bold"; text-align: "center"; margin-bottom: "10px"; } Workflow for determining IC₅₀ values via MTT assay.

Expected Cytotoxicity Profile and SAR Discussion
Compound Isomer Predicted LogP Expected Relative Cytotoxicity (IC₅₀) Rationale
1 2-isopropyl-N-methylaniline~3.2ModerateThe ortho-isopropyl group may introduce steric hindrance, potentially limiting favorable interactions with a biological target. However, the increased lipophilicity compared to the parent N-methylaniline is expected to contribute to some level of cytotoxicity.
2 3-isopropyl-N-methylaniline~3.2Low to ModerateThe meta-position is generally less sterically encumbered than the ortho-position. The overall lipophilicity is similar to the ortho-isomer, but the altered electronic distribution may result in a different binding affinity for cellular targets.
3 4-isopropyl-N-methylaniline~3.2HighestThe para-position often allows for optimal interaction with binding pockets of enzymes or receptors. The isopropyl group in this position can extend into a hydrophobic pocket without causing significant steric clashes, potentially leading to a more potent cytotoxic effect. The increased hydrophobicity is a key factor.[5]

Causality Behind the Expected Trend:

The principle of hydrophobicity plays a significant role. An increase in the octanol/water partition coefficient (log P) often correlates with increased cytotoxicity for a series of related compounds.[5] All three isopropyl isomers will be more lipophilic than N-methylaniline itself.

Steric effects are also critical. The ortho-isomer is the most sterically hindered around the amino group, which could negatively impact its ability to bind to a target. The para-isomer is the least sterically hindered in this regard, potentially allowing for more favorable interactions.

Electronic effects of the isopropyl group (weakly electron-donating) will also differ based on its position, influencing the pKa of the anilino nitrogen and the overall electron density of the aromatic ring. These subtle electronic differences can affect binding affinities.

Conclusion and Future Directions

This guide has provided a framework for the synthesis, characterization, and comparative biological evaluation of ortho-, meta-, and para-isopropyl-N-methylaniline. Based on established SAR principles, it is hypothesized that the para-isomer will exhibit the most potent cytotoxic activity due to a favorable combination of increased lipophilicity and reduced steric hindrance.

For researchers in drug development, this comparative analysis underscores the importance of systematic isomeric studies. The insights gained from such investigations are invaluable for guiding the design of more potent and selective drug candidates. Future work should focus on obtaining empirical cytotoxicity data for these specific isomers across a panel of cancer cell lines to validate the hypothesized SAR. Further studies could also explore the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest, to provide a more complete understanding of their biological effects.

References

  • Babich, H., & Borenfreund, E. (1990). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Fundamental and Applied Toxicology, 15(2), 221-229.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (2024). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. Molecules, 29(21), 5039.
  • ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(8), 13486-13494.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from [Link]

  • Google Patents. (n.d.). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.
  • Springer Nature. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • Taylor & Francis Online. (n.d.). N-methylaniline – Knowledge and References. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on.... Retrieved from [Link]

  • ScienceDirect. (1979). Structure-Mutagenicity Relationships of N-Oxidized Derivatives of Aniline, o-Toluidine, 2ʹ-Methyl-4-aminobiphenyl, and 3, 2ʹ-Dimethyl-4aminobiphenyl. Journal of Medicinal Chemistry, 22(2), 115-121.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Aniline, p-isopropyl-N-methyl-

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Aniline, p-isopropyl-N-methyl-. Designed for researchers, scientists, and drug development professionals, this document mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Aniline, p-isopropyl-N-methyl-. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each critical step, ensuring a culture of safety and regulatory compliance in the laboratory.

Core Hazard Profile & Chemical Identity

Understanding the inherent risks of Aniline, p-isopropyl-N-methyl- is the foundation of its safe management. This compound, like many aniline derivatives, poses significant health and environmental threats. Its proper disposal is not merely a procedural task but a critical safety imperative. Aniline and its derivatives are recognized for their toxicity upon inhalation, ingestion, or skin absorption, and are often classified as suspected carcinogens and mutagens[1][2][3]. Furthermore, they are very toxic to aquatic life, necessitating stringent controls to prevent environmental release[1][3][4][5].

PropertyValue / Information
IUPAC Name N-methyl-4-propan-2-ylaniline[6]
Synonyms Aniline, p-isopropyl-N-methyl-; N-Methyl-p-cumidine; 4-ISOPROPYL-N-METHYLANILINE[6]
CAS Number 6950-79-4[6]
Molecular Formula C10H15N[6]
Key Health Hazards Toxic if swallowed, in contact with skin, or if inhaled[1][3][5][7]. Suspected carcinogen and mutagen[1][2][3]. Causes serious eye damage and may cause skin sensitization[1][3][8][9]. May cause damage to organs (specifically the blood) through prolonged or repeated exposure[9][10][11].
Environmental Hazards Very toxic to aquatic life with long-lasting effects[1][3][4][5].
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases, isocyanates, peroxides, anhydrides, and acid halides[1][2][3][12][13][14][15].

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Before any waste is generated, establishing a safe work environment is paramount. The principle here is containment and prevention of exposure at the source.

Designated Work Area

All work involving Aniline, p-isopropyl-N-methyl- must be conducted within a designated and clearly marked area.[2][14] The most appropriate location is a certified laboratory chemical fume hood to control vapor inhalation, which is a primary route of exposure.[1][2][14] This area should be signed with a clear warning, for example: "WARNING: ANILINE COMPOUND WORK AREA – TOXIC & POTENTIAL CARCINOGEN" .[2][14] An emergency eyewash station and safety shower must be immediately accessible.[2]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all potential routes of exposure—dermal, ocular, and inhalation.

PPE ComponentSpecificationRationale and Causality
Gloves Chemical-resistant gloves such as Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton are required.[2][14]Aniline and its derivatives can be rapidly absorbed through the skin[1][16]. Nitrile gloves offer insufficient protection for prolonged contact and are not recommended .[2][14] Always inspect gloves before use and remove them using the proper technique to avoid self-contamination.[5]
Eye Protection Tight-fitting chemical splash goggles or a full-face shield.[1][2][7]Protects against splashes and vapors that can cause serious, irreversible eye damage.[3][9]
Body Protection A fully-buttoned, long-sleeved lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact from splashes or spills.[1][2] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][13]
Respiratory Work must be performed in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of toxic vapors.[1][2][14]

Step-by-Step Waste Collection and Storage Protocol

Waste management for this compound must be systematic and meticulous. The core principles are segregation, containment, and clear identification .

Step 1: Waste Segregation

Immediately upon generation, all waste streams containing Aniline, p-isopropyl-N-methyl- must be segregated. This includes neat (pure) chemical, contaminated solutions, and solid waste (e.g., contaminated gloves, absorbent pads, glassware).

  • Causality : Mixing aniline compounds with incompatible waste, such as strong acids or oxidizers, can trigger violent exothermic reactions, fires, or explosions.[12][16] Segregation is a critical, proactive safety measure.

Step 2: Container Selection and Labeling

Collect all waste in a designated, compatible, and leak-proof container. A high-density polyethylene (HDPE) or similar chemically resistant plastic container is a suitable choice.[2][14]

  • The container must be clearly and accurately labeled as soon as the first drop of waste is added.

  • The label must include:

    • The words "HAZARDOUS WASTE" .[2]

    • The full chemical name: "Aniline, p-isopropyl-N-methyl-" . Avoid using abbreviations.[2][14]

    • Associated hazard pictograms (e.g., toxic, health hazard, environmental hazard).

Step 3: Secure Storage

Store the sealed waste container in a designated and secure satellite accumulation area.

  • The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][14]

  • Crucially, the container must be stored away from all incompatible materials.[2][14]

  • Secondary containment is mandatory . Place the primary waste container inside a larger, leak-proof tub or bin to contain any potential leaks or spills.[2][14]

Spill and Emergency Management

In the event of a spill or personnel exposure, a rapid and correct response is critical to mitigate harm.

Small Spill Cleanup (manageable in <10 minutes by trained personnel)
  • Alert Personnel & Ensure Safety : Notify others in the lab and ensure the area is secure. Remove all sources of ignition.[13]

  • Wear Full PPE : Don the appropriate PPE as detailed in Section 2.

  • Absorb the Spill : Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or earth.[1][2][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and place it into your designated hazardous waste container.[2][13][14]

  • Decontaminate Area : Wipe the spill area first with a solvent wash (e.g., 60-70% ethanol), followed by a thorough wash with soap and water.[13]

  • Dispose of Materials : All cleanup materials (gloves, pads, etc.) must be disposed of as hazardous waste.

Large Spill Response

For any large or uncontrolled spill, do not attempt to clean it up yourself.

  • Evacuate Immediately : Alert all personnel and evacuate the area.[2][13]

  • Isolate the Area : If safe to do so, close the doors to the affected area to contain vapors.

  • Contact Emergency Services : Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services immediately.[2][16]

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[13][16] Seek immediate medical attention.[13][16]

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15-30 minutes, lifting the upper and lower eyelids.[16] Seek immediate medical attention.[16]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][17]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[5][7] Seek immediate medical attention.[5][7]

Final Disposal Pathway

The ultimate disposal of Aniline, p-isopropyl-N-methyl- must be handled by professionals in compliance with all local, state, and federal regulations.[2][3][16] The laboratory's responsibility is to ensure the waste is correctly accumulated, stored, and prepared for pickup.

The disposal workflow is a self-validating system of checks and procedures designed to ensure safety and compliance from the moment waste is generated until its final destruction.

G Disposal Workflow for Aniline, p-isopropyl-N-methyl- cluster_0 In-Lab Waste Management cluster_1 Emergency & Final Disposal start Waste Generation (Fume Hood) segregate Confirm Segregation from Incompatible Chemicals start->segregate check_container Waste Container Ready & Labeled? prep_container Select Compatible Container & Affix Hazardous Waste Label check_container->prep_container No transfer_waste Transfer Waste to Container (Liquid or Contaminated Solids) check_container->transfer_waste Yes prep_container->transfer_waste store Securely Close Container & Place in Secondary Containment transfer_waste->store segregate->check_container spill_check Spill or Exposure Occurs? store->spill_check spill_protocol Execute Spill/Emergency Protocol (See Section 4) spill_check->spill_protocol Yes schedule_pickup Schedule Pickup with EHS or Licensed Contractor spill_check->schedule_pickup No spill_protocol->store manifest Complete Waste Manifest Documentation Accurately schedule_pickup->manifest end_node Waste Removed for Incineration/Disposal manifest->end_node

Caption: Logical workflow for the safe management and disposal of Aniline, p-isopropyl-N-methyl- waste.

Final Disposal Steps:
  • Professional Collection : Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]

  • Documentation : Accurately complete all required waste manifest paperwork. This is a legal document that tracks the waste from your laboratory to its final destination.

  • Method of Destruction : The most common and effective disposal method for this type of chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of Aniline, p-isopropyl-N-methyl-, protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. "Aniline, p-isopropyl-N-methyl-". PubChem Compound Summary for CID 138880. [Link]

  • Rutgers University. "Aniline". Environmental Health and Safety. [Link]

  • Washington State University. "Aniline". Environmental Health & Safety. [Link]

  • National Center for Biotechnology Information. "N-Isopropylaniline". PubChem Compound Summary for CID 13032. [Link]

  • Penta. "Aniline - SAFETY DATA SHEET". [Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet". [Link]

  • Chemos GmbH & Co.KG. "Safety Data Sheet: aniline". [Link]

  • National Institute of Standards and Technology. "Aniline, N-methyl-". NIST Chemistry WebBook. [Link]

  • Oxford Lab Fine Chem LLP. "N-METHYL ANILINE (MONO) 98% (For Synthesis)". Material Safety Data Sheet. [Link]

  • Yufeng. "Exploring the Properties and Applications of Aniline and N-Methylaniline". [Link]

  • Cheméo. "Chemical Properties of Aniline, n-isopropyl-, hydrochloride (CAS 23576-78-5)". [Link]

  • International Programme on Chemical Safety. "ICSC 0909 - N-ISOPROPYLANILINE". [Link]

  • CPAChem. "Safety data sheet: N-methylaniline". [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-4-isopropylaniline

As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of N-methyl-4-isopropylaniline (CAS No. 70441-63-3), a substituted aromatic amine. The protocols outlined here are designed to provide essential, immediate safety information, moving beyond a simple checklist to explain the scientific reasoning behind each critical step. Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin, making stringent safety protocols non-negotiable.[1][2]

Hazard Analysis: The "Why" Behind the "What"

N-methyl-4-isopropylaniline, like many aniline derivatives, poses significant health risks. It is classified as harmful if swallowed, in contact with skin, or inhaled.[3] Critically, it is identified as causing severe skin burns and eye damage.[3][4] The primary danger with aromatic amines is their systemic toxicity upon absorption. They can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, with effects that may be delayed.[5] Therefore, our PPE strategy is not merely about preventing localized irritation; it is about creating an impermeable barrier to prevent systemic exposure.

Key Hazards:

  • Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[3][6]

  • Corrosivity: Causes severe skin burns and serious eye damage.[4][6]

  • Skin Absorption: Can be readily absorbed through the skin, leading to systemic effects.[1][5]

  • Organ Toxicity: May cause damage to organs, particularly the blood, through single or repeated exposure.[3][5]

The Core Protocol: A Multi-Layered Defense System

Handling N-methyl-4-isopropylaniline requires a comprehensive PPE ensemble. Each component is chosen to counter a specific route of exposure. All operations involving this compound must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[7][8]

Direct contact can cause severe, irreversible eye damage.[3] Standard safety glasses are insufficient.

  • What to Use: Tightly fitting chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[9][10]

  • When to Add More: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn over the safety goggles.[10][11]

  • The Causality: A face shield protects the entire face from splashes, while the underlying goggles provide a seal around the eyes to guard against vapors and smaller droplets that could get around the shield.

This is arguably the most critical component of your defense, as skin absorption is a primary route of toxic exposure.[5]

  • Hand Protection: Standard nitrile gloves are not recommended for prolonged contact with aniline derivatives.[12] You must use gloves with high chemical resistance.

    • Recommended Glove Types: Butyl rubber or Viton® are preferred choices for handling aromatic amines due to their low permeability and longer breakthrough times.[12] Neoprene may also be suitable.[12] Always consult the glove manufacturer's specific chemical resistance chart for N-methyl-4-isopropylaniline or a close structural analog.

    • The Double-Gloving Technique: Always wear two pairs of gloves. This practice provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove the damaged pair, and re-glove.

  • Body Protection: A fully buttoned, long-sleeved lab coat is the minimum requirement.[7][12]

    • For Higher Risk Operations: For transfers of significant quantities or procedures with a higher splash potential, chemical-resistant aprons or impervious clothing are necessary.[9][13] All protective clothing should be removed before leaving the laboratory.

While a chemical fume hood is the primary engineering control, respiratory protection may be required in specific scenarios.

  • When is it Mandatory?:

    • If engineering controls (like a fume hood) are not available or are malfunctioning.

    • During the cleanup of a large spill.

    • When weighing or handling the substance in a way that could generate aerosols or dust.

  • What to Use: A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[13] If particulates could also be generated, a combination cartridge (e.g., P100/Organic Vapor) should be used.[4]

  • The Self-Validating System: Proper fit-testing of respirators is mandatory for all users to ensure a protective seal. Without a proper fit, even the correct respirator is ineffective.

PPE ComponentSpecificationRationale
Eye/Face Chemical splash goggles (NIOSH/EN 166).[9][10] Add face shield for splash risk.[11]Protects against severe eye damage from splashes and vapors.
Hands Double-gloved with Butyl rubber or Viton®.[12]Prevents skin absorption, a primary route of systemic toxicity.[5]
Body Fully-buttoned lab coat.[7] Chemical-resistant apron for high-risk tasks.Protects skin from contamination and burns.
Respiratory NIOSH-approved respirator with organic vapor cartridges.[4][13]Required when engineering controls are insufficient or during emergencies to prevent inhalation toxicity.
Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol details the process of weighing and preparing a stock solution of N-methyl-4-isopropylaniline.

Preparation:

  • Designated Area: Confirm the chemical fume hood is operational and certified. Cordon off the work area and post a warning sign indicating the use of a toxic aromatic amine.[12]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[7]

  • Waste Disposal: Prepare a designated, labeled hazardous waste container for aniline-contaminated waste.[12]

Execution (Inside Chemical Fume Hood):

  • Don PPE: Before approaching the hood, don your lab coat, inner gloves, outer gloves, and chemical splash goggles.

  • Weighing: Tare a suitable container on a balance inside the hood. Carefully dispense the required amount of N-methyl-4-isopropylaniline, minimizing any generation of dust or aerosols.

  • Dissolution: Add the solvent to the container slowly to avoid splashing.

  • Cleanup: Decontaminate the spatula and any other surfaces with a suitable solvent (e.g., ethanol), placing the contaminated wipes directly into the designated hazardous waste container.

  • Doffing PPE:

    • Remove outer gloves first, peeling them off without touching the exterior surface, and dispose of them in the hazardous waste container.

    • Remove your lab coat and hang it in the designated area.

    • Remove goggles.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[13]

Workflow for Safe Handling of N-methyl-4-isopropylaniline

G cluster_prep Preparation Phase (Outside Hood) cluster_ops Operational Phase (Inside Hood) cluster_exit Exit & Decontamination prep1 Verify Fume Hood & Emergency Equipment prep2 Prepare Labeled Hazardous Waste Container prep1->prep2 prep3 Don Full PPE: Lab Coat, Goggles, Double Gloves prep2->prep3 op1 Perform Chemical Handling (Weighing, Transfer) prep3->op1 Enter Work Area op2 Decontaminate Surfaces & Tools op1->op2 op3 Place All Contaminated Items in Waste Container op2->op3 exit1 Doff Outer Gloves (into waste) op3->exit1 Exit Work Area exit2 Doff Lab Coat & Goggles exit1->exit2 exit3 Doff Inner Gloves (into waste) exit2->exit3 exit4 Wash Hands Thoroughly exit3->exit4

Caption: A procedural workflow for handling N-methyl-4-isopropylaniline.

Disposal Plan: Closing the Loop Safely

Improper disposal can lead to environmental contamination and risk to others. Aromatic amines are very toxic to aquatic life.[11][14]

  • Solid Waste: All contaminated disposables (gloves, wipes, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.[12][14] The label must read "Hazardous Waste" and include the full chemical name.[12]

  • Liquid Waste: Unused or waste solutions of N-methyl-4-isopropylaniline must be collected in a separate, labeled hazardous waste container. Do not mix aniline waste with other waste streams.[12]

  • Contaminated Clothing: If your lab coat becomes contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take it home.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[11][12] Collect the absorbent material into the hazardous waste container. Ensure you are wearing your full PPE, including respiratory protection, during the cleanup.[11]

By adhering to this comprehensive guide, you establish a self-validating system of safety that protects you, your colleagues, and the environment. This protocol is not just a set of rules but a reflection of a deep-seated commitment to scientific integrity and responsible research.

References

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • ECHEMI. Methylisopropylamine SDS, 4747-21-1 Safety Data Sheets.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • IQS Directory. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. A Comprehensive Guide to the Proper Disposal of Aniline.
  • Scribd. Aromatic Amines Hazcard Overview.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • metasci. Safety Data Sheet 4-Isopropylaniline.
  • Fisher Scientific. Safety Data Sheet 4-Isopropylaniline.
  • CDH Fine Chemical. (n.d.). 4-ISO PROPYL ANILINE CAS NO 99-88-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • University of California. (n.d.). Aniline Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, December 19). SAFETY DATA SHEET - 4-Isopropylaniline.
  • INCHEM. (n.d.). ICSC 0909 - N-ISOPROPYLANILINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.

Sources

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